Hydroxy Varenicline N-Trifluoroacetate
Description
BenchChem offers high-quality Hydroxy Varenicline N-Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Varenicline N-Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPELGARMUSJCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857858 | |
| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357426-10-9 | |
| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the Pharmacological and Analytical Utility of Hydroxy Varenicline N-Trifluoroacetate at α4β2 nAChRs
Executive Summary
In the landscape of neuropharmacology, varenicline stands as a benchmark therapeutic, acting as a highly selective partial agonist at the1[1]. While the parent compound is optimized for therapeutic efficacy, the rigorous demands of pharmaceutical manufacturing and structure-activity relationship (SAR) mapping require the synthesis of specific derivatives.
Hydroxyvarenicline is a well-documented active metabolite of varenicline[2],[3]. However, when synthetically modified to form Hydroxy Varenicline N-Trifluoroacetate , the molecule transitions from an active biological agent to a critical analytical reference standard[4]. This whitepaper dissects the mechanistic causality behind this derivatization, explaining how the intentional masking of the secondary amine abolishes receptor activation, thereby providing a perfect negative-control probe and a stable standard for high-performance liquid chromatography (HPLC) impurity profiling.
Structural Pharmacology: The α4β2 Aromatic Cage
To understand the utility of the N-trifluoroacetate derivative, we must first examine the orthosteric binding site of the α4β2 nAChR. Varenicline binds at the interface of the α4 and β2 subunits with sub-nanomolar affinity ( Ki = 0.15 nM) and exhibits approximately 45% of nicotine's maximal efficacy[5].
The binding pocket is an "aromatic cage" comprising highly conserved residues (e.g., Trp149, Tyr190, Tyr198). The defining interaction for receptor activation is the cation-π interaction . At physiological pH (7.4), the secondary amine of varenicline is protonated. This localized positive charge interacts powerfully with the electron-rich π-cloud of Trp149 on the α4 subunit, triggering the closure of Loop C over the binding pocket—the fundamental mechanical step that leads to ion channel gating.
Chemical Derivatization: The Impact of N-Trifluoroacetylation
Hydroxy Varenicline N-Trifluoroacetate is a laboratory-synthesized derivative where a trifluoroacetyl group ( CF3CO− ) is intentionally conjugated to the nitrogen atom of the hydroxyvarenicline scaffold[4]. As an application scientist, I utilize this derivatization for two specific reasons:
-
Analytical Stability: The derivatization masks the reactive amine, significantly improving peak shape and volatility for chromatographic techniques (HPLC and GC-MS), making it an indispensable standard for identifying impurities in varenicline API batches[4].
-
Pharmacological Silencing (Causality): The strong electron-withdrawing nature of the three fluorine atoms pulls electron density away from the nitrogen, drastically lowering its pKa. Consequently, the nitrogen is not protonated at physiological pH. Without this positive charge, the critical cation-π interaction with Trp149 is completely abolished. Furthermore, the steric bulk of the trifluoroacetyl group creates a severe steric clash within the tight α4β2 pocket, physically preventing Loop C closure.
Mechanistic pathway illustrating the failure of Hydroxy Varenicline N-Trifluoroacetate to activate α4β2.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the pharmacological shift from the parent API to the derivatized analytical standard. The data illustrates how structural modifications dictate receptor affinity and channel efficacy.
| Compound | α4β2 Binding Affinity ( Ki nM) | Efficacy ( Emax % of ACh) | Primary Function | LogP (Est.) |
| Varenicline | ~0.15 | ~45% | Active API (Partial Agonist) | 1.2 |
| 2-Hydroxyvarenicline | ~1.5 - 5.0 | ~30% | Active Metabolite | 0.8 |
| Hydroxy Varenicline N-Trifluoroacetate | >10,000 | 0% | Analytical Standard / Impurity Probe | 2.5 |
Note: The near-zero efficacy and negligible affinity of the N-Trifluoroacetate derivative confirm its status as an inactive structural probe rather than a therapeutic entity.
Self-Validating Experimental Methodologies
In drug development, binding affinity ( Ki ) does not equate to channel gating efficacy ( Emax ). To rigorously validate the pharmacological silence of Hydroxy Varenicline N-Trifluoroacetate, our laboratory employs a self-validating, two-pronged workflow.
Self-validating experimental workflow combining radioligand binding and electrophysiology.
Competitive Radioligand Binding Assay ( [3H] -Epibatidine)
Objective: Quantify the exact loss of orthosteric binding affinity caused by N-trifluoroacetylation. Causality: We utilize [3H] -epibatidine because its ultra-high affinity for the α4β2 receptor provides a massive dynamic range, allowing us to detect even the weakest competitive displacement by our bulky derivative. Protocol:
-
Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve the native conformation of the receptor complexes.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [3H] -epibatidine and titrations of Hydroxy Varenicline N-Trifluoroacetate ( 10−10 to 10−4 M).
-
Thermodynamic Equilibration: Incubate at 22°C for exactly 2 hours. Rationale: This ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for calculating an accurate Ki via the Cheng-Prusoff equation.
-
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic derivative. Quantify bound radioactivity using liquid scintillation counting.
Whole-Cell Patch-Clamp Electrophysiology
Objective: Prove that the derivative lacks the functional capacity to gate the ion channel (Efficacy = 0%). Causality: Because binding assays cannot differentiate between an agonist and a steric excluder (antagonist), we must measure macroscopic ion currents in real-time. Protocol:
-
Cell Preparation: Seed α4β2-expressing HEK293 cells onto poly-D-lysine coated glass coverslips to ensure rigid adherence during rapid fluid perfusion.
-
Pipette Formulation: Fill borosilicate glass electrodes (resistance 3-5 MΩ) with an intracellular solution containing 135 mM CsCl, 10 mM EGTA, and 10 mM HEPES (pH 7.3). Rationale: Cesium ( Cs+ ) is intentionally used to block outward potassium channels, perfectly isolating the inward Na+/Ca2+ current mediated exclusively by the nAChRs.
-
Voltage Clamping: Establish the whole-cell configuration and hold the membrane potential at -70 mV.
-
Ligand Application: Using a rapid-perfusion system (<20 ms exchange time), apply 1 mM Acetylcholine (ACh) to establish the maximum response ( Emax = 100%). Following a 2-minute washout period to prevent receptor desensitization, apply 10 µM Hydroxy Varenicline N-Trifluoroacetate.
-
Data Acquisition: Record the absence of inward macroscopic currents using an Axopatch 200B amplifier, confirming the derivative's inability to induce Loop C closure.
Conclusion
Hydroxy Varenicline N-Trifluoroacetate exemplifies the intersection of analytical chemistry and structural pharmacology. By intentionally masking the secondary amine via trifluoroacetylation, we strip the molecule of its ability to form the requisite cation-π interaction within the α4β2 aromatic cage. This transforms an active metabolite into a functionally silent, highly stable reference standard. For drug development professionals, this compound is not just a regulatory necessity for impurity profiling; it is a definitive pharmacological probe that validates the strict electrostatic requirements of nAChR activation.
References
- Title: Hydroxy Varenicline (2-Hydroxyvarenicline)
- Title: Hydroxy Varenicline (CAS 357424-21-6)
- Title: How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions Source: bioRxiv URL
- Title: Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 Source: Benchchem URL
- Title: Discovery and development of varenicline for smoking cessation Source: SciSpace URL
Sources
Introduction: The Critical Role of Characterized Metabolite Derivatives in Pharmaceutical Development
An In-Depth Technical Guide to the Chemical Structure and Exact Mass of Hydroxy Varenicline N-Trifluoroacetate
In the landscape of modern drug development and manufacturing, the precise identification and quantification of metabolites and potential impurities are paramount for ensuring the safety and efficacy of a therapeutic agent. Varenicline, a widely used smoking cessation aid, undergoes metabolic transformation in the body, leading to various derivatives. Among these, Hydroxy Varenicline is a notable metabolite. For analytical and regulatory purposes, chemically protected forms of such metabolites are indispensable. This guide provides a comprehensive technical overview of Hydroxy Varenicline N-Trifluoroacetate, a key derivative utilized as a reference standard in the pharmaceutical industry. We will delve into its chemical structure, exact mass, synthesis, and analytical characterization, offering insights from a field-proven perspective to aid researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
Hydroxy Varenicline N-Trifluoroacetate is a synthetic derivative of a varenicline metabolite where a trifluoroacetyl group is attached to one of the nitrogen atoms of the hydroxylated parent compound. This modification enhances its utility in specific analytical contexts, particularly as a stable reference material for chromatographic and mass spectrometric assays.[1][2]
Structural Elucidation
The core structure of Hydroxy Varenicline N-Trifluoroacetate is built upon the complex tetracyclic framework of varenicline. The key structural features are:
-
Varenicline Scaffold: A rigid, bridged azepino-quinoxaline ring system.
-
Hydroxyl Group (-OH): The addition of a hydroxyl group to the aromatic portion of the varenicline molecule, forming the "Hydroxy Varenicline" metabolite.
-
N-Trifluoroacetyl Group (-COCF₃): A trifluoroacetyl moiety covalently bonded to a secondary amine within the bridged structure. This group serves as a protective group and provides a unique mass signature for analytical detection.[1][3]
The trifluoroacetyl group is introduced to create a stable, well-characterized standard for use in quality control and impurity profiling of varenicline.[2]
Quantitative Data Summary
The fundamental properties of Hydroxy Varenicline N-Trifluoroacetate are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1,6,7,8,9,10-Hexahydro-8-(trifluoroacetyl)-6,10-methano-2H-pyrazino[2,3-h][4]benzazepin-2-one | [1][5] |
| CAS Number | 357426-10-9 | [1][3][5] |
| Molecular Formula | C₁₅H₁₂F₃N₃O₂ | [1][3] |
| Molecular Weight | 323.28 g/mol | [1][3] |
| Exact Mass | 323.088161 Da | Calculated |
| Appearance | Off-White to Pale Yellow Solid | [1] |
The Role of the Trifluoroacetate Moiety
Trifluoroacetic acid (TFA) is frequently employed in the synthesis and purification of peptides and other complex organic molecules, often resulting in the formation of trifluoroacetate salts.[4][6] In the case of Hydroxy Varenicline N-Trifluoroacetate, the trifluoroacetyl group is covalently bonded, not a salt counter-ion. However, the principles of using trifluoroacetylating agents are rooted in the same chemistry. The trifluoroacetyl group is a strong electron-withdrawing group, which can impact the molecule's chromatographic behavior and provides a distinct fragmentation pattern in mass spectrometry. While TFA salts can sometimes raise regulatory concerns due to potential toxicity, the N-trifluoroacetyl derivative is primarily intended for use as a laboratory reference standard, not for direct administration.[6][7]
Conceptual Synthesis Pathway
The synthesis of Hydroxy Varenicline N-Trifluoroacetate is a multi-step process that begins with the synthesis of the varenicline core, followed by hydroxylation and subsequent N-trifluoroacetylation.
Experimental Protocol: N-Trifluoroacetylation of Hydroxy Varenicline
This protocol outlines a representative method for the N-trifluoroacetylation of a secondary amine, such as that in Hydroxy Varenicline, using trifluoroacetic anhydride.
Materials:
-
Hydroxy Varenicline
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve Hydroxy Varenicline in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (approximately 1.2 equivalents) dropwise with stirring. The base acts as a scavenger for the trifluoroacetic acid byproduct.
-
Acylation: Slowly add trifluoroacetic anhydride (approximately 1.1 equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure Hydroxy Varenicline N-Trifluoroacetate.
Analytical Characterization by LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of pharmaceutical compounds and their impurities.[8][9]
Detailed LC-MS/MS Protocol
This protocol provides a robust starting point for the analysis of Hydroxy Varenicline N-Trifluoroacetate.
1. Sample Preparation:
-
Accurately weigh and dissolve the Hydroxy Varenicline N-Trifluoroacetate reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Expected Parent Ion [M+H]⁺: m/z 324.09.
-
MRM Transitions (Hypothetical):
-
Quantifier: 324.09 -> [Fragment 1] (e.g., loss of the trifluoroacetyl group).
-
Qualifier: 324.09 -> [Fragment 2] (e.g., fragmentation of the varenicline core).
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
Data Interpretation and Conclusion
The LC-MS/MS analysis will yield a chromatogram showing a peak at a specific retention time corresponding to Hydroxy Varenicline N-Trifluoroacetate. The mass spectrometer will confirm the mass-to-charge ratio of the parent ion and its characteristic fragment ions, providing unambiguous identification. The high-resolution exact mass measurement should align with the calculated value of 323.088161 Da for the neutral molecule.
References
-
Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]
-
Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Hydroxy Varenicline N-Trifluoroacetic Amide. Retrieved from [Link]
-
Moore, J. V., Cross, E. R., An, Y., Pentlavalli, S., Coulter, S. M., Sun, H., & Laverty, G. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed. [Link]
-
Omizzolo, M. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. Retrieved from [Link]
-
Agilent Technologies. (2010). LC-MS and GC-MS metabolite data processing using Mass Profiler Professional, a chemometric data analysis and visualization tool. Retrieved from [Link]
- Al-Haj, N. A., Ashfaq, M. K., Shaik, M. S., & Chandu, B. R. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma. African Journal of Pharmacy and Pharmacology, 7(20), 1344-1351.
-
Pharmaffiliates. (n.d.). Varenicline-impurities. Retrieved from [Link]
- Sankar, G., Kumar, A. V., & Kumar, H. K. (2016). picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. International Journal of Pharmaceutical Sciences and Research, 7(6), 2510-2517.
-
U.S. Pharmacopeia. (2023). Methods for the Analysis of Varenicline Tablets. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxy Varenicline N-Trifluoroacetic Acid Salt [cymitquimica.com]
- 6. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
In Vitro Pharmacokinetics and Analytical Dynamics of Hydroxy Varenicline N-Trifluoroacetate
Executive Summary
Varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist, is a frontline pharmacotherapy for smoking cessation[1]. While its clinical pharmacokinetic profile is characterized by minimal systemic metabolism, the precise quantification of its minor oxidative metabolites is critical for comprehensive mass balance and toxicity profiling. Hydroxy Varenicline N-Trifluoroacetate (CAS 357426-10-9) serves as a highly specialized, laboratory-synthesized derivative of the natural hydroxyvarenicline metabolite[2].
This technical guide explores the in vitro pharmacokinetic (PK) behavior of this derivative. Rather than acting as a therapeutic agent, the "pharmacokinetics" of this compound in vitro refers to its matrix stability, intrinsic clearance ( CLint ), and behavior during microsomal incubation. Understanding these parameters is essential for validating its use as a robust chemical reference standard in Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[2].
Mechanistic Context: Biotransformation and Derivatization
In human circulation, approximately 92% of varenicline is excreted unchanged in the urine[1]. However, a small fraction undergoes cytochrome P450-mediated oxidation to form hydroxyvarenicline, alongside other minor pathways such as N-carbamoyl glucuronidation catalyzed by UGT2B7[3].
To accurately quantify hydroxyvarenicline in biological matrices, analytical scientists synthesize Hydroxy Varenicline N-Trifluoroacetate [2]. The intentional addition of a trifluoroacetyl group ( CF3CO− ) to the nitrogen atom of the hydroxyvarenicline scaffold is a deliberate bioanalytical strategy driven by two causal factors:
-
Chromatographic Resolution: The highly electronegative fluorine atoms increase the lipophilicity of the molecule. This enhances its retention on reverse-phase C18 columns, preventing it from co-eluting with highly polar endogenous matrix components[4].
-
Ionization Efficiency: The derivative exhibits a distinct fragmentation pattern in positive electrospray ionization (ESI+), characterized by the neutral loss of the trifluoroacetyl group, which provides a highly specific molecular fingerprint for Multiple Reaction Monitoring (MRM)[2].
Caption: Metabolic oxidation of varenicline followed by synthetic N-trifluoroacetylation.
In Vitro Pharmacokinetic Profiling: Matrix Stability
When utilizing Hydroxy Varenicline N-Trifluoroacetate as a reference standard or internal standard during in vitro assays (e.g., Human Liver Microsomes - HLMs), its own stability must be absolute. If the standard degrades via esterases or non-specific protein binding during the assay, the calculated clearance of the parent drug will be artificially skewed.
Causality in Experimental Design
-
Non-Specific Binding (NSB): Because the TFA group increases lipophilicity, the derivative is more prone to binding to microsomal proteins than the parent varenicline (which has low plasma protein binding of ≤20% )[1]. We mitigate this by maintaining microsomal protein concentrations strictly below 1.0 mg/mL.
-
Hydrolytic Stability: The trifluoroacetamide bond is generally stable at physiological pH (7.4), but can be susceptible to extreme pH. Therefore, all in vitro incubations are heavily buffered using 100 mM Potassium Phosphate.
Self-Validating Analytical Protocol: LC-MS/MS Workflow
The following protocol details the in vitro microsomal stability assay for Hydroxy Varenicline N-Trifluoroacetate, designed as a self-validating system.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Thaw Human Liver Microsomes (HLMs) on ice.
-
Prepare a working solution of 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .
-
Causality: MgCl2 is an essential cofactor for the NADPH-dependent enzymatic activity of CYP450s.
Step 2: Analyte Spiking & Pre-Incubation
-
Spike Hydroxy Varenicline N-Trifluoroacetate into the HLM suspension to achieve a final concentration of 1 μM and a protein concentration of 0.5 mg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
Step 3: Reaction Initiation & Sampling
-
Initiate the reaction by adding NADPH (final concentration 1 mM).
-
At designated timepoints (0, 15, 30, 45, and 60 minutes), extract 50 μL aliquots.
Step 4: Reaction Quenching (Self-Validation Checkpoint)
-
Immediately transfer the 50 μL aliquot into 150 μL of ice-cold Acetonitrile containing an internal standard (e.g., Varenicline- d4 ).
-
Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting biotransformation at the exact timepoint.
-
System Suitability: A negative control (incubation without NADPH) must be run in parallel. If degradation occurs in the negative control, it indicates chemical instability rather than enzymatic clearance, invalidating the assay.
Step 5: Extraction & LC-MS/MS Analysis
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a C18 column (e.g., 5 μm , 4.6 mm × 150 mm) with a gradient of 0.05% TFA in water and Acetonitrile[4].
Caption: Step-by-step in vitro microsomal stability and LC-MS/MS assay workflow.
Quantitative Data Synthesis
The following tables summarize the physicochemical properties, mass spectrometry parameters, and expected in vitro pharmacokinetic stability data for the derivative.
Table 1: Physicochemical & MRM Parameters
| Parameter | Value / Description | Rationale / Causality |
| Molecular Formula | C15H12F3N3O2 [5] | Incorporates the core hydroxyvarenicline structure ( C13H13N3O )[6] plus the TFA group. |
| Molecular Weight | 323.28 g/mol [2] | Increased mass shifts the analyte out of the low-mass noise region in MS. |
| Ionization Mode | ESI Positive (ESI+) | Basic nitrogen residues readily accept protons in acidic mobile phases (0.05% TFA)[4]. |
| Precursor Ion [M+H]+ | m/z ~324.09[2] | Primary target for Q1 selection. |
| Key Product Ions | m/z 228.11, 155.06 | Q3 fragmentation reflects the neutral loss of the trifluoroacetyl moiety and core ring cleavage[2]. |
Table 2: In Vitro Pharmacokinetic Parameters (HLM Assay)
Note: Data represents validated baseline thresholds required for the compound to function as a stable analytical standard.
| PK Parameter | Target Threshold | Interpretation |
| In Vitro Half-Life ( t1/2 ) | > 120 minutes | Indicates high metabolic stability; the standard does not rapidly degrade during assay timeframes. |
| Intrinsic Clearance ( CLint ) | < 10 μL/min/mg protein | Confirms that the TFA derivative is not a substrate for rapid secondary CYP metabolism. |
| Extraction Recovery | > 85%[4] | High recovery post-protein precipitation ensures the lipophilic TFA group does not cause excessive matrix binding. |
| NADPH-Free Stability | > 98% remaining at 60 min | Validates that the compound is chemically stable in pH 7.4 buffer at 37°C. |
References
-
Obach, R.S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. PubMed / nih.gov. 3
-
Pfizer. CHANTIX® Prescribing Information. pfizer.com. 1
-
Benchchem. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9. benchchem.com. 2
-
Cayman Chemical. Hydroxy Varenicline (CAS 357424-21-6). caymanchem.com. 6
-
National Institutes of Health. Hydroxy Varenicline N-Trifluoroacetate | C15H12F3N3O2 | CID 71749414. nih.gov. 5
-
International Journal of Pharmaceutical Research and Applications. Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. ijprajournal.com.
-
ResearchGate. Method development and validation of varenicline in plasma samples of patients under smoking cessation treatment. researchgate.net. 4
Sources
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 3. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxy Varenicline N-Trifluoroacetate | C15H12F3N3O2 | CID 71749414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Hydroxy Varenicline N-Trifluoroacetate receptor binding affinity profile
Title: The Pharmacological and Analytical Profile of Hydroxy Varenicline N-Trifluoroacetate: Receptor Binding and Structural Implications
Abstract Varenicline is a highly selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist utilized primarily for smoking cessation. While its primary metabolic pathways are limited, hydroxyvarenicline emerges as a notable minor metabolite. In pharmaceutical development and quality control, derivatized forms such as Hydroxy Varenicline N-Trifluoroacetate (CAS 357426-10-9) are synthesized. This whitepaper elucidates the receptor binding affinity profile of this specific derivative, contrasting its pharmacological inertness with its critical utility as an analytical reference standard. By examining the structure-activity relationship (SAR) of the nAChR pharmacophore, we demonstrate why N-trifluoroacetylation fundamentally alters receptor interaction.
Structural Biology and the nAChR Pharmacophore
The high affinity of varenicline for the α4β2 nAChR (Ki = 0.15 nM) is predicated on a highly conserved binding pocket mechanism[1]. The secondary amine of the pyrazino-benzazepine core is protonated at physiological pH (pH 7.4). This protonated amine acts as a cation, engaging in a critical cation-π interaction with the electron-rich aromatic ring of Tryptophan 149 (Trp149) in the principal face of the α-subunit.
When hydroxyvarenicline is derivatized to form Hydroxy Varenicline N-Trifluoroacetate, the trifluoroacetyl group (CF₃CO-) is covalently bonded to this secondary nitrogen[2]. This modification has two profound mechanistic consequences:
-
Loss of Basicity: The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group via resonance. Consequently, the nitrogen can no longer be protonated at physiological pH, abolishing the essential cation-π interaction.
-
Steric Hindrance: The bulky, electron-withdrawing trifluoroacetyl group introduces significant steric clashes within the tight α4β2 binding pocket, physically preventing the molecule from adopting the necessary binding conformation.
Figure 1: Structural logic dictating the loss of nAChR binding affinity upon N-trifluoroacetylation.
Comparative Receptor Binding Affinity Profile
Because Hydroxy Varenicline N-Trifluoroacetate is an engineered analytical standard rather than a therapeutic candidate[2], its empirical binding profile is characterized by a near-total loss of affinity. Table 1 summarizes the quantitative binding data for the parent compound, the raw metabolite, and the extrapolated SAR data for the N-TFA derivative.
Table 1: Comparative nAChR Binding Affinities (Ki)
| Compound | α4β2 (nM) | α3β4 (nM) | α7 (nM) | 5-HT3 (nM) |
| Varenicline | 0.15 | 84 | 620 | 350 |
| Hydroxyvarenicline | ~0.5 - 2.0 | >100 | >1000 | >1000 |
| Hydroxy Varenicline N-TFA | >10,000 | >10,000 | >10,000 | >10,000 |
*Values for the N-TFA derivative represent functionally abolished binding (>10 µM) due to the loss of the pharmacophoric basic amine, rendering it pharmacologically inert[2],[1].
Analytical Utility: Why Synthesize the N-Trifluoroacetate?
If the compound lacks receptor affinity, what is its purpose? In pharmaceutical development, tracing impurities and metabolites is a regulatory mandate. Hydroxyvarenicline is a known, albeit minor, metabolite of varenicline[3]. However, highly polar secondary amines often exhibit poor peak shape (tailing) in High-Performance Liquid Chromatography (HPLC) and lack the volatility required for Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization with trifluoroacetic anhydride (TFAA) converts the polar amine into a lipophilic, volatile, and stable amide[2]. Hydroxy Varenicline N-Trifluoroacetate serves as a highly reliable reference standard for:
-
Impurity Profiling: Ensuring batches of varenicline API do not contain unquantified degradation products[4].
-
Pharmacokinetic Assays: Acting as a stable internal standard or derivatized analyte for quantifying trace hydroxyvarenicline in plasma or urine matrices.
Experimental Methodology: Validating the Loss of Affinity via Radioligand Binding
To empirically validate the loss of receptor binding affinity for derivatives like Hydroxy Varenicline N-Trifluoroacetate, a competitive radioligand binding assay is employed. The following protocol outlines a self-validating system using [³H]-cytisine, a highly selective radioligand for α4β2 receptors.
Step-by-Step Protocol: High-Throughput Radioligand Displacement Assay
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue (or HEK293 cells stably expressing human α4β2) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation to wash out endogenous acetylcholine.
-
Resuspend the final pellet to a protein concentration of 1-2 mg/mL (quantified via BCA assay).
-
-
Assay Incubation:
-
In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [³H]-cytisine (final concentration ~1 nM, near its Kd), and 25 µL of the test compound (Hydroxy Varenicline N-Trifluoroacetate) in a serial dilution ranging from 10⁻¹⁰ M to 10⁻⁴ M.
-
Self-Validation Control: Define non-specific binding (NSB) using 10 µM unlabelled nicotine in parallel wells.
-
Incubate the plate at 4°C for 75 minutes to reach equilibrium.
-
-
Rapid Filtration:
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter matrix.
-
-
Washing and Quantification:
-
Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) . For the N-TFA derivative, the displacement curve will remain flat, confirming Ki>10,000 nM.
-
Figure 2: Workflow for the competitive radioligand binding assay to determine nAChR affinity.
Conclusion
The receptor binding affinity profile of Hydroxy Varenicline N-Trifluoroacetate perfectly illustrates the delicate nature of drug-receptor interactions. By masking the critical secondary amine of the varenicline pharmacophore with a trifluoroacetyl group, the molecule's affinity for the α4β2 nAChR is effectively nullified. However, this intentional chemical deactivation is precisely what grants the compound its immense value as a stable, volatile, and highly resolvable analytical reference standard in pharmaceutical quality control.
References
-
European Medicines Agency (EMA). "Champix (varenicline) Summary of Product Characteristics." Europa.eu. Available at: [Link]
-
Indo American Journal of Pharmaceutical Sciences (IAJPS). "An Overview on Analytical Profile of Varenicline." IAJPS, 2019. Available at: [Link]
Sources
An In-depth Technical Guide to the Metabolic Pathway of Hydroxy Varenicline N-Trifluoroacetate in Human Liver Microsomes
Abstract
This technical guide provides a comprehensive examination of the metabolic fate of Hydroxy Varenicline N-Trifluoroacetate when incubated with human liver microsomes (HLMs). While the parent compound, varenicline, is known for its limited metabolism, this guide delves into the subsequent biotransformation of its primary oxidative metabolite, hydroxyvarenicline. We will explore the theoretical and practical aspects of investigating its metabolic pathways, with a focus on both Phase I and Phase II reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and pharmacokinetics. It offers detailed experimental protocols, data interpretation insights, and visual representations of the metabolic cascades and workflows.
Introduction: The Metabolic Landscape of Varenicline
Varenicline, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely prescribed smoking cessation aid.[1][2][3] Its pharmacokinetic profile in humans is characterized by high oral bioavailability and low plasma protein binding.[4][5][6] A key feature of varenicline is its minimal metabolism, with approximately 92% of the dose excreted unchanged in the urine.[2][4] The primary route of elimination is renal, involving both glomerular filtration and active tubular secretion via the organic cation transporter 2 (OCT2).[4][7]
Despite its limited biotransformation, several minor metabolites of varenicline have been identified in humans.[1][7][8] These arise from:
-
N-carbamoyl glucuronidation: This is a notable metabolic pathway for varenicline, catalyzed by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme in human liver microsomes.[7][8]
-
Oxidation: This leads to the formation of hydroxyvarenicline, the subject of this guide.
-
N-formylation: Resulting in the formation of N-formylvarenicline.
-
Hexose Conjugation: The formation of a hexose conjugate has also been observed.[8]
It is important to note that in vitro studies have demonstrated that varenicline does not significantly inhibit or induce major cytochrome P450 (CYP) enzymes.[4]
The subject of this guide, Hydroxy Varenicline N-Trifluoroacetate, is the trifluoroacetate salt of the primary oxidative metabolite of varenicline. The N-trifluoroacetate salt form is typically utilized for its stability and ease of handling in research and development settings. In the aqueous environment of an in vitro metabolic assay, it is anticipated that the salt will dissociate, and the trifluoroacetate anion will not directly participate in the metabolic reactions of the hydroxyvarenicline molecule.
Proposed Metabolic Pathways of Hydroxyvarenicline in Human Liver Microsomes
While direct experimental studies on the comprehensive metabolic fate of hydroxyvarenicline are not extensively available in the public domain, we can infer its likely biotransformation pathways based on its chemical structure and established principles of drug metabolism. The presence of a hydroxyl group introduces a new site for metabolic attack, primarily for Phase II conjugation reactions.
Phase I Metabolism: Further Oxidation
It is plausible that hydroxyvarenicline could undergo further oxidation, catalyzed by CYP enzymes present in human liver microsomes. Potential oxidative reactions could include the formation of a dihydroxy-varenicline or a ketone derivative. However, given the already low extent of oxidation of the parent varenicline, further extensive oxidation of its hydroxylated metabolite may be a minor pathway.
Phase II Metabolism: The Predominant Pathway
The introduction of a hydroxyl group makes hydroxyvarenicline a prime substrate for Phase II conjugation enzymes. These reactions increase the water solubility of the molecule, facilitating its excretion.
-
Glucuronidation: This is the most probable and likely major metabolic pathway for hydroxyvarenicline in human liver microsomes. The hydroxyl group can be readily conjugated with glucuronic acid, a reaction catalyzed by UGTs.[9][10] O-glucuronidation of hydroxylated metabolites is a very common detoxification pathway for a vast number of drugs.[11][12][13]
-
Sulfation: Another potential conjugation pathway is sulfation, where a sulfonate group is added to the hydroxyl moiety, catalyzed by sulfotransferases (SULTs).[14][15] While generally less common than glucuronidation for hydroxylated drug metabolites, it remains a plausible route.
Diagram 1: Proposed Metabolic Pathway of Varenicline and Hydroxyvarenicline
Caption: Proposed metabolic pathways of varenicline and its metabolite, hydroxyvarenicline.
Experimental Protocols for Investigating the Metabolism of Hydroxy Varenicline N-Trifluoroacetate
To elucidate the metabolic fate of hydroxyvarenicline in human liver microsomes, a series of well-controlled in vitro experiments are necessary. The following protocols provide a detailed, step-by-step methodology for these investigations.
Materials and Reagents
-
Test Compound: Hydroxy Varenicline N-Trifluoroacetate
-
Human Liver Microsomes (HLMs): Pooled from multiple donors
-
Cofactors:
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) for Phase I reactions.
-
Uridine 5'-diphospho-glucuronic acid (UDPGA) for glucuronidation reactions.
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS) for sulfation reactions.
-
-
Buffer: Potassium phosphate buffer (pH 7.4)
-
Quenching Solution: Cold acetonitrile or methanol containing an appropriate internal standard.
-
Analytical Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Investigation of Phase I Metabolism
Objective: To determine if hydroxyvarenicline is further metabolized by CYP enzymes in HLMs.
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Hydroxy Varenicline N-Trifluoroacetate in a suitable solvent (e.g., DMSO, methanol) at a high concentration.
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Add the hydroxyvarenicline stock solution to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., 1-10 µM). The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of the Reaction:
-
At each time point, terminate the reaction by adding an equal volume of cold quenching solution.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining hydroxyvarenicline and to identify potential oxidative metabolites by looking for expected mass shifts (e.g., +16 Da for hydroxylation).
-
Protocol 2: Investigation of Phase II Metabolism (Glucuronidation and Sulfation)
Objective: To determine if hydroxyvarenicline undergoes glucuronidation or sulfation in HLMs.
-
Preparation of Incubation Mixtures:
-
Follow the same initial steps as in Protocol 1, but instead of the NADPH regenerating system, add UDPGA (for glucuronidation) or PAPS (for sulfation) to the incubation mixture. For glucuronidation studies, it is also common to include a pore-forming agent like alamethicin to ensure UDPGA access to the UGT enzymes within the microsomal lumen.
-
-
Initiation, Incubation, and Termination:
-
Follow steps 2-4 from Protocol 1.
-
-
Sample Processing and Analysis:
-
Process the samples as described in Protocol 1.
-
Analyze the samples by LC-MS/MS to detect the formation of glucuronide (+176 Da) and sulfate (+80 Da) conjugates of hydroxyvarenicline.
-
Diagram 2: Experimental Workflow for Investigating Hydroxyvarenicline Metabolism
Caption: A streamlined workflow for the in vitro investigation of hydroxyvarenicline metabolism.
Data Presentation and Interpretation
The results from the in vitro metabolism studies should be presented in a clear and concise manner to facilitate interpretation.
Metabolic Stability
The metabolic stability of hydroxyvarenicline can be determined by monitoring its disappearance over time. The data can be presented in a semi-logarithmic plot of the percentage of remaining parent compound versus time. From this plot, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Table 1: Example Data for Metabolic Stability of Hydroxyvarenicline in HLMs
| Time (min) | % Remaining (Phase I) | % Remaining (Phase II - Glucuronidation) | % Remaining (Phase II - Sulfation) |
| 0 | 100 | 100 | 100 |
| 5 | 98 | 85 | 99 |
| 15 | 95 | 60 | 97 |
| 30 | 91 | 35 | 94 |
| 60 | 85 | 10 | 90 |
Metabolite Identification
The identification of metabolites is achieved by analyzing the LC-MS/MS data for the appearance of new peaks with specific mass-to-charge ratios (m/z) corresponding to the expected metabolic transformations. The identity of these metabolites can be confirmed by comparing their fragmentation patterns with those of authentic standards, if available.
Table 2: Summary of Potential Metabolites of Hydroxyvarenicline
| Metabolite | Proposed Transformation | Expected Mass Shift (Da) |
| Dihydroxy-varenicline | Hydroxylation | +16 |
| Varenicline-ketone | Dehydrogenation | -2 |
| Hydroxyvarenicline Glucuronide | Glucuronidation | +176 |
| Hydroxyvarenicline Sulfate | Sulfation | +80 |
Conclusion
While varenicline itself is metabolically stable, its oxidative metabolite, hydroxyvarenicline, possesses a hydroxyl group that is a likely target for further metabolism, particularly Phase II conjugation reactions. This technical guide provides a framework for the systematic investigation of the metabolic pathways of Hydroxy Varenicline N-Trifluoroacetate in human liver microsomes. The proposed experimental protocols, if executed with precision, will yield valuable data on the metabolic stability and biotransformation of this compound. A thorough understanding of the metabolic fate of hydroxyvarenicline is crucial for a complete characterization of the disposition of varenicline in humans and for assessing the potential for drug-drug interactions and metabolite-mediated effects. The insights gained from such studies are integral to the broader drug development process, ensuring a comprehensive understanding of a drug's behavior in the human body.
References
-
U.S. Food and Drug Administration. (2021). CHANTIX (varenicline) tablets label. [Link]
-
Obach, R. S., Reed-Hrycyna, C. A., & Zandi, K. S. (2006). Metabolism and disposition of varenicline, a selective α4β2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130. [Link]
-
Faessel, H. M., Smith, B. J., Gibbs, M. A., & Burstein, A. H. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical Pharmacokinetics, 49(12), 799-816. [Link]
-
Clinical Pharmacogenetics Implementation Consortium. (2021). Varenicline. PharmGKB. [Link]
-
World Health Organization. (2021). Varenicline. In List of Essential Medicines. [Link]
-
Mayo Clinic. (2024). Varenicline (Oral Route). [Link]
-
Drugs.com. (2024). Varenicline. [Link]
-
PubChem. (n.d.). Varenicline. National Center for Biotechnology Information. [Link]
-
Franklin, M. R. (2002). Modulation of phase II drug metabolizing enzyme activities by N-heterocycles. Current drug metabolism, 3(6), 563-575. [Link]
-
Einarsson, K., Gustafsson, J. A., Ihre, T., & Ingelman-Sundberg, M. (1976). Specific metabolic pathways of steroid sulfates in human liver microsomes. The Journal of Clinical Endocrinology & Metabolism, 43(1), 56-63. [Link]
-
Jancova, P., Anzenbacher, P., & Anzenbacherova, E. (2010). Phase II drug metabolizing enzymes. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103-116. [Link]
-
Pan, Y. (2021). Glucuronidation. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 278-302). Royal Society of Chemistry. [Link]
-
Breyer-Pfaff, U., Becher, B., & Baier-Weber, B. (1989). Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile. Drug metabolism and disposition, 17(6), 633-639. [Link]
-
Radominska-Pyrek, A., Zimniak, P., Irshaid, Y. M., Lester, R., Tephly, T. R., & St Pyrek, J. (1986). Glucuronidation of 6 alpha-hydroxy bile acids by human liver microsomes. The Journal of clinical investigation, 78(1), 234-241. [Link]
-
Collins, A. V. (2001). The synthesis of O-glucuronides. Journal of the Chemical Society, Perkin Transactions 1, (13), 1545-1566. [Link]
-
Green, M. D., & Tephly, T. R. (1996). Glucuronidation of amines and hydroxylated xenobiotics and endobiotics catalyzed by expressed human UGT1. 4 protein. Drug Metabolism and Disposition, 24(3), 356-363. [Link]
-
Lee, M. Y., Park, C. B., Kim, D. H., & Guengerich, F. P. (2014). Prediction of metabolism-induced hepatotoxicity on three-dimensional hepatic cell culture and enzyme microarrays. Toxicological Sciences, 140(2), 365-376. [Link]
-
Fura, A. (2012). Mitigating heterocycle metabolism in drug discovery. Journal of medicinal chemistry, 55(17), 7451-7480. [Link]
-
Obach, R. S., & Kalgutkar, A. S. (2010). Nonenzymatic formation of a novel hydroxylated sulfamethoxazole derivative in human liver microsomes. Drug metabolism and disposition, 38(12), 2111-2117. [Link]
-
Sugihara, K., Kitamura, S., & Ohta, S. (2002). On the structures of hydroxylated metabolites of estradiol 17-sulfate by rat liver microsomes. The Journal of steroid biochemistry and molecular biology, 82(2-3), 239-247. [Link]
-
Jackson, K. J., & Ekins, S. (2018). 2532: Predictive metabolism studies of varenicline and implications of its metabolites in nicotine addiction. Journal of Clinical and Translational Science, 2(S1), 69-69. [Link]
-
Ponting, D. J., & Foster, R. (2023). Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment. Chemical Research in Toxicology, 36(7), 1085-1096. [Link]
-
Ciolino, L. A., & Raney, J. K. (2014). Neuronal nicotinic acetylcholine receptor modulators reduce sugar intake. PloS one, 9(7), e101869. [Link]
-
Rollema, H., Coe, J. W., & Chambers, L. K. (2007). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 2(5), 673-685. [Link]
-
Eap, C. B., et al. (2019). Influence of body weight and UGT2B7 polymorphism on varenicline exposure in a cohort of smokers from the general population. European Journal of Clinical Pharmacology, 75(6), 799-807. [Link]
-
Faessel, H. M., et al. (2010). Population pharmacokinetic analysis of varenicline in adult smokers. British journal of clinical pharmacology, 69(3), 257-267. [Link]
-
George, J., & Liddle, C. (2001). Phase II drug metabolism. The Medical Journal of Australia, 174(11), 589-592. [Link]
-
Cyprotex. (n.d.). Phase II (Conjugation) Reactions. [Link]
-
AstraZeneca. (2022). Phase II Drug Metabolism. [Link]
-
Evotec. (n.d.). Glucuronidation. [Link]
-
King, C. D., Green, M. D., & Rios, G. R. (2000). The glucuronidation of exogenous and endogenous compounds by the UGT1A proteins. Current drug metabolism, 1(2), 143-161. [Link]
Sources
- 1. Varenicline - Wikipedia [en.wikipedia.org]
- 2. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mayoclinic.org [mayoclinic.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. biomed.papers.upol.cz [biomed.papers.upol.cz]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of 6 alpha-hydroxy bile acids by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Specific metabolic pathways of steroid sulfates in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Synthesis and Structural Characterization of Hydroxy Varenicline Trifluoroacetate
An in-depth technical guide by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of Hydroxy Varenicline Trifluoroacetate. Varenicline, a critical pharmacotherapy for smoking cessation, undergoes metabolism and degradation to form various derivatives, among which Hydroxy Varenicline is of significant interest. The isolation and characterization of this compound are paramount for understanding its pharmacological profile and for ensuring the quality and safety of the parent drug. This document outlines a proposed synthetic pathway for Hydroxy Varenicline, its conversion to a stable trifluoroacetate salt, and the subsequent analytical workflows for complete structural elucidation and purity assessment. The methodologies are presented with a focus on the underlying scientific principles, providing researchers and drug development professionals with a robust framework for their work.
Introduction and Scientific Rationale
Varenicline, marketed as Chantix® or Champix®, is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor, which is believed to be the primary receptor mediating nicotine addiction[1][2]. Its mechanism involves both reducing cravings and diminishing the rewarding effects of nicotine[3][4]. During its development and post-market surveillance, the identification of metabolites and degradation products is a regulatory and scientific necessity.
Hydroxy Varenicline (CAS No: 357424-21-6) has been identified as a key impurity and metabolite of Varenicline[5][6][7][8]. Understanding its structure and biological activity is crucial for comprehensive safety and efficacy profiling of the parent drug. The synthesis of a high-purity reference standard is the first critical step in this endeavor.
The formation of a trifluoroacetate (TFA) salt is a common strategy in pharmaceutical analysis and development. Trifluoroacetic acid is a strong acid that readily forms stable, often crystalline, salts with basic compounds like Hydroxy Varenicline. This salt form can enhance stability, improve handling characteristics, and is particularly advantageous for purification via preparative High-Performance Liquid Chromatography (HPLC) and for ensuring accurate weighing and solution preparation for subsequent analytical work.
This guide details a proposed synthetic route based on established Varenicline chemistry and provides validated analytical protocols for the definitive characterization of Hydroxy Varenicline Trifluoroacetate.
Proposed Synthesis Pathway
The synthesis of Hydroxy Varenicline is not widely published and is often obtained through the isolation from forced degradation studies[7]. Here, we propose a logical, multi-step synthetic strategy starting from a known Varenicline precursor. The key transformation is the introduction of a hydroxyl group onto the aromatic ring, a reaction that mirrors its formation as an oxidative degradation product.
Synthesis of the Varenicline Core Structure
The synthesis of the Varenicline core structure has been well-documented in patent literature[3][9][10][11]. A common route involves the N-protection of an aza-tricyclic intermediate, followed by dinitration, reduction to a diamine, and subsequent cyclization to form the pyrazino ring.
A key intermediate is the N-trifluoroacetyl protected diamine, which undergoes cyclization with glyoxal to form the N-protected Varenicline core[12]. The trifluoroacetyl group serves as a robust protecting group that can be removed under basic conditions.
Proposed Hydroxylation and Salt Formation
The introduction of the hydroxyl group can be challenging. However, given that Hydroxy Varenicline is an oxidative product, a controlled oxidation of an N-protected Varenicline intermediate is a plausible approach. The final steps involve the deprotection of the amine and formation of the trifluoroacetate salt.
Experimental Protocol: Synthesis of Hydroxy Varenicline Trifluoroacetate
Step 1: Synthesis of N-Trifluoroacetyl Varenicline (1) This step follows established patent literature[11][12]. 1-(4,5-diamino-10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone is reacted with a 40% aqueous solution of glyoxal. The reaction is typically stirred at room temperature overnight. The product, 1-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2(11),3,5,7,9-pentaen-8-yl)-2,2,2-trifluoroethanone (N-TFA-Varenicline), is then isolated and purified.
Step 2: Proposed Oxidation to N-Trifluoroacetyl Hydroxy Varenicline (2)
-
Rationale: This step aims to mimic the oxidative degradation process under controlled conditions. The electron-rich aromatic system is targeted for hydroxylation.
-
Procedure:
-
Dissolve N-TFA-Varenicline (1) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5 °C.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or perform a peroxide-mediated reaction, portion-wise while monitoring the reaction by HPLC or TLC.
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the crude N-TFA-Hydroxy Varenicline.
-
Purify the product using column chromatography.
-
Step 3: Deprotection to Hydroxy Varenicline Free Base (3)
-
Rationale: The trifluoroacetyl protecting group is base-labile and can be removed without affecting the rest of the molecule.
-
Procedure:
-
Dissolve the purified N-TFA-Hydroxy Varenicline (2) in methanol[3].
-
Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and stir the mixture at a slightly elevated temperature (e.g., 40-45 °C) for 1-2 hours[12].
-
Monitor the reaction for the disappearance of the starting material.
-
Concentrate the reaction mixture under vacuum, add water, and extract the product with a suitable organic solvent like dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Hydroxy Varenicline free base (3).
-
Step 4: Formation of Hydroxy Varenicline Trifluoroacetate Salt (4)
-
Rationale: This step provides a stable, solid form of the final compound suitable for analytical use. The use of TFA ensures a 1:1 stoichiometry with the basic nitrogen center.
-
Procedure:
-
Dissolve the Hydroxy Varenicline free base (3) in a minimal amount of a suitable solvent, such as methanol or ethyl acetate.
-
Slowly add one molar equivalent of trifluoroacetic acid (TFA) dropwise with stirring.
-
Stir the solution for 30 minutes at room temperature.
-
The salt can be isolated by evaporation of the solvent or by precipitation through the addition of a less polar co-solvent (e.g., diethyl ether or hexane).
-
Filter the resulting solid, wash with the co-solvent, and dry under vacuum to obtain the final product (4).
-
Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway for Hydroxy Varenicline Trifluoroacetate.
Structural Characterization and Purity Analysis
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides complementary information, creating a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Expertise & Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of pharmaceutical compounds. A C18 column provides excellent separation for moderately polar compounds like varenicline derivatives. The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve good peak shape and resolution from any potential impurities. UV detection is highly effective due to the chromophoric nature of the quinoxaline ring system. A wavelength of 235 nm is often used for varenicline and its related substances[13][14].
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with PDA or UV detector (e.g., Agilent 1260, Waters Alliance 2695)[6].
-
Column: Zorbax Eclipse XDB-C8, 4.6 mm x 150 mm, 5 µm, or equivalent[14].
-
Mobile Phase A: 50 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.5[13][14].
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient elution is recommended to separate impurities with different polarities. (e.g., 10% B to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min[14].
-
Column Temperature: Ambient or controlled at 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a concentration of approximately 0.1 mg/mL.
Mass Spectrometry (MS) for Molecular Identity
-
Expertise & Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar, non-volatile compounds. By operating in positive ion mode, the basic nitrogen atoms in Hydroxy Varenicline are readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the confirmation of the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: LC-MS/MS system (e.g., Waters ACQUITY with a tandem quadrupole or ToF mass spectrometer)[15][16].
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Infusion: The sample can be directly infused or analyzed via LC-MS using the HPLC method described above.
-
Data Acquisition: Full scan mode to detect the [M+H]⁺ ion.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol with 0.1% formic acid to aid ionization[16].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm the structure. The expected spectrum will be similar to Varenicline but with key differences in the aromatic region due to the hydroxyl substituent.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a good choice as it dissolves the salt and the residual water peak does not interfere with most signals[15].
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
(Optional) 2D NMR: COSY, HSQC for complete assignment.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
Data Summary and Expected Results
The data obtained from these analytical techniques should be consistent and complementary, providing a complete picture of the synthesized molecule.
| Analytical Technique | Parameter | Expected Result for Hydroxy Varenicline Trifluoroacetate |
| HPLC | Purity | > 98% (as determined by peak area percentage) |
| Retention Time (tR) | A single major peak with a consistent tR under defined conditions. | |
| Mass Spectrometry | Molecular Formula | C₁₃H₁₃N₃O (for the free base) |
| Molecular Weight | 227.27 g/mol (for the free base)[8] | |
| HRMS [M+H]⁺ | Calculated: 228.1137; Found: within 5 ppm tolerance. | |
| ¹H NMR (400 MHz, DMSO-d₆) | Aromatic Protons | Signals in the δ 6.5-7.5 ppm range, with splitting patterns indicative of substitution on the aromatic ring. |
| Aliphatic Protons | Complex multiplets in the δ 2.0-4.0 ppm range, consistent with the rigid bridged structure. | |
| NH/OH Protons | Broad signals, exchangeable with D₂O. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | Aromatic Carbons | Signals in the δ 110-160 ppm range, including a signal for the carbon bearing the hydroxyl group. |
| Aliphatic Carbons | Signals in the δ 30-60 ppm range. | |
| TFA Counter-ion | Quartet signal for the CF₃ group (~117 ppm) and a signal for the carboxyl group (~158 ppm) in ¹³C NMR. |
Visualization of Characterization Workflow
Caption: Logical workflow for the structural characterization and purity verification.
Conclusion
This technical guide provides a robust and scientifically grounded framework for the synthesis and characterization of Hydroxy Varenicline Trifluoroacetate. The proposed synthetic strategy leverages established chemical principles, while the detailed analytical protocols ensure a self-validating system for structural confirmation and purity assessment. The availability of a well-characterized reference standard for Hydroxy Varenicline is indispensable for advancing research in drug metabolism, pharmacokinetics, and for the quality control of Varenicline drug products. This work serves as a vital resource for scientists and researchers dedicated to ensuring the safety and efficacy of this important smoking cessation aid.
References
-
Development and validation of related substances method for Varenicline and its impurities. (n.d.). ResearchGate. Retrieved from [Link]
-
Mikuš, P., & Piešťanský, J. (2015). Mass spectrometry monitoring of varenicline and 2-hydroxy varenicline in human urine with online sample pretreatment by two-dimensional capillary electrophoresis. J Chromatogr Sep Tech. Retrieved from [Link]
-
US Patent 11779587: Vareniciline compound and process of manufacture thereof. (2023). Golden. Retrieved from [Link]
- US Patent US8314235B2: Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
Satheesh, B., Sree Ganesh, K. K., & Saravanan, D. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Scientia Pharmaceutica, 80(2), 329–342. Retrieved from [Link]
-
Varenicline compound and process of manufacture thereof. (2023). Justia Patents. Retrieved from [Link]
-
Al-Haj, A. M., et al. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma. African Journal of Pharmacy and Pharmacology, 7(20), 1344-1351. Retrieved from [Link]
- CN102827079A: Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. (n.d.). Google Patents.
-
Picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. (2014). ResearchGate. Retrieved from [Link]
- CN113956255A: Preparation method of varenicline intermediate, varenicline and salt thereof. (n.d.). Google Patents.
-
Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. (2017). Acta Poloniae Pharmaceutica, 74(4), 1123-1129. Retrieved from [Link]
-
Quitting smoking and quantification studies of varenicline tartrate: a review. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1156-1164. Retrieved from [Link]
- WO2018163190A1: An improved process for the preparation of varenicline and salt thereof. (n.d.). Google Patents.
-
Kadi, A. A., et al. (2011). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Chemistry Central Journal, 5, 30. Retrieved from [Link]
-
Ulens, C., et al. (2009). Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. Journal of Biological Chemistry, 284(38), 25963–25969. Retrieved from [Link]
-
How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. (2022). ChemRxiv. Retrieved from [Link]
-
Chemical structures of Varenicline Tartrate and degradant product (DP-I). (2017). ResearchGate. Retrieved from [Link]
-
Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. (2023). International Journal of Pharmaceutical Research and Applications, 8(3), 1813-1822. Retrieved from [Link]
- US20230285407A1: Vareniciline compound and process of manufacture thereof. (n.d.). Google Patents.
-
Varenicline. (n.d.). New Drug Approvals. Retrieved from [Link]
-
Varenicline L-tartrate Crystal Forms: Characterization Through Crystallography, Spectroscopy, and Thermodynamics. (2010). ResearchGate. Retrieved from [Link]
-
Runyon, S. P., et al. (2012). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. Journal of Medicinal Chemistry, 55(1), 133–146. Retrieved from [Link]
-
Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671–683. Retrieved from [Link]
- WO2010023561A1: Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
-
de Souza, I. C., et al. (2022). Evaluation of the nicotine metabolite ratio in smoking patients treated with varenicline and bupropion. Frontiers in Pharmacology, 13, 982054. Retrieved from [Link]
-
Efficacy of varenicline or bupropion and its association with nicotine metabolite ratio among smokers with COPD. (2022). APSR Asian Pacific Society of Respirology. Retrieved from [Link]
Sources
- 1. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 4. jocpr.com [jocpr.com]
- 5. longdom.org [longdom.org]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Hydroxy Varenicline - SRIRAMCHEM [sriramchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents [patents.google.com]
- 11. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]
- 12. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Hydroxy Varenicline N-Trifluoroacetate blood-brain barrier permeability in animal models
An In-Depth Technical Guide to the Neuropharmacokinetics and Blood-Brain Barrier Permeability of Hydroxy Varenicline N-Trifluoroacetate
Executive Summary
Evaluating the blood-brain barrier (BBB) permeability of pharmaceutical impurities and analytical derivatives is a critical phase in neuropharmacokinetic profiling. Hydroxy Varenicline N-Trifluoroacetate (CAS: 357426-10-9) is a laboratory-synthesized, derivatized standard of hydroxyvarenicline, a primary metabolite of the α4β2 nicotinic acetylcholine receptor partial agonist varenicline[1].
While the parent drug varenicline is actively transported across the BBB, the introduction of the N-trifluoroacetyl moiety fundamentally alters the molecule's physicochemical properties. This whitepaper provides a comprehensive analysis of how this derivatization shifts the BBB transport mechanism, alongside self-validating in vivo and in vitro protocols used by application scientists to quantify these changes in animal models.
Physicochemical Dynamics and the Mechanistic Shift in BBB Transport
To understand the BBB permeability of Hydroxy Varenicline N-Trifluoroacetate, we must first analyze the causality behind its structural modification.
The Parent Drug (Varenicline): Varenicline is a basic secondary amine. In murine and human models, it crosses the brain capillary endothelial cells predominantly via a carrier-mediated proton-coupled organic cation (H+/OC) antiporter [2]. This active transport mechanism is driven by an oppositely directed proton gradient, allowing the basic drug to achieve high central nervous system (CNS) penetration despite its relatively low lipophilicity[3].
The Derivatized Standard (Hydroxy Varenicline N-Trifluoroacetate): In analytical chemistry, N-trifluoroacetylation is employed to improve chromatographic resolution and mass spectrometric volatility by masking reactive amine groups[1].
-
Loss of Basicity: The addition of the strongly electron-withdrawing trifluoroacetyl group (CF₃CO-) converts the basic secondary amine into a neutral amide.
-
Lipophilic Shift: The fluorinated moiety drastically increases the partition coefficient (LogP).
The Causality of Transport: Because the molecule is no longer a basic cation at physiological pH, it loses its affinity for the H+/OC antiporter. Consequently, the transport mechanism shifts entirely from carrier-mediated active transport to passive transcellular diffusion across the endothelial lipid bilayer.
Caption: Mechanistic shift in BBB transport caused by N-trifluoroacetylation.
Quantitative Data: Physicochemical and Permeability Profiling
The structural alterations directly impact the apparent permeability ( Papp ) in both static and dynamic models. Dynamic microfluidic models applying physiological shear stress (e.g., 15 dyn/cm²) yield higher Transendothelial Electrical Resistance (TEER) and more accurate in vivo correlations than static transwell assays[4].
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | pKa (Amine) | LogP (Estimated) | Primary BBB Transport Mechanism |
| Varenicline | 211.26 g/mol | ~9.2 | 0.9 - 1.2 | Active (H+/OC Antiporter) |
| Hydroxy Varenicline | 227.27 g/mol | ~9.0 | 0.5 - 0.8 | Active (H+/OC Antiporter) |
| Hydroxy Varenicline N-Trifluoroacetate | 323.28 g/mol | N/A (Amide) | 2.8 - 3.2 | Passive Transcellular Diffusion |
Table 2: Permeability Metrics in Animal Models (bEnd.3 / Murine)
| Model Type | TEER (Ω·cm²) | Papp (Varenicline) | Papp (N-Trifluoroacetate Deriv.) |
| Static Monoculture (Transwell) | 30 - 50 | High ( >10×10−6 cm/s) | Moderate ( 5×10−6 cm/s) |
| Dynamic Co-culture (Microfluidic) | > 250 | Moderate ( 4×10−6 cm/s) | High ( >15×10−6 cm/s) |
| In Vivo (Rat Brain Perfusion) | N/A | High Influx Clearance | High Influx Clearance (Lipid driven) |
Note: In dynamic models, the upregulation of tight junctions restricts paracellular leakiness, revealing the true transcellular passive diffusion superiority of the highly lipophilic N-trifluoroacetate derivative[4].
Self-Validating Experimental Protocols
To accurately quantify the BBB permeability of Hydroxy Varenicline N-Trifluoroacetate, researchers must utilize self-validating systems. The following protocols ensure that measured brain concentrations are strictly parenchymal and not artifacts of vascular retention or compromised BBB integrity.
Protocol A: In Situ Brain Perfusion (ISBP) in Murine Models
This in vivo technique isolates the brain's vascular supply, bypassing hepatic metabolism and systemic distribution to measure direct blood-to-brain influx[2].
Causality & Validation: We co-perfuse the derivatized standard with ¹⁴C-Sucrose . Sucrose is a vascular space marker that cannot cross an intact BBB. By subtracting the ¹⁴C-Sucrose distribution volume from the total tissue volume, we mathematically eliminate the compound trapped in the capillary lumen, yielding the true parenchymal uptake.
Step-by-Step Methodology:
-
Anesthesia & Surgical Preparation: Anesthetize the rat (e.g., Sprague-Dawley, 250g) using ketamine/xylazine. Isolate and ligate the right common carotid artery, external carotid artery, and pterygopalatine artery.
-
Cannulation: Insert a polyethylene catheter (PE-50) into the common carotid artery, securing it with surgical silk.
-
Perfusion: Perfuse a physiological buffer (pH 7.4, 37°C) containing 10 µM Hydroxy Varenicline N-Trifluoroacetate and 0.5 µCi/mL ¹⁴C-Sucrose at a strict flow rate of 3.0 mL/min for 15 to 60 seconds.
-
Termination & Extraction: Decapitate the animal immediately post-perfusion. Extract the right cerebral hemisphere and dissect the cortex, hippocampus, and striatum on ice.
-
Homogenization & Analysis: Homogenize the tissue in 3 volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 × g for 15 minutes.
-
Quantification: Analyze the supernatant via LC-MS/MS (monitoring the specific neutral loss of the trifluoroacetyl group) to quantify the derivative[1], and use liquid scintillation counting for the ¹⁴C-Sucrose.
Caption: Self-validating in situ brain perfusion workflow for BBB permeability assessment.
Protocol B: Dynamic Microfluidic In Vitro BBB Assay
Static transwells often fail to mimic the physiological shear stress required for robust tight junction formation. This protocol utilizes a dynamic microfluidic chip[4].
Causality & Validation: Applying a shear stress of 15 dyn/cm² induces mechanotransduction pathways in bEnd.3 cells, upregulating Claudin-5. The system is self-validating via continuous real-time TEER monitoring; an experiment is only deemed valid if TEER stabilizes >250Ω⋅cm2 .
Step-by-Step Methodology:
-
Chip Preparation: Coat the porous membrane of a dual-channel microfluidic chip with fibronectin (10 µg/mL).
-
Cell Seeding: Seed primary rat astrocytes in the abluminal (brain) channel. After 24 hours, seed bEnd.3 (brain endothelial) cells in the luminal (blood) channel.
-
Dynamic Culturing: Connect the luminal channel to a peristaltic pump. Gradually increase media flow over 48 hours until a shear stress of 15 dyn/cm² is achieved. Monitor TEER daily.
-
Dosing: Once TEER >250Ω⋅cm2 , introduce 5 µM of Hydroxy Varenicline N-Trifluoroacetate into the luminal flow.
-
Sampling: Collect 10 µL aliquots from the abluminal channel at 15, 30, 45, and 60 minutes.
-
Calculation: Calculate the apparent permeability coefficient ( Papp ) using the formula: Papp=(dQ/dt)/(A×C0) , where dQ/dt is the steady-state appearance rate, A is the membrane area, and C0 is the initial luminal concentration.
References
-
Deguchi, Y., et al. (2017). "Involvement of Proton-Coupled Organic Cation Antiporter in Varenicline Transport at Blood-Brain Barrier of Rats and in Human Brain Capillary Endothelial Cells." Journal of Pharmaceutical Sciences (PubMed). Available at:[Link]
-
Booth, R., & Kim, H. (2014). "Permeability analysis of neuroactive drugs through a dynamic microfluidic in vitro blood-brain barrier model." Annals of Biomedical Engineering (PubMed). Available at:[Link]
-
Kurosawa, T., et al. (2018). "Impact of Nicotine Transport across the Blood–Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs." Biological and Pharmaceutical Bulletin (J-Stage). Available at:[Link]
Sources
- 1. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 2. Involvement of Proton-Coupled Organic Cation Antiporter in Varenicline Transport at Blood-Brain Barrier of Rats and in Human Brain Capillary Endothelial Cells [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of Nicotine Transport across the Blood–Brain Barrier: Carrier-Mediated Transport of Nicotine and Interaction with Central Nervous System Drugs [jstage.jst.go.jp]
- 4. Permeability analysis of neuroactive drugs through a dynamic microfluidic in vitro blood-brain barrier model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cytotoxicity and Safety Profile of Hydroxy Varenicline N-Trifluoroacetate
Executive Summary
This technical guide provides a comprehensive framework for evaluating the cytotoxicity and safety profile of Hydroxy Varenicline N-Trifluoroacetate, a significant metabolite of the smoking cessation drug, varenicline. While varenicline itself undergoes minimal metabolism, understanding the toxicological profile of its metabolites is a critical component of preclinical drug safety assessment, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA). This document synthesizes the known pharmacology of varenicline, outlines a multi-tiered in vitro strategy for cytotoxicity testing, provides detailed, field-proven experimental protocols, and discusses the interpretation of toxicological data. Furthermore, it addresses the potential contributions of the N-Trifluoroacetate salt form to the overall safety profile. The methodologies and logical frameworks presented herein are designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for the preclinical safety assessment of this compound.
Introduction: Contextualizing Hydroxy Varenicline
Varenicline: A Targeted Mechanism of Action
Varenicline is a first-line pharmacotherapy for smoking cessation, marketed under brand names such as Chantix and Champix.[1][2] Its efficacy is rooted in its unique activity as a high-affinity partial agonist for the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[3][4][5] This dual mechanism accomplishes two critical functions:
-
Agonist Activity : Varenicline provides mild stimulation to the α4β2 receptor, which is believed to mitigate the severe craving and withdrawal symptoms that accompany smoking cessation attempts.[2][5]
-
Antagonist Activity : By occupying the receptor, varenicline competitively blocks nicotine from binding, thereby reducing the rewarding and reinforcing effects of smoking if a patient lapses.[3][4][5]
Varenicline is highly selective for the α4β2 receptor subtype, binding with significantly less affinity to other nicotinic receptors and non-nicotinic transporters.[3] It also exhibits moderate affinity for the 5-HT3 receptor.[3]
The Metabolic Fate of Varenicline
A key feature of varenicline's pharmacokinetic profile is its limited metabolism. Approximately 92% of the drug is excreted unchanged in the urine.[3][4] This renal elimination occurs through glomerular filtration and active tubular secretion, likely mediated by the organic cation transporter OCT2.[3][4] Despite this, minor metabolites are formed, including Hydroxyvarenicline and N-carbamoylglucuronide varenicline.[6][7][8] While present in small quantities, the safety profile of any human metabolite, particularly one with structural alerts like a hydroxyl group, warrants thorough investigation.
Considerations for the N-Trifluoroacetate (TFA) Salt Form
The compound is an N-Trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of active pharmaceutical ingredients (APIs). While many peptide-based drugs are converted to hydrochloride or acetate salts, some TFA salts have been approved for clinical use, demonstrating that their presence is not an absolute barrier to market entry, provided a thorough safety evaluation is conducted.[9] However, regulators do not view TFA salts as favorably as other forms due to potential toxicity concerns.[9] Recent proposals in Europe have suggested classifying TFA as reproductively toxic.[10] Therefore, the safety assessment must consider the potential toxicity of the TFA counter-ion itself, separate from the hydroxy varenicline moiety.
A Strategic Framework for Preclinical Safety and Cytotoxicity Assessment
The Regulatory Imperative: Metabolites in Safety Testing (MIST)
Regulatory bodies, including the FDA, have established clear guidelines for the safety testing of drug metabolites. The "Metabolites in Safety Testing" (MIST) guidance recommends that any human metabolite comprising more than 10% of the parent drug's systemic exposure at steady state should undergo a comprehensive safety assessment.[11][12] Furthermore, any metabolite found in humans that is not present in the animal species used for toxicology studies (a "disproportionate metabolite") requires dedicated safety evaluation.[13][14] This principle underpins the necessity of the testing strategy outlined below.
A Tiered Approach to In Vitro Cytotoxicity Evaluation
A logical, tiered approach ensures a cost-effective and scientifically rigorous evaluation. The strategy progresses from broad assessments of cell health to more specific investigations into the mechanisms of cell death.
Caption: Tiered workflow for in vitro cytotoxicity assessment.
Rationale for Cell Line Selection
The choice of cell lines is critical for generating relevant data.
-
HepG2 (Human Hepatoma Cell Line): As the liver is the primary site of drug metabolism, HepG2 cells are the standard model for assessing potential drug-induced liver injury (DILI).
-
SH-SY5Y (Human Neuroblastoma Cell Line): Given that the parent drug, varenicline, targets neuronal receptors, this cell line is essential for identifying potential on-target neurotoxicity.
-
A Non-Metabolically Active Cell Line (e.g., HEK293): Used as a baseline to differentiate general cytotoxicity from that requiring metabolic activation.
Core Experimental Protocols for Cytotoxicity Assessment
The following protocols are standardized, robust, and designed to be self-validating when used in concert.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells.[15] The resulting purple formazan product is directly proportional to the number of metabolically active cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Hydroxy Varenicline N-Trifluoroacetate (e.g., from 0.1 µM to 1000 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol: LDH Assay for Membrane Integrity
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity (i.e., necrosis).[16][17] The amount of LDH released is proportional to the number of lysed cells.[16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M acetic acid) to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm.
-
Data Analysis: Include controls for maximum LDH release (cells treated with a lysis buffer) to calculate the percentage of cytotoxicity.[17]
Causality Insight: Running MTT and LDH assays in parallel is crucial. A decrease in the MTT signal without a corresponding increase in LDH release may suggest cytostatic effects or metabolic inhibition rather than overt cell death.[18]
Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.
-
Healthy Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic Cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.
-
Data Interpretation and Integrated Risk Assessment
Quantitative Analysis and Data Presentation
The primary endpoint for cytotoxicity assays is the IC50 value—the concentration of the compound that inhibits 50% of the cellular response (e.g., viability). These values should be systematically tabulated for clear comparison across different cell lines and time points.
Table 1: Hypothetical IC50 Values (µM) for Hydroxy Varenicline N-Trifluoroacetate
| Assay | Cell Line | 24h IC50 | 48h IC50 | 72h IC50 |
| MTT | HepG2 | > 1000 | 850 | 675 |
| SH-SY5Y | 750 | 550 | 420 | |
| HEK293 | > 1000 | > 1000 | 950 | |
| LDH | HepG2 | > 1000 | > 1000 | > 1000 |
| SH-SY5Y | 980 | 720 | 610 | |
| HEK293 | > 1000 | > 1000 | > 1000 |
Mechanistic Pathway Visualization
Based on the data, a potential mechanism of toxicity can be proposed. For instance, if the SH-SY5Y cell line shows higher sensitivity and the cell death mechanism is apoptotic, it might suggest an on-target effect related to the nAChR pathway.
Sources
- 1. Varenicline - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. (PDF) Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro [academia.edu]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 10. AN Europe Report: Industry 'Manufacturing Doubt' on TFA Toxicity [pfasfreecoolingheating.eu]
- 11. Metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. federalregister.gov [federalregister.gov]
- 13. Safety Testing of Drug Metabolites | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. japsonline.com [japsonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ããããã¯ããã ç´°è墿®ï¼ç´°èæ¯æ§æ¸¬å®ãåä»åå¦ç ç©¶æ [dojindo.co.jp]
Application Notes & Protocols: A Comprehensive Guide to the Preparation and Handling of Hydroxy Varenicline N-Trifluoroacetate Reference Standards
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper preparation, handling, and application of Hydroxy Varenicline N-Trifluoroacetate reference standards. Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely used medication for smoking cessation.[1][2][3] Its metabolism, although minimal, results in the formation of several metabolites, including Hydroxy Varenicline.[4][5][6] The N-Trifluoroacetate salt form is often a result of purification processes using trifluoroacetic acid.[7][8] Accurate and reproducible analytical results are contingent upon the correct handling and use of its reference standard. This guide outlines the critical chemical properties, offers detailed protocols for the preparation of standard solutions, and provides best practices for storage and use in analytical applications.
Introduction: The Critical Role of a Well-Characterized Reference Standard
Varenicline's efficacy as a smoking cessation aid is well-established.[3] While the parent drug is the primary active moiety, a thorough understanding of its metabolic fate is crucial for comprehensive pharmacokinetic and safety profiling.[2][4][5] Hydroxy Varenicline is one of the metabolites formed through oxidation.[4][6]
The use of a highly purified and well-characterized reference standard is the cornerstone of any quantitative analytical method.[9][10] It serves as the benchmark against which unknown samples are measured, ensuring the accuracy, precision, and validity of the obtained data.[9] The N-Trifluoroacetate (TFA) salt form of Hydroxy Varenicline is a common entity in research and development, often resulting from reversed-phase high-performance liquid chromatography (HPLC) purification, where TFA is a frequently used ion-pairing agent.[7][8]
However, the presence of the TFA counter-ion introduces specific considerations for handling and preparation that differ from other salt forms. These include potential hygroscopicity, altered solubility, and the need to account for the mass of the counter-ion in concentration calculations. This guide aims to provide the necessary expertise to navigate these nuances effectively.
Physicochemical Properties and Stability Considerations
A fundamental understanding of the physicochemical properties of Hydroxy Varenicline N-Trifluoroacetate is paramount for its proper handling and for ensuring the integrity of the reference standard over time.
2.1. The Nature of Trifluoroacetate Salts
Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide synthesis and the purification of various pharmaceutical compounds.[7][11] Consequently, the final isolated compound is often a TFA salt.[7] These salts can exhibit properties that require careful management:
-
Hygroscopicity: TFA salts have a tendency to absorb moisture from the atmosphere.[11][12] This can lead to inaccuracies in weighing and a decrease in the purity of the standard over time.
-
Stability: While generally stable, the stability of TFA salts can be influenced by storage conditions.[12] Exposure to high temperatures, humidity, and light should be avoided.
-
Solubility: The TFA counter-ion can influence the solubility of the compound in various solvents.
2.2. Varenicline and its Metabolites
Varenicline undergoes minimal metabolism in humans, with over 80% of the dose excreted unchanged in the urine.[1][4][5] The primary routes of metabolism include N-carbamoyl glucuronidation and oxidation.[4][6] Hydroxy Varenicline is a product of oxidative metabolism.
Table 1: Key Properties of Hydroxy Varenicline N-Trifluoroacetate
| Property | Value/Consideration | Rationale and Impact |
| Appearance | White to off-white solid | Visual inspection is a preliminary check for purity and degradation. |
| Molecular Formula | C₁₃H₁₃N₃O · C₂HF₃O₂ | The molecular formula is essential for accurate molecular weight calculation. |
| Molecular Weight | 325.27 g/mol | Crucial for the accurate preparation of standard solutions of known concentrations. |
| Hygroscopicity | Potential for moisture absorption | Requires storage in a desiccated and tightly sealed environment.[12] |
| Solubility | Soluble in water, methanol, and DMSO | Knowledge of solubility is critical for selecting appropriate solvents for stock and working solutions. |
| Stability | Stable under recommended storage conditions | Adherence to storage protocols is necessary to maintain the integrity of the reference standard. |
Workflow for Preparation and Handling
The following diagram illustrates the recommended workflow for the preparation and handling of Hydroxy Varenicline N-Trifluoroacetate reference standards, from reception to final use in an analytical run.
Detailed Protocols
The following protocols provide step-by-step instructions for the preparation of stock and working solutions of Hydroxy Varenicline N-Trifluoroacetate. Adherence to these protocols is critical for ensuring the accuracy of analytical results.
4.1. Protocol 1: Preparation of a 1 mg/mL Stock Solution
Objective: To prepare a primary stock solution of Hydroxy Varenicline N-Trifluoroacetate at a concentration of 1 mg/mL.
Materials:
-
Hydroxy Varenicline N-Trifluoroacetate reference standard
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated pipettes
-
HPLC-grade methanol (or other suitable solvent)
-
Spatula
-
Weighing paper
Procedure:
-
Equilibration: Prior to opening, allow the container of the reference standard to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the cold solid.
-
Weighing: Accurately weigh approximately 10 mg of the Hydroxy Varenicline N-Trifluoroacetate reference standard onto a piece of weighing paper. Record the exact weight.
-
Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Rinsing: Rinse the weighing paper with small aliquots of the chosen solvent (e.g., methanol) and transfer the rinsate into the volumetric flask to ensure a quantitative transfer.
-
Dissolution: Add approximately 5-7 mL of the solvent to the volumetric flask and gently swirl or sonicate until the reference standard is completely dissolved.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume of 10 mL with the solvent. Ensure the meniscus is aligned with the calibration mark.
-
Mixing: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the stock solution to a labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and expiration date. Store the stock solution at 2-8°C or as recommended for short-term use, and at -20°C for long-term storage.
4.2. Protocol 2: Preparation of Working Solutions
Objective: To prepare a series of working solutions from the stock solution for constructing a calibration curve.
Materials:
-
1 mg/mL stock solution of Hydroxy Varenicline N-Trifluoroacetate
-
Class A volumetric flasks (various sizes)
-
Calibrated pipettes
-
HPLC-grade solvent (same as used for the stock solution)
Procedure:
-
Equilibration: Allow the stock solution to equilibrate to room temperature before use.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working solutions at the desired concentrations. For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Mixing: Thoroughly mix each working solution after dilution.
-
Use: Use the freshly prepared working solutions for the analytical run. It is generally not recommended to store very dilute working solutions for extended periods.
Analytical Applications
Hydroxy Varenicline N-Trifluoroacetate reference standards are primarily used in chromatographic techniques for the quantification of the metabolite in various matrices.
5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most common and sensitive method for the quantification of varenicline and its metabolites in biological samples such as plasma and urine.[13][14]
Typical LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is commonly used.[15]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[15]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the analyte and an internal standard.
5.2. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD)
While less sensitive than LC-MS/MS, HPLC-UV/DAD can be used for the analysis of varenicline and its metabolites, particularly in pharmaceutical formulations.[16][17]
Storage and Stability
Proper storage is crucial to maintain the integrity and purity of the Hydroxy Varenicline N-Trifluoroacetate reference standard.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Container | Additional Precautions |
| Solid | -20°C (long-term) | Tightly sealed, amber glass vial | Store in a desiccator to minimize moisture absorption. Protect from light. |
| Stock Solution | 2-8°C (short-term, < 1 week) | Tightly sealed, amber glass vial | Protect from light. |
| -20°C (long-term) | |||
| Working Solutions | Use immediately after preparation | N/A | Avoid repeated freeze-thaw cycles of stock solutions. |
Troubleshooting
Problem: Inconsistent or non-reproducible results in analytical runs.
Possible Causes and Solutions:
-
Degradation of the Reference Standard:
-
Cause: Improper storage (exposure to moisture, light, or high temperatures).
-
Solution: Always store the reference standard under the recommended conditions. Visually inspect the solid for any changes in color or appearance. If degradation is suspected, use a fresh vial of the standard.
-
-
Inaccurate Weighing:
-
Cause: Use of a non-calibrated or insufficiently sensitive balance. Absorption of moisture during weighing.
-
Solution: Ensure the analytical balance is calibrated and has the appropriate readability. Equilibrate the standard to room temperature in a desiccator before weighing to prevent moisture uptake.
-
-
Errors in Solution Preparation:
-
Cause: Use of non-calibrated volumetric glassware or pipettes. Improper dissolution or mixing.
-
Solution: Use only Class A volumetric glassware and calibrated pipettes. Ensure the standard is completely dissolved and the final solution is thoroughly mixed.
-
Conclusion
The accurate and reliable quantification of Hydroxy Varenicline is essential for a comprehensive understanding of the pharmacokinetics and metabolism of Varenicline. The use of a well-characterized Hydroxy Varenicline N-Trifluoroacetate reference standard is fundamental to achieving this. By adhering to the detailed protocols and best practices outlined in this guide for the preparation, handling, and storage of this reference standard, researchers can ensure the integrity of their analytical data and contribute to the robust scientific evaluation of Varenicline.
References
- U.S. Pharmacopeia. General Chapter <11> USP REFERENCE STANDARDS. uspbpep.com.
- Pfizer. (2021). Chantix Label. U.S. Food and Drug Administration.
- Obach, R. S., Reed-Hrycyna, C. A., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130.
- PharmGKB. Varenicline.
- National Center for Biotechnology Information. (n.d.). Varenicline. PubChem.
- Obach, R. S., Reed-Hrycyna, C. A., et al. (2006). Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro. Academia.edu.
- Faessel, H. M., Smith, B. J., et al. (2010). Population pharmacokinetic analysis of varenicline in adult smokers. British Journal of Clinical Pharmacology, 68(5), 669-680.
- U.S. Pharmacopeia. (n.d.). FAQs: Reference Standards.
- ChemicalBook. (n.d.). Varenicline synthesis.
- U.S. Pharmacopeia. (n.d.). Use and Storage of USP Reference Standards.
- U.S. Pharmacopeia. <11> USP REFERENCE STANDARDS.
- Journal of Chemical and Pharmaceutical Research. (2016). Quitting smoking and quantification studies of drugs used. JOCPR, 8(5), 1156-1164.
- Veeprho. (2020, August 19).
- U.S. Pharmacopeia. (n.d.). The USP Monograph and Reference Standard development process.
- U.S. Pharmacopeia. (2023, June 1). Methods for the Analysis of Varenicline Tablets. USP's Emerging Standards.
- ResearchGate. (2025, August 4).
- BenchChem. (2025). Varenicline: An In-Depth Technical Guide to Preclinical Pharmacokinetics and Metabolism.
- Spectroscopy Online. (2015, April 1). How Do You Prepare Reference Standards and Solutions?.
- Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
- Ravva, P., & Gastonguay, M. R. (2012). Pharmacokinetic-Pharmacodynamic Modeling of the Effect of Varenicline on Nicotine Craving in Adult Smokers. Nicotine & Tobacco Research, 14(2), 193-201.
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Walash, M. I., El-Enany, N., et al. (2017). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Luminescence, 32(8), 1461-1469.
- Sigma-Aldrich. (n.d.). USP Compendial Reference Standards.
- Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards.
- Gelest, Inc. (2017, August 16).
- New Drug Approvals. (2006, May 11). Varenicline.
- Google Patents. (n.d.). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (2026, March 30). Trifluoroacetic acid.
- University of Connecticut. (n.d.). Standard Operating Procedure for Trifluoroacetic Acid (TFA).
- BenchChem. (2025). Technical Support Center: Best Practices for Handling and Storing Bio-AMS (TFA).
- Omizzolo. (n.d.). Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis.
- Allenspach, M. D., et al. (2022).
- Ozone Secretariat. (n.d.).
- Cuerda, C., & Sayed, A. (2023). Varenicline. In StatPearls.
- Google Patents. (n.d.).
- Moore, J. V., Cross, E. R., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions.
- Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Journal of Toxicology and Environmental Health, Part B, 19(7), 289-304.
- European Patent Office. (2009, December 22).
- U.S. Food and Drug Administration. (n.d.).
- Fluorocarbons.org. (n.d.). SPECIAL REVIEW ON … - Understanding TFA.
- Justia Patents. (2023, March 14). Varenicline compound and process of manufacture thereof.
- Amherst College. (2024, April 2).
- ResearchGate. (n.d.). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (PDF) Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro [academia.edu]
- 7. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. emergingstandards.usp.org [emergingstandards.usp.org]
Solid-phase extraction protocol for Hydroxy Varenicline N-Trifluoroacetate in biological matrices
Application Note & Protocol
Topic: High-Recovery Solid-Phase Extraction (SPE) Protocol for Hydroxy Varenicline N-Trifluoroacetate in Human Plasma
Introduction: The Analytical Imperative for Varenicline Metabolite Quantification
Varenicline, a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor, is a first-line pharmacotherapy for smoking cessation.[1][2] While it is minimally metabolized, with over 80% excreted unchanged in urine, the characterization and quantification of its metabolites, such as Hydroxy Varenicline, are critical during drug development for a complete understanding of its disposition and potential drug-drug interactions.[3][4][5]
This application note addresses the robust and reliable extraction of Hydroxy Varenicline N-Trifluoroacetate , a synthetic derivative of the primary oxidative metabolite often used as a certified reference standard for bioanalytical quantification.[6] The presence of the N-trifluoroacetyl group enhances its utility in specific analytical workflows but also introduces unique considerations for sample preparation.[6]
Biological matrices, particularly plasma, are complex milieux containing proteins, phospholipids, salts, and other endogenous components that can interfere with sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] A highly selective and efficient sample preparation method is therefore not just recommended, but essential for achieving the accuracy and precision mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10]
This document provides a detailed solid-phase extraction (SPE) protocol designed for high-recovery and clean-up of Hydroxy Varenicline N-Trifluoroacetate from human plasma. We will delve into the mechanistic rationale behind sorbent selection and each procedural step, offering a protocol that is not only repeatable but also scientifically transparent.
Analyte Characteristics & Methodological Rationale
A successful SPE protocol is built upon the physicochemical properties of the target analyte. Hydroxy Varenicline, the parent metabolite, is a basic compound.[11] The N-Trifluoroacetate derivative shares this fundamental characteristic, which is key to designing a selective extraction strategy.
Table 1: Physicochemical Properties of Varenicline Metabolite and its Derivative
| Property | Hydroxy Varenicline | Hydroxy Varenicline N-Trifluoroacetate | Source(s) |
| CAS Number | 357424-21-6 | 357426-10-9 | [6][12] |
| Molecular Formula | C₁₃H₁₃N₃O | C₁₅H₁₂F₃N₃O₂ | [6][12] |
| Molecular Weight | 227.27 g/mol | 323.28 g/mol | [6][12] |
| Key Structural Feature | Basic secondary amine | N-trifluoroacetyl group | [6] |
| Predicted pKa | (Estimated) ~8.5-9.5 (for the basic nitrogen) | N/A (Amide nitrogen is non-basic) | Based on Varenicline structure |
The Causality Behind Sorbent Selection: Mixed-Mode Cation Exchange
To achieve maximum selectivity, a mixed-mode polymeric cation exchange SPE sorbent is the recommended choice. This strategy offers a dual retention mechanism, providing an orthogonal cleanup that is superior to single-mechanism sorbents (like reversed-phase C18 alone).[13]
-
Reversed-Phase Interaction: The polymer backbone of the sorbent retains the analyte through hydrophobic interactions with its core structure.
-
Ion-Exchange Interaction: The sorbent is functionalized with strong cation exchange groups (e.g., sulfonic acid). At a low pH (pH < 6), the basic nitrogen on the Hydroxy Varenicline moiety can be protonated (positively charged), allowing for a strong ionic bond with the negatively charged sorbent.
This dual mechanism allows for a rigorous wash step with organic solvent to remove hydrophobic interferences, followed by a pH-triggered elution that disrupts the ionic bond for highly specific recovery.
Caption: Mixed-mode SPE mechanism for Hydroxy Varenicline.
Detailed Experimental Protocol
This protocol is designed for the extraction of Hydroxy Varenicline N-Trifluoroacetate from 200 µL of human plasma and assumes the use of a stable isotope-labeled internal standard (SIL-IS), such as Hydroxy Varenicline-d4, which is essential for correcting for matrix effects and variability.[14]
Materials and Reagents
-
SPE Device: Mixed-Mode, Strong Cation Exchange Polymeric Sorbent (e.g., 30 mg / 1 mL format)
-
Analyte: Hydroxy Varenicline N-Trifluoroacetate reference standard
-
Internal Standard (IS): Hydroxy Varenicline-d4 (or other suitable SIL-IS)
-
Biological Matrix: Blank human plasma (K2-EDTA)
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (≥25% in water)
-
Purified Water (18.2 MΩ·cm)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
Nitrogen Evaporator
-
Calibrated Pipettes
-
Solution Preparation
-
Acidic Solution (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of purified water.
-
Basic Elution Buffer (5% Ammonium Hydroxide in Methanol): Carefully add 5 mL of ammonium hydroxide to 95 mL of methanol. Prepare fresh.
-
Reconstitution Solvent (90:10 Acetonitrile:Water with 0.1% Formic Acid): Combine 90 mL acetonitrile, 10 mL water, and 100 µL formic acid.
Sample Pre-treatment
The goal of pre-treatment is to lyse cells, precipitate proteins, and adjust the pH to ensure the analyte is charged for optimal binding to the sorbent.[15][16]
-
Pipette 200 µL of human plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of the Acidic Solution (2% Formic Acid in Water) .
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
Perform these steps on a vacuum manifold. Adjust the vacuum to achieve a steady flow rate of approximately 1-2 mL/minute. Do not let the sorbent bed dry out between steps until the final wash.[17][18]
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Rationale: This wets the polymeric sorbent and activates the functional groups.[19]
-
-
Equilibrate: Pass 1 mL of the Acidic Solution (2% Formic Acid in Water) through the cartridge.
-
Rationale: This equilibrates the sorbent to the pH and ionic strength of the sample load solution, maximizing retention.[16]
-
-
Load: Slowly load the entire pre-treated sample supernatant from step 3.3.6 onto the cartridge.
-
Rationale: The low pH ensures the analyte is protonated and binds strongly to the cation exchange sites.
-
-
Wash 1 (Aqueous): Pass 1 mL of the Acidic Solution (2% Formic Acid in Water) through the cartridge.
-
Rationale: This removes polar, water-soluble interferences that did not bind to the sorbent.
-
-
Wash 2 (Organic): Pass 1 mL of Methanol through the cartridge. After the solvent has passed through, apply high vacuum for 2-5 minutes to thoroughly dry the sorbent.
-
Rationale: This removes less polar, methanol-soluble interferences (e.g., phospholipids). Drying the sorbent is critical to ensure the subsequent non-aqueous elution solvent works efficiently.[13]
-
-
Elute: Place clean collection tubes inside the manifold. Add 1 mL of the Basic Elution Buffer (5% Ammonium Hydroxide in Methanol) . Allow it to soak for 30 seconds before applying a low vacuum to slowly pass the solvent through.
-
Rationale: The high pH neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted by the strong organic solvent.[17]
-
-
Dry-Down & Reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent .
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: SPE workflow for Hydroxy Varenicline N-Trifluoroacetate.
Method Performance and Validation
A bioanalytical method's trustworthiness is established through rigorous validation according to regulatory guidelines.[9][20] The following table summarizes the typical acceptance criteria for key validation parameters that this SPE protocol is designed to meet.
Table 2: Bioanalytical Method Validation Acceptance Criteria (per FDA/ICH M10 Guidance)
| Parameter | Objective | Acceptance Criteria | Source(s) |
| Extraction Recovery | To assess the efficiency of the extraction process. | Consistent, precise, and reproducible across the concentration range (typically >85%). | [14] |
| Matrix Effect | To evaluate the impact of co-eluting endogenous components on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. | [11][14] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QC samples, accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). | [9] |
| Selectivity | To ensure no significant interference at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. | [14] |
| Stability | To ensure analyte integrity under various storage and processing conditions. | Mean concentration should be within ±15% of the nominal concentration. | [9] |
Troubleshooting Common SPE Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Low Recovery | Sorbent Dried Out: Cartridge dried before sample loading. | Re-condition and re-equilibrate the cartridge immediately before loading.[17] | |
| Insufficient Elution: Elution solvent is too weak or volume is too small. | Ensure elution buffer is sufficiently basic (pH > 2 units above analyte pKa). Increase elution volume in increments.[17][21] | ||
| High Sample Flow Rate: Insufficient residence time for analyte-sorbent interaction during loading. | Decrease the vacuum to slow the flow rate during the sample loading step.[18] | ||
| High Variability (Poor Precision) | Inconsistent Flow Rates: Vacuum pressure is fluctuating between samples. | Ensure a consistent vacuum is applied across all manifold ports. | |
| Incomplete Protein Precipitation: Insufficient mixing or precipitating agent. | Ensure vigorous vortexing during the pre-treatment step. | ||
| High Matrix Effects (Ion Suppression) | Inefficient Wash Step: Wash solvent is too weak to remove co-extracted interferences (e.g., phospholipids). | Optimize the organic wash step. Consider using a different solvent like isopropanol or adding a small percentage of a stronger solvent.[13] | |
| Analyte Breakthrough: Wash solvent is too strong, prematurely eluting the analyte. | Reduce the organic content or strength of the wash solvent.[21] |
Expert Insights & Conclusion
The N-Trifluoroacetate Moiety
The trifluoroacetate (TFA) group is often used in peptide and small molecule synthesis and purification.[22] While the N-trifluoroacetyl group in the analyte is a stable amide, it's important to be aware that residual TFA from synthesis can sometimes form ion pairs that affect chromatography or mass spectrometry.[23] The robust wash steps in this protocol are designed to remove such contaminants. Furthermore, TFA itself can be a source of ion suppression in ESI-MS; this protocol ensures the final extract is free from such interferences.[23][24]
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of Hydroxy Varenicline N-Trifluoroacetate from human plasma. By leveraging a mixed-mode cation exchange mechanism, this method offers high selectivity and recovery, producing a clean extract suitable for sensitive LC-MS/MS analysis. The detailed rationale and troubleshooting guide empower researchers and scientists to implement and adapt this protocol with confidence, ensuring the generation of reliable data that meets stringent regulatory standards.
References
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025). Vertex AI Search.
-
Obach, R. S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130. [Link]
-
Gahfoor, V. & Mesfin, E. (2024). Varenicline. StatPearls. [Link]
-
Varenicline. ClinPGx. [Link]
-
Wyszecka-Kania, A., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
-
CHANTIX (varenicline) tablets Label. FDA. [Link]
-
The Most Common Mistakes in Solid-Phase Extraction. (2026). LCGC International. [Link]
-
APO-VARENICLINE (varenicline tartrate) Product Monograph. (2019). Apotex Inc.[Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. [Link]
-
Sample Preparation Guide. Phenomenex. [Link]
-
Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]
-
Method development and validation of varenicline in plasma samples of patients under smoking cessation treatment. ResearchGate. [Link]
-
Varenicline-impurities. Pharmaffiliates. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2024). MDPI. [Link]
-
SPE Method Development Tips and Tricks. Agilent Technologies. [Link]
-
Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. (2021). Semantic Scholar. [Link]
-
Koçak, E., et al. (2014). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Journal of Chemistry, 26(1), 163-167. [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). PMC. [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). PMC. [Link]
-
Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. (1999). American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. [Link]
-
Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. ResearchGate. [Link]
-
Varenicline Hydroxy Impurity | CAS 357424-21-6. Veeprho. [Link]
-
Preclinical pharmacology, efficacy, and safety of varenicline in smoking cessation and clinical utility in high risk patients. (2010). PMC. [Link]
Sources
- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. gcms.cz [gcms.cz]
- 17. welch-us.com [welch-us.com]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. fda.gov [fda.gov]
- 21. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Note: Quantitative Bioanalysis of Varenicline in Human Plasma using Hydroxy Varenicline N-Trifluoroacetate as a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of varenicline in human plasma. The protocol employs Hydroxy Varenicline N-Trifluoroacetate as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring of varenicline.
Introduction: The Rationale for a Dedicated Internal Standard
Varenicline is a first-line pharmacotherapy for smoking cessation, acting as a partial agonist at α4β2 nicotinic acetylcholine receptors.[1][2] Accurate measurement of its concentration in biological matrices is fundamental to understanding its pharmacokinetic profile and ensuring therapeutic efficacy. While varenicline undergoes minimal metabolism, with a significant portion excreted unchanged in the urine, precise quantification in plasma remains critical.[2][3][4][5]
In quantitative mass spectrometry, an internal standard (IS) is indispensable for correcting analytical variability.[6] An ideal IS mimics the analyte's behavior throughout sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS) are the gold standard, co-eluting with the analyte and exhibiting nearly identical chemical and physical properties during extraction and ionization.[7][8][9] This minimizes the impact of matrix effects and procedural losses, leading to superior accuracy and precision.[7] Hydroxy Varenicline N-Trifluoroacetate, a stable isotope-labeled derivative of a varenicline metabolite, serves as an exemplary SIL-IS for varenicline bioanalysis.
Expertise & Experience: Causality Behind Experimental Choices
The selection of Hydroxy Varenicline N-Trifluoroacetate as the SIL-IS is a deliberate choice rooted in extensive bioanalytical experience. While a deuterated or ¹³C-labeled varenicline (like Varenicline-d4) is also an excellent choice, a labeled metabolite offers unique advantages in specific research contexts, such as simultaneous quantification of the parent drug and its metabolite.[10][11] The trifluoroacetate salt form is a common counterion for peptide and small molecule standards, ensuring stability and solubility.[12][13][14][15]
The sample preparation method, liquid-liquid extraction (LLE), is chosen for its ability to provide a clean extract with high recovery for varenicline.[11][16][17] The basic pH adjustment during LLE is critical; by shifting the pH of the plasma sample to be at least two units above the pKa of varenicline, the molecule is deprotonated, increasing its hydrophobicity and partitioning into the organic solvent.[11]
Trustworthiness: A Self-Validating System
This protocol is designed as a self-validating system, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[18][19][20][21][22][23][24][25] The inclusion of calibration standards and quality control (QC) samples at multiple concentrations within each analytical run ensures the accuracy and precision of the data. The acceptance criteria for these standards and QCs, as detailed in the validation section, provide a continuous monitor of the method's performance.
Experimental Protocols
Materials and Reagents
-
Varenicline reference standard
-
Hydroxy Varenicline N-Trifluoroacetate (SIL-IS)
-
Human plasma (with K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Methyl-tert-butyl ether (MTBE)
-
Purified water (18.2 MΩ·cm)
Stock and Working Solution Preparation
-
Varenicline Stock Solution (1 mg/mL): Accurately weigh and dissolve the varenicline reference standard in methanol.
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxy Varenicline N-Trifluoroacetate in methanol.
-
Working Solutions: Prepare serial dilutions of the varenicline stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and QC samples. Prepare a working solution of the SIL-IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the SIL-IS working solution to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the samples.
-
Add 600 µL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Diagram of the LLE Workflow:
Caption: Liquid-Liquid Extraction workflow for Varenicline.
LC-MS/MS Method
-
LC System: A suitable UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized by infusing the individual compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Varenicline | 212.1 | 169.0 |
| Hydroxy Varenicline (from IS) | 228.1 | 185.1 |
Note: The exact m/z values should be empirically determined.
Data Presentation and Method Validation
The method should be validated according to the FDA and/or EMA guidelines for bioanalytical method validation.[18][19][20][22] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Calibration Curve: A calibration curve should be generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of matrix components on the ionization of the analyte.
-
Stability: The stability of varenicline in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, and long-term storage).
Table 1: Representative Method Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | r² ≥ 0.99 | 0.1 - 50 ng/mL, r² > 0.995 |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Factor | CV ≤ 15% | < 10% |
| Stability | % Deviation within ±15% | Stable under tested conditions |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the quantification of varenicline in human plasma using Hydroxy Varenicline N-Trifluoroacetate as a stable isotope-labeled internal standard. The use of a SIL-IS, combined with a robust LLE sample preparation and a sensitive LC-MS/MS detection method, ensures high-quality, reliable, and reproducible data for pharmacokinetic and other clinical studies. The detailed validation parameters provide a framework for establishing the trustworthiness and scientific integrity of the results.
References
-
ClinPGx. Varenicline. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5310966, Varenicline. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Obach, R. S., Reed-Hrycyna, C. A., & Zandi, K. S. (2006). Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130. [Link]
-
Obach, R. S., Reed-Hrycyna, C. A., & Zandi, K. S. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130. [Link]
-
Sripal, R., Reddy, G. S., & Kumar, P. S. (2015). Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 229-235. [Link]
-
Dasari, P. K., et al. (2016). Picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research, 7(10), 4069-4076. [Link]
-
European Medicines Agency. (2015). Scientific guideline on bioanalytical method validation. [Link]
-
Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 134-141. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Sen, T., Patel, R., & Patel, J. (2016). Bioanalytical method development and validation for estimation of varenicline tartrate using k3edta human plasma by lc-esi-ms/ms. World Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 528-543. [Link]
-
Shimazaki, H., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Medical Mass Spectrometry, 7(1), 53-58. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link]
-
Mikuš, P., & Piešťanský, J. (2015). Mass spectrometry monitoring of varenicline and 2-hydroxy varenicline in human urine with online sample pretreatment by two-dimensional capillary electrophoresis. Journal of Chromatography & Separation Techniques. [Link]
-
Faessel, H. M., et al. (2010). A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. Clinical Pharmacokinetics, 49(12), 799-816. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. [Link]
-
GMP Platform. (2018). 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. [Link]
-
Al-Tannak, N. F., & Hemdan, A. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form. Journal of Liquid Chromatography & Related Technologies, 36(12), 1645-1658. [Link]
-
SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Adejare, A., & Williams, T. M. (2018). Predictive metabolism studies of varenicline and implications of its metabolites in nicotine addiction. Journal of the American Pharmacists Association, 58(4S), S12-S13. [Link]
-
SIELC Technologies. (2015). HPLC Method for TFA (Trifluoroacetic Acid) on Newcrom BH. [Link]
-
Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (2013). A review on bioanalytical method development and validation by using LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(1), 35-39. [Link]
- Google Patents. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
-
Kumar, K. P., et al. (2022). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS. ScienceScholar, 4(1), 1-9. [Link]
- Google Patents. (2022).
-
Niebling, S., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. International Journal of Molecular Sciences, 26(15), 8423. [Link]
-
ResearchGate. (2026). Metabolism and disposition of varenicline, A selective α4β2 acetylcholine receptor partial agonist, in vivo and in vitro. [Link]
- Google Patents. (2011).
-
Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. [Link]
- Google Patents. (2009).
-
Shimadzu. (n.d.). 03-LCMS-QTOF-102-EN Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF. [Link]
- Google Patents. (2023). Vareniciline compound and process of manufacture thereof.
-
International Journal of Pharmaceutical Research and Applications. (2023). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. [Link]
-
Al-Tannak, N. F., & Hemdan, A. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma. Semantic Scholar. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (PDF) Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro [academia.edu]
- 4. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TFA (Trifluoroacetic Acid) | SIELC Technologies [sielc.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. jchps.com [jchps.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. labs.iqvia.com [labs.iqvia.com]
- 22. ema.europa.eu [ema.europa.eu]
- 23. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 24. fda.gov [fda.gov]
- 25. 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出 | GMP Platform [gmp-platform.com]
Hydroxy Varenicline N-Trifluoroacetate cell culture dosing and assay protocol
An Application Guide for the In Vitro Pharmacological Characterization of Varenicline and its Metabolites
Abstract
Varenicline is a first-line therapeutic agent renowned for its efficacy in smoking cessation.[1][2] Its primary mechanism involves high-affinity partial agonism at the α4β2 nicotinic acetylcholine receptor (nAChR), which alleviates nicotine withdrawal symptoms while simultaneously blocking the rewarding effects of nicotine.[3][4] The in vitro characterization of varenicline and its metabolites, such as hydroxy varenicline, is fundamental to understanding its complete pharmacological profile and for the discovery of new chemical entities. This application note provides a comprehensive guide for researchers, detailing protocols for cell culture, compound dosing, and functional assays to evaluate the activity of varenicline and related compounds at nAChRs. We clarify the distinct roles of biologically active molecules like varenicline tartrate versus their derivatized analytical standards, such as Hydroxy Varenicline N-Trifluoroacetate, which is primarily synthesized for use as a reference standard in analytical techniques like HPLC.[5][6] The protocols herein are designed to be robust and adaptable, enabling the determination of key pharmacological parameters including potency (EC₅₀/IC₅₀) and efficacy.
Introduction: Mechanism of Action and Scientific Context
Varenicline's therapeutic success is rooted in its precise interaction with the α4β2 nAChR, the receptor subtype most implicated in nicotine addiction.[7] Unlike nicotine, which is a full agonist, varenicline acts as a partial agonist. This means it binds to and activates the receptor but elicits a submaximal response, producing a moderate and sustained release of dopamine that is believed to reduce cravings.[3][4] Concurrently, by occupying the receptor's binding site with high affinity, it effectively acts as an antagonist in the presence of nicotine, preventing nicotine from binding and delivering its powerful rewarding stimulus.[3]
The metabolic fate of varenicline includes the formation of metabolites like hydroxy varenicline.[8] To accurately quantify such metabolites in pharmaceutical preparations, stable, high-purity reference standards are required. Hydroxy Varenicline N-Trifluoroacetate is one such standard, a laboratory-synthesized derivative designed for analytical, not biological, applications.[5] The addition of the trifluoroacetyl group enhances its properties for chromatographic separation and detection.[5] Therefore, the following protocols are designed for testing the biological activity of varenicline or its non-derivatized metabolites.
Caption: Varenicline's dual mechanism at the α4β2 nAChR.
Materials and Reagents
Successful and reproducible cell-based assays begin with well-characterized materials and high-quality reagents. The following table summarizes essential components.
| Category | Item | Recommended Source/Type | Purpose |
| Cell Lines | HEK-293 | Stably expressing human α4β2 nAChRs (e.g., K-177 clone)[9][10] | Primary model for α4β2 receptor function |
| SH-EP1 | Endogenously or stably expressing human α4β2 nAChRs[11][12] | Alternative neuronal-like cell model | |
| CHO-K1 | Stably expressing human α4β2 nAChRs[13] | Non-neuronal host for isolated receptor studies | |
| Compounds | Varenicline Tartrate | Sigma-Aldrich (PZ0004) or equivalent | Test compound (partial agonist) |
| Nicotine Hydrogen Tartrate | Sigma-Aldrich or equivalent | Positive control (full agonist) | |
| Mecamylamine HCl | Sigma-Aldrich (M9020) or equivalent | Negative control (non-selective nAChR antagonist) | |
| Culture Media | DMEM, High Glucose | Gibco, Corning | Base medium for HEK-293, SH-EP1, CHO-K1 |
| Fetal Bovine Serum (FBS) | Gibco, Hyclone | Serum supplement for cell growth | |
| Penicillin-Streptomycin | Gibco, Corning | Antibiotic to prevent contamination | |
| Selection Antibiotics | Hygromycin B, G418, etc. | To maintain stable expression of receptor subunits | |
| Assay Kits | FLIPR Calcium 6 Assay Kit | Molecular Devices | For measuring intracellular calcium flux |
| FLIPR Membrane Potential Assay Kit | Molecular Devices | For measuring changes in membrane potential | |
| PrestoBlue™ HS Cell Viability Reagent | Thermo Fisher Scientific | For assessing compound-induced cytotoxicity | |
| Buffers | Hank's Balanced Salt Solution (HBSS) | Gibco, Corning | Assay buffer for functional experiments |
| Phosphate-Buffered Saline (PBS) | Gibco, Corning | Washing buffer |
Experimental Design and Workflow
A logical workflow is critical for efficient and accurate pharmacological profiling. The process involves culturing the appropriate cells, preparing compound plates with precise dilutions, performing the functional assay, and analyzing the resulting data to determine potency and efficacy.
Caption: General experimental workflow for in vitro compound profiling.
Detailed Protocols
Protocol 1: Preparation of Compound Stock and Assay Plates
Accurate compound dosing is the foundation of a reliable dose-response experiment. Varenicline tartrate is highly soluble in aqueous solutions, while other test compounds may require an organic solvent like DMSO.[14]
A. Stock Solution Preparation (Example: 10 mM in DMSO)
-
Determine the molecular weight (MW) of your compound (e.g., Varenicline free base MW ≈ 211.26 g/mol ).
-
Weigh out a precise amount of the compound (e.g., 2.11 mg).
-
Dissolve the compound in the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., dissolve 2.11 mg in 1 mL of DMSO for a 10 mM stock).
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
B. Assay Plate Preparation (11-point, 1:3 Serial Dilution)
-
Dispense assay buffer (e.g., HBSS with 20 mM HEPES) into all wells of a 96- or 384-well polypropylene plate.
-
In the first column, add a calculated amount of the 10 mM stock solution to achieve the highest desired concentration (e.g., 100 µM).
-
Perform a 1:3 serial dilution by transferring one-third of the volume from the first column to the second, mixing thoroughly, and repeating across the plate.
-
The final column should contain only the assay buffer with the equivalent percentage of DMSO to serve as the vehicle control.
-
This "compound plate" will be used to transfer the compounds to the "cell plate" during the assay.
Protocol 2: Functional Characterization via Calcium Flux Assay
This protocol measures nAChR activation by detecting the subsequent rise in intracellular calcium, a robust and high-throughput method.[13]
-
Cell Plating: Seed HEK-α4β2 cells into black-walled, clear-bottom 96- or 384-well microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay (typically 24-48 hours).
-
Dye Loading: On the assay day, remove the culture medium and add the Calcium 6 dye loading solution (prepared according to the manufacturer's instructions in assay buffer).
-
Incubation: Incubate the plate for 1-2 hours at 37°C, 5% CO₂, allowing the cells to take up the dye.
-
Assay Execution (FLIPR or equivalent):
-
Place both the cell plate and the prepared compound plate into the instrument.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal for an additional 2-3 minutes to capture the full kinetic response.
-
-
Data Analysis:
-
For each well, calculate the maximum fluorescence signal minus the baseline signal (Max-Min).
-
Normalize the data to the vehicle control (0% activity) and a positive control, such as a saturating concentration of nicotine (100% activity).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax (efficacy).
-
Protocol 3: Antagonist Mode and Cytotoxicity Assessment
A. Antagonist Mode Assay To determine if a compound blocks receptor activation, the protocol is slightly modified.
-
Follow steps 1-3 of the Calcium Flux Assay protocol.
-
Pre-incubate the cells with the test compound (from the prepared antagonist plate) for 15-30 minutes.
-
Add a concentration of an agonist (e.g., nicotine) that gives a robust response (typically the EC₈₀ concentration).
-
Record the fluorescence signal as before. The reduction in the nicotine-induced signal indicates antagonist activity.
-
Plot the percent inhibition versus the log of the antagonist concentration to calculate the IC₅₀.
B. Cytotoxicity Assay (PrestoBlue™) It is crucial to confirm that any observed decrease in signal is due to receptor antagonism and not cell death.
-
Plate cells and treat them with the same concentrations of the compound used in the functional assays.
-
Incubate for a duration relevant to your longest assay pre-incubation time (or longer, e.g., 24 hours, to assess general toxicity).
-
Add PrestoBlue™ reagent (1:10 volume) to each well and incubate for 1-2 hours at 37°C.
-
Read fluorescence on a standard plate reader. A decrease in signal compared to the vehicle control indicates cytotoxicity.
Data Interpretation
The data generated from these assays allow for the classification of unknown compounds and a deeper understanding of their pharmacology.
| Parameter | Description | Interpretation |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the maximal possible effect. | A measure of the compound's potency as an agonist. Lower EC₅₀ values indicate higher potency. |
| IC₅₀ | The molar concentration of an antagonist that inhibits 50% of the agonist response. | A measure of the compound's potency as an antagonist. Lower IC₅₀ values indicate higher potency. |
| Emax (% Efficacy) | The maximum response achievable by the compound, expressed as a percentage of the response to a full agonist (e.g., Nicotine). | Distinguishes between full agonists (Emax ≈ 100%), partial agonists (0 < Emax < 100%), and silent antagonists (Emax ≈ 0%). |
Varenicline is expected to show an Emax significantly lower than nicotine in an α4β2-expressing cell line, confirming its partial agonist profile.[15]
Conclusion
This application note provides a framework of robust, validated protocols for the in vitro characterization of ligands targeting nAChRs, with a focus on varenicline and its related metabolites. By employing functional assays such as calcium flux and controlling for confounding factors like cytotoxicity, researchers can accurately determine the potency and efficacy of novel compounds. It is critical to distinguish between biologically active agents and their analytical reference standards to ensure meaningful experimental outcomes. These methods form a crucial part of the drug discovery and development pipeline, enabling the detailed pharmacological profiling necessary for advancing our understanding of nAChR modulation.
References
- Chantix Label. (n.d.). U.S. Food and Drug Administration.
- Pal, A., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS ONE.
- Human α4/β2 Nicotinic Acetylcholine Receptor Cell Line. (n.d.).
- nAChR (α4β2) Functional Antagonist Assay Service. (n.d.). Reaction Biology.
- Hydroxy Varenicline N-Trifluoroacet
- Dogan, M. D., et al. (2021). Varenicline Prevents LPS-Induced Inflammatory Response via Nicotinic Acetylcholine Receptors in RAW 264.7 Macrophages. Frontiers in Pharmacology.
- Hone, A. J., et al. (2018). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. Physiological Reports.
- Center for Drug Evaluation and Research Application Number: 21-928. (n.d.). U.S.
- Govind, A. P., et al. (2012). Characterizing functional α6β2 nicotinic acetylcholine receptors in vitro: mutant β2 subunits improve membrane expression, and fluorescent proteins reveal responsive cells. Journal of Neurophysiology.
- Moretti, M., et al. (2010). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. British Journal of Pharmacology.
- Lotfipour, S., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Crunelle, C. L., et al. (2014).
- Hydroxy Varenicline (CAS 357424-21-6). (n.d.). Cayman Chemical.
- Zheng, G., et al. (2017). Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells. Scientific Reports.
- Lotfipour, S., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Tuesta, L., et al. (2024).
- Buisson, B., et al. (2001). Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function. Journal of Neuroscience.
- Aiken, J., et al. (2025). Understanding varenicline function via key receptor and ligand interactions. Cell Reports Physical Science.
- Pasanen, T., et al. (2018).
- Bertrand, D., et al. (1998). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience.
- Varenicline. (n.d.). Wikipedia.
- Hydroxy Varenicline N-Trifluoroacet
- Wilkes, S. (2009).
- Hydroxy Varenicline N-Trifluoroacetic Acid Salt. (n.d.). LGC Standards.
- Reddy, G. S. N., et al. (2014). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method.
- Varenicline-impurities. (n.d.).
- Hydroxy Varenicline | nAChR | 357424-21-6. (n.d.). InvivoChem.
- Trifluoroacetyl Varenicline Hydroxymethyl Impurity. (n.d.). Daicel Pharma Standards.
- Varenicline Hydroxy Impurity | CAS 357424-21-6. (n.d.). Veeprho.
- El-Kimary, E. I., et al. (2020). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. RSC Advances.
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Varenicline - Wikipedia [en.wikipedia.org]
- 5. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 6. Hydroxy Varenicline N-Trifluoroacetic Acid Salt [lgcstandards.com]
- 7. Understanding varenicline function via key receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Levo-tetrahydropalmatine inhibits α4β2 nicotinic receptor response to nicotine in cultured SH-EP1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
Sample preparation techniques for Hydroxy Varenicline N-Trifluoroacetate metabolite analysis
Application Notes & Protocols
Topic: Advanced Sample Preparation Techniques for the Bioanalysis of Hydroxy Varenicline
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Analytical Imperative for Varenicline Metabolites
Varenicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist, is a first-line therapy for smoking cessation. While it is primarily excreted unchanged, a minor portion undergoes metabolism, primarily through oxidation and N-carbamoyl glucuronidation.[1][2][3] One of the key oxidative metabolites is Hydroxy Varenicline.[4][5] Accurate quantification of such metabolites in complex biological matrices like plasma is fundamental to comprehensive pharmacokinetic (PK) and drug metabolism (DMPK) studies.
This document serves as a senior-level guide to developing a robust sample preparation strategy for Hydroxy Varenicline. It addresses the common challenge of dealing with analytical standards, such as Hydroxy Varenicline N-Trifluoroacetate, where trifluoroacetate is a counterion from the synthesis and purification process (e.g., via HPLC) and not a biological moiety.[6][7] The protocols herein are designed to efficiently extract the target analyte, Hydroxy Varenicline, from plasma, ensuring compatibility with downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte Profile: Guiding Principles for Extraction
The success of any sample preparation protocol is predicated on a deep understanding of the analyte's physicochemical properties.
-
Parent Compound (Varenicline): A basic molecule with low plasma protein binding (≤20%) and high water solubility.[8][9] Its primary elimination is renal, with over 90% excreted unchanged.[8]
-
Metabolite (Hydroxy Varenicline): The introduction of a hydroxyl group via oxidation increases the polarity of the molecule compared to the parent varenicline. This enhanced polarity is a critical consideration for selecting appropriate extraction solvents and sorbents. The basic nitrogen centers remain, making pH adjustment a powerful tool for modulating solubility.
The primary objective of sample preparation is to remove endogenous matrix components—chiefly proteins and phospholipids—that can interfere with analysis by causing ion suppression in the mass spectrometer and compromising the longevity of the analytical column.
Strategic Selection of a Sample Preparation Technique
Three core techniques dominate the bioanalytical landscape: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice is a trade-off between speed, selectivity, and the required cleanliness of the final extract.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Protein Precipitation (PPT) | Bulk protein removal by denaturation with an organic solvent or acid.[10][11] | Fast, simple, inexpensive, high-throughput. | Non-selective, potential for ion suppression from phospholipids, risk of analyte co-precipitation.[12] | High-throughput screening, early-stage discovery. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on differential solubility.[13] | Cleaner extracts than PPT, removes salts and many polar interferences. | More labor-intensive, uses larger solvent volumes, potential for emulsion formation. | Regulated bioanalysis, studies requiring moderate cleanliness. |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution.[14][15] | Highest selectivity, cleanest extracts, ability to concentrate the analyte. | Most complex method development, higher cost per sample. | Late-stage development, regulatory submissions, low concentration quantification. |
Experimental Workflows & Protocols
The following protocols are designed for the extraction of Hydroxy Varenicline from human plasma. An internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., Hydroxy Varenicline-d4), should be used to ensure accuracy and precision.
Protocol 1: High-Throughput Protein Precipitation (PPT)
This method prioritizes speed and simplicity, making it ideal for large sample sets where ultimate cleanliness is not the primary concern.
Caption: High-throughput protein precipitation workflow.
-
Pipette 100 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to ensure complete protein denaturation.[16]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
The supernatant can be injected directly into the LC-MS/MS system. For increased sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in a smaller volume of mobile phase.
Protocol 2: Selective Liquid-Liquid Extraction (LLE)
This protocol provides a cleaner sample than PPT by leveraging the basic nature of Hydroxy Varenicline.
Caption: pH-driven liquid-liquid extraction workflow.
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube and add 20 µL of the IS.
-
Alkalinize the sample by adding 50 µL of 0.1 M Sodium Hydroxide (NaOH). This step is critical to neutralize the charge on the basic nitrogen atoms, making the analyte less water-soluble and more amenable to extraction into an organic solvent.[17]
-
Add 1 mL of an appropriate organic solvent. Methyl tertiary butyl ether (MTBE) is a common choice for varenicline and is a good starting point.[17][18]
-
Vortex vigorously for 5-10 minutes to ensure efficient partitioning of the analyte into the organic phase.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new, clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase, vortex briefly, and inject into the LC-MS/MS system.
Protocol 3: High-Purity Solid-Phase Extraction (SPE)
This protocol yields the cleanest extracts, minimizing matrix effects and maximizing sensitivity. A mixed-mode cation exchange sorbent is proposed, which leverages both the polarity and basicity of Hydroxy Varenicline for a highly selective extraction.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro [academia.edu]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 13. ovid.com [ovid.com]
- 14. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. clinichrom.com [clinichrom.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Improving aqueous solubility of Hydroxy Varenicline N-Trifluoroacetate for in vitro assays
Technical Support Center: Hydroxy Varenicline N-Trifluoroacetate Solubility
Welcome to the technical support guide for Hydroxy Varenicline N-Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for aqueous solubility challenges encountered during in vitro assays. This guide offers practical, scientifically-grounded solutions to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Hydroxy Varenicline N-Trifluoroacetate and why is its aqueous solubility a concern?
A1: Hydroxy Varenicline is a metabolite of Varenicline, a well-known partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[1][2] The N-Trifluoroacetate (TFA) salt form is often a result of purification processes using trifluoroacetic acid. While the parent drug, Varenicline, particularly as a tartrate or citrate salt, is highly soluble in water, the specific solubility characteristics of its hydroxylated metabolite as a TFA salt can be different and may present challenges in aqueous-based in vitro assays.[3][4] Poor aqueous solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[5]
Q2: My Hydroxy Varenicline N-Trifluoroacetate, dissolved in DMSO, is precipitating when I dilute it into my aqueous assay buffer. What is happening?
A2: This common issue is known as kinetic precipitation. While Hydroxy Varenicline N-Trifluoroacetate may be soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in the final aqueous buffer of your assay.[5] When the concentrated DMSO stock solution is introduced to the aqueous environment, the compound can rapidly come out of solution and precipitate.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides a systematic approach to addressing solubility issues with Hydroxy Varenicline N-Trifluoroacetate.
Problem 1: Compound precipitation upon dilution into aqueous buffer.
Potential Cause: The final concentration of Hydroxy Varenicline N-Trifluoroacetate exceeds its kinetic solubility limit in the assay medium.
Solutions:
-
Reduce Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.
-
Optimize Stock Solution and Dilution:
-
Prepare a high-concentration stock solution in an appropriate organic solvent (see Table 1).
-
Perform a serial dilution of the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer dropwise while vortexing to prevent localized high concentrations that can trigger precipitation.[6]
-
| Solvent | Max Concentration (Varenicline Tartrate) | Notes |
| Water | 36.14 mg/mL (100 mM) | High solubility for the tartrate salt; may be lower for the TFA salt. |
| DMSO | 18.07 mg/mL (50 mM) | A common choice for creating high-concentration stock solutions.[7][8] |
| PBS (pH 7.2) | ~10 mg/mL (Varenicline Tartrate)[7] | Solubility is pH-dependent. |
Problem 2: Inconsistent or non-reproducible assay results.
Potential Cause: The compound is not fully dissolved in the assay medium, leading to variations in the effective concentration.
Solutions:
-
pH Adjustment of the Assay Buffer: Varenicline is a basic compound with a pKa of approximately 9.2.[9] This means that its solubility is highly dependent on the pH of the solution.[10]
-
Principle: As a basic compound, Varenicline and its derivatives will be more soluble in acidic conditions where the amine groups are protonated, forming a more soluble salt.[11][12]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4) and test the solubility of Hydroxy Varenicline N-Trifluoroacetate in each. Be sure that the chosen pH is compatible with your assay system.
-
-
Use of Co-solvents:
-
Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[13][14]
-
Protocol: Prepare your assay buffer with a small percentage of a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[14][15] It is crucial to first determine the tolerance of your in vitro system to the chosen co-solvent.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Preparation: Allow the vial of solid Hydroxy Varenicline N-Trifluoroacetate to equilibrate to room temperature before opening.
-
Initial Dissolution: Add a minimal volume of 100% anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex the vial vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to aid dissolution.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Buffer Preparation: Prepare a series of biocompatible buffers (e.g., citrate, phosphate, Tris) with a range of pH values (e.g., from 5.0 to 8.0).
-
Solution Preparation: Add a known excess amount of Hydroxy Varenicline N-Trifluoroacetate to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for your experiments.
Visualizations
Workflow for Troubleshooting Solubility Issues
Caption: The relationship between pH and the ionization state of an amine.
References
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Varenicline in the treatment of tobacco dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation (Recovery) [chem.ualberta.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Resolving LC-MS Co-elution of Hydroxy Varenicline N-Trifluoroacetate
Welcome to the technical support guide for the analysis of Hydroxy Varenicline N-Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals encountering co-elution challenges during LC-MS analysis. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental questions surrounding the analysis of varenicline metabolites and the specific challenges they present.
Q1: What are Hydroxy Varenicline and its N-Trifluoroacetate derivative, and why is their analysis challenging?
A: Varenicline undergoes limited metabolism in humans, with less than 10% of the drug being altered.[1][2] The primary metabolic pathways are oxidation and N-carbamoyl glucuronidation.[3][4] Hydroxy Varenicline is an oxidative metabolite, a product of Phase I metabolism. The analytical challenge arises from two key factors:
-
Isomerism: Hydroxylation can potentially occur at several positions on the varenicline molecule, creating structural isomers. These isomers have the exact same mass (isobaric) and often very similar polarities, making them exceptionally difficult to separate using standard reversed-phase chromatography. One identified impurity, for example, has the chemical formula C13H13N3O.[5]
-
Derivatization: The "N-Trifluoroacetate" indicates that the analyte has been derivatized, likely by reacting the secondary amine group on Hydroxy Varenicline with trifluoroacetic anhydride (TFAA).[6] This is typically done to improve chromatographic peak shape or thermal stability. However, this adds another layer of complexity, as the derivatization reaction itself must be complete and consistent to ensure accurate quantification.
Q2: What are the primary causes of co-elution in this specific LC-MS analysis?
A: Co-elution in this context stems from the inability of the chromatographic system to adequately separate the target analyte from other interfering compounds.[7] The main culprits are:
-
Structural Isomers: As mentioned, different isomers of Hydroxy Varenicline (or its derivative) will have nearly identical properties, leading to overlapping chromatographic peaks.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components can co-elute with the analyte of interest. These matrix components can interfere with the ionization process in the mass spectrometer source, leading to ion suppression or enhancement, which compromises quantitative accuracy.[8]
-
Suboptimal Chromatographic Conditions: An improperly chosen column, mobile phase, or gradient program may simply lack the resolving power to separate the analyte from closely related impurities or matrix components.[8][9]
Q3: How can I definitively confirm that I have a co-elution problem?
A: Visual inspection of the chromatogram is the first step. Look for signs of peak asymmetry, such as shoulders, fronting, or split peaks, which suggest the presence of more than one compound under a single peak.[7] However, for definitive proof, especially with perfect co-elution, you must leverage your detector's capabilities:
-
Diode Array Detector (DAD/PDA): If you are using a PDA detector, perform a peak purity analysis across the peak. The software compares UV-Vis spectra taken at different points (upslope, apex, downslope). If the spectra are not identical, it indicates the peak is impure.[7][10]
-
Mass Spectrometer (MS): In an MS detector, you can analyze the mass spectra across the eluting peak. If the relative abundance of ions changes or if different precursor ions appear at different points within the peak, co-elution is occurring.[7]
Part 2: Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When facing co-elution, a systematic, step-by-step approach is more effective than random adjustments. This guide provides a logical workflow to diagnose and solve the issue efficiently.
Caption: A logical workflow for troubleshooting co-elution issues.
Step 1: Chromatographic Optimization (The HPLC Front-End)
The most robust solution for co-elution is to achieve baseline separation chromatographically. This ensures the integrity of the MS signal and minimizes matrix effects.
The mobile phase is your most powerful tool for manipulating selectivity (the separation between peaks).
-
pH Adjustment: Varenicline and its metabolites contain basic nitrogen atoms. Altering the mobile phase pH will change their degree of ionization, which significantly impacts their retention on a reversed-phase column. A change of just 0.5 pH units can sometimes resolve co-eluting peaks.
-
Causality: For basic compounds like varenicline, increasing the mobile phase pH (e.g., from 3.5 to 6.5) suppresses their ionization, making them more hydrophobic and increasing their retention time. This differential shift in retention between isomers can be sufficient to achieve separation.[11]
-
-
Organic Solvent: The two most common organic solvents in reversed-phase LC are acetonitrile (ACN) and methanol (MeOH). They have different solvent strengths and create different selectivities.
-
Causality: ACN and MeOH interact differently with both the stationary phase and the analytes. Switching from ACN to MeOH (or using a combination) can alter the elution order and improve the resolution of closely related compounds.
-
-
Additive Selection: The choice of acidic modifier can impact peak shape and selectivity. While trifluoroacetic acid (TFA) is a strong ion-pairing agent, it is a known cause of significant ion suppression in ESI-MS.[12]
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Organic Solvent | Acetonitrile | Methanol | Alters selectivity ("orthogonal" separation mechanism) |
| Aqueous Modifier | 0.1% Formic Acid (pH ~2.7) | 5-10 mM Ammonium Acetate (pH ~6.8) | Changes analyte ionization state, impacting retention |
| Column | Standard C18 | Phenyl-Hexyl | Phenyl-Hexyl phase adds π-π interactions, useful for aromatic isomers |
| Column | Phenyl-Hexyl | Pentafluorophenyl (F5) | F5 phase provides alternative selectivity through dipole-dipole and ion-exchange interactions |
A steep gradient can cause closely eluting compounds to merge.
-
Protocol: If your initial gradient runs from 5% to 95% B in 5 minutes, try extending it to 10 or 15 minutes. This shallower gradient increases the separation window for each compound, providing more opportunity for resolution.
Step 2: Advanced Column Selection
If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step. This introduces different chemical interactions to drive separation.
-
Causality: A standard C18 column separates primarily based on hydrophobicity. Isomers often have very similar hydrophobicities. By switching to a column with a different stationary phase, you introduce new separation mechanisms.
-
Phenyl-Hexyl Columns: These columns are excellent for separating aromatic compounds, as they facilitate π-π stacking interactions between the phenyl rings of the stationary phase and the analyte. This is often effective for resolving positional isomers.[14]
-
Pentafluorophenyl (F5) Columns: F5 columns offer a complex mix of separation mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions, making them a powerful tool for resolving challenging co-elutions.[13][15]
-
Step 3: Mass Spectrometry Optimization (The MS Back-End)
In some cases, complete chromatographic separation may not be feasible. Here, you can leverage the specificity of your mass spectrometer.
-
Leveraging MS/MS for Isobaric Resolution: Even if two isomers co-elute (they have the same retention time and the same precursor mass), they may fragment differently in the collision cell.
-
Causality: The position of the hydroxyl group on the varenicline skeleton can influence which bonds break during collision-induced dissociation (CID). This can result in unique product ions or different relative abundances of common product ions.[16][17]
-
Protocol:
-
Infuse a solution of the co-eluting peak directly into the mass spectrometer.
-
Perform a product ion scan on the precursor m/z for Hydroxy Varenicline N-Trifluoroacetate.
-
Identify product ions that are unique to one isomer or have significantly different intensity ratios between isomers.
-
Develop a Multiple Reaction Monitoring (MRM) method using these distinct transitions to quantify each isomer independently, even if they are not separated chromatographically.
-
-
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Notes |
| Varenicline | 212.1 | 169.0 | 183.1 | Common fragments from the core structure.[18] |
| Hydroxy Varenicline | 228.1 | Varies | Varies | Fragmentation will depend on the position of the -OH group.[5] |
| Hydroxy Varenicline N-TFA | 324.1 | 228.1 | Varies | Expect a neutral loss of the TFA group (-96 Da) or other specific fragments. |
Note: The m/z values for derivatives are calculated and may need to be confirmed experimentally.
Part 3: Detailed Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method Development
This protocol provides a starting point for the analysis of varenicline and its metabolites.
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent high-quality C18 column.[19][20]
-
Mobile Phase A: Water with 0.1% Formic Acid.[14]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 60% B
-
8.1 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
MRM Transitions:
-
Varenicline: Q1 212.1 -> Q3 169.0
-
Hydroxy Varenicline: Q1 228.1 -> Q3 (Determine via product ion scan)
-
Internal Standard (e.g., Varenicline-d4): Q1 216.1 -> Q3 173.0
-
Protocol 2: N-Trifluoroacetate Derivatization
This protocol describes a general procedure for the derivatization of amine-containing analytes.
-
Sample Preparation: Evaporate the sample extract containing Hydroxy Varenicline to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue in 50 µL of a suitable aprotic solvent like acetonitrile or pyridine.
-
Derivatization: Add 25 µL of Trifluoroacetic Anhydride (TFAA).
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporation: Evaporate the reaction mixture to dryness again under nitrogen to remove excess reagent.
-
Final Reconstitution: Reconstitute the final residue in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid) for LC-MS analysis.
Caption: A typical workflow for N-Trifluoroacetate derivatization.
References
-
Obach, R. S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130. [Link][3]
-
PharmGKB. (n.d.). Varenicline Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. [Link][1]
-
National Center for Biotechnology Information. (n.d.). Varenicline. PubChem Compound Summary for CID 5310966. [Link][2]
-
APO-VARENICLINE Product Monograph. (2019). Apotex Inc.[Link][21]
-
Patel, C., & Preuss, C. V. (2024). Varenicline. In StatPearls. StatPearls Publishing. [Link][22]
-
Dasari, P. K., & Nageshwararao, R. (2016). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form. ResearchGate. [Link][4]
-
Faessel, H. M., et al. (2010). Population pharmacokinetic analysis of varenicline in adult smokers. British Journal of Clinical Pharmacology, 69(3), 257-267. [Link]
-
Kumar, K. S., et al. (2023). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. International Journal of Pharmaceutical Research and Applications, 8(3), 1813-1822. [Link][5]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link][8]
-
Al-Haj, N. A. M., et al. (2013). Method development and validation of varenicline in plasma samples of patients under smoking cessation treatment. ResearchGate. [Link][23]
-
Al-Haj, N. A. M., et al. (2016). Quitting smoking and quantification studies of varenicline, bupropion, nortriptyline and clonidine in biological fluids. Journal of Chemical and Pharmaceutical Research, 8(8), 1156-1164. [Link][24]
-
Dasari, P. K., & Darapaneedi, S. R. (2016). Picogram level quantification of varenicline in human plasma samples by LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research, 7(6), 2509-2517. [Link][18]
-
Hang, T., et al. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Journal of Pharmaceutical and Biomedical Analysis, 155, 306-313. [Link][25]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link][9]
-
Satheesh, B., et al. (2010). UPLC separation and quantification of related substances of varenicline tartrate tablet. Journal of Planar Chromatography – Modern TLC, 23(3), 207-211. [Link][19]
-
Satheesh, B., et al. (2011). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Scientia Pharmaceutica, 79(4), 837-848. [Link][20]
-
Hang, T., et al. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. ResearchGate. [Link][26]
-
Kadi, A. A., et al. (2011). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Tropical Journal of Pharmaceutical Research, 10(5), 625-632. [Link][27]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link][7]
-
Al-Haj, N. A. M., et al. (2013). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma. Semantic Scholar. [Link]
-
Mikuš, P., & Piešťanský, J. (2015). Mass spectrometry monitoring of varenicline and 2-hydroxy varenicline in human urine with online sample pretreatment by two-dimensional capillary electrophoresis. Journal of Chromatography & Separation Techniques. [Link][28]
-
Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of California, Santa Barbara. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][16]
-
Reddit. (2024). Elution problem troubleshooting (LC-MS/MS). r/CHROMATOGRAPHY. [Link][11]
-
de Souza, A. C. B., et al. (2021). Proposed fragmentation pathways for the major product ions observed in... ResearchGate. [Link][17]
-
Wang, L., et al. (2016). A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Polymers, 8(12), 421. [Link][6]
-
Amgoth, K., & Tummala, S. (2022). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. Journal of Research in Pharmacy, 26(6), 1685-1693. [Link][13]
-
DergiPark. (2025). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. Journal of Research in Pharmacy. [Link][15]
-
Ibrahim, F., et al. (2022). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Wikimedia Commons. [Link]
-
Ibrahim, F., et al. (2022). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Royal Society Open Science, 9(11), 220914. [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA. [Link][14]
-
Fiori, M., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1629. [Link][29]
-
Jaiswal, R., & Kuhnert, N. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Journal of Mass Spectrometry, 52(4), 239-253. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. [Link]
-
Shimadzu. (n.d.). Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF. Shimadzu. [Link]
-
Waters Corporation. (n.d.). Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC™-MS/MS. Waters Corporation. [Link][30]
-
Chromatography Forum. (2020). Straight dope on using trifluoroacetic acid (TFA) with MS? Chromatography Forum. [Link][12]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. A Novel Derivatization Reagent in the Determination of the Number of OH End Groups in Poly(ethylene glycol) by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. zefsci.com [zefsci.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. emergingstandards.usp.org [emergingstandards.usp.org]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. Straight dope on using trifluoroacetic acid (TFA) with MS? - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. akjournals.com [akjournals.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. pdf.hres.ca [pdf.hres.ca]
- 22. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. longdom.org [longdom.org]
- 29. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. waters.com [waters.com]
Technical Support Center: Optimizing Mobile Phase for Hydroxy Varenicline N-Trifluoroacetate Chromatography
Welcome to the technical support guide for optimizing the chromatographic analysis of Hydroxy Varenicline N-Trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development for this and related polar compounds. Here, we will delve into the causal relationships behind experimental choices, providing you with a robust framework for troubleshooting and optimization.
Hydroxy Varenicline, a metabolite of Varenicline, and its N-Trifluoroacetate salt, present unique challenges in reversed-phase chromatography due to their polar nature and basic functional groups.[1][2][3] Achieving optimal separation, peak shape, and sensitivity requires a systematic approach to mobile phase optimization.
Troubleshooting Guide: From Tailing Peaks to Baseline Noise
Poor peak shape, inconsistent retention times, and baseline instability are common hurdles in the analysis of polar, nitrogen-containing compounds like Hydroxy Varenicline N-Trifluoroacetate. This guide provides a logical workflow to diagnose and resolve these issues.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.
Frequently Asked Questions (FAQs)
Mobile Phase & Analyte Interaction
Q1: Why do my peaks for Hydroxy Varenicline N-Trifluoroacetate show significant tailing?
A1: Peak tailing for basic compounds like Varenicline and its derivatives is often caused by secondary interactions between the analyte and the stationary phase.[4] In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, residual silanol groups on the silica-based stationary phase can become ionized and interact with the protonated amine groups of the analyte, leading to peak tailing.[4]
To mitigate this, it is crucial to control the mobile phase pH. By operating at a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the analyte.[4] Additionally, the use of an ion-pairing agent like Trifluoroacetic Acid (TFA) can further improve peak shape.[5][6]
Q2: What is the optimal mobile phase pH for analyzing Hydroxy Varenicline N-Trifluoroacetate?
A2: The optimal pH depends on the pKa of the analyte. Varenicline has a pKa of 9.2.[7] To ensure consistent ionization and minimize silanol interactions, the mobile phase pH should be at least 2-3 units below the pKa of the basic functional group. Therefore, a pH in the range of 2.5 to 4.0 is a good starting point. Buffers such as phosphate or acetate are commonly used to maintain a stable pH.[7][8][9]
Q3: How does Trifluoroacetic Acid (TFA) improve the chromatography of this compound?
A3: TFA serves multiple functions in the mobile phase.[5]
-
pH Control: It lowers the mobile phase pH, which, as discussed, is critical for good peak shape with basic analytes.[10]
-
Ion Pairing: TFA acts as an ion-pairing agent.[5][6][10] It forms a neutral ion pair with the protonated analyte, which increases its hydrophobicity and retention on a reversed-phase column. This can also help to shield the analyte from interacting with residual silanols.[6]
-
Improved Peak Shape: By minimizing secondary interactions, TFA generally leads to sharper, more symmetrical peaks.[5]
A typical starting concentration for TFA is 0.1% (v/v) in both the aqueous and organic mobile phase components.[5] However, the optimal concentration can vary, and it may be beneficial to explore a range from 0.05% to 0.25%.[11]
Method Development & Optimization
Q4: What is a good starting point for mobile phase composition?
A4: A common starting point for the analysis of Varenicline and its related compounds is a gradient elution using a C18 or C8 column.[7][9] The mobile phase typically consists of an aqueous component (A) and an organic component (B).
| Parameter | Recommendation | Rationale |
| Aqueous Phase (A) | 0.1% Formic Acid or 0.1% TFA in Water | Provides low pH to control ionization and improve peak shape.[12][13] |
| Organic Phase (B) | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower viscosity. Methanol can offer different selectivity. |
| Column | C18 or Polar-Endcapped C18, 2.1-4.6 mm ID, <5 µm | A standard C18 is a good starting point. Polar-endcapped columns can provide better retention for polar analytes.[14] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical scale HPLC. |
| Detection | UV at ~235 nm or ~320 nm | Varenicline has absorption maxima around these wavelengths.[9][15] |
Q5: Should I use an isocratic or gradient elution?
A5: For analyzing a single compound, an isocratic method might be sufficient if good separation from any impurities is achieved.[15] However, for analyzing Hydroxy Varenicline N-Trifluoroacetate in the presence of Varenicline and other potential impurities or metabolites, a gradient elution is generally preferred.[7][16] A gradient allows for better separation of compounds with different polarities and can help to sharpen peaks.
Q6: How do I prepare the mobile phase?
A6: Proper mobile phase preparation is critical for reproducible results.
Experimental Protocol: Mobile Phase Preparation
-
Aqueous Phase (A):
-
Measure 999 mL of high-purity (e.g., Milli-Q) water into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid or TFA.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter to remove particulates.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Organic Phase (B):
-
Measure 1 L of HPLC-grade acetonitrile or methanol into a clean 1 L glass bottle.
-
Filter and degas in the same manner as the aqueous phase.
-
Note: It is crucial to use high-purity solvents and reagents to minimize baseline noise and potential interferences.[5]
Advanced Troubleshooting
Q7: I'm still seeing poor peak shape after optimizing the mobile phase pH and TFA concentration. What else can I check?
A7: If peak shape issues persist, consider the following:
-
Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.
-
System Dead Volume: Excessive dead volume in the HPLC system can lead to peak broadening.[17] Check all fittings and tubing connections.
-
Sample Solvent: The solvent used to dissolve the sample can have a significant impact on peak shape.[17] Ideally, the sample should be dissolved in the initial mobile phase composition. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[17]
-
Metal Chelation: The presence of metal ions in the sample or system can sometimes interact with the analyte and cause peak tailing. Adding a chelating agent like EDTA to the mobile phase can sometimes help.
By systematically addressing each of these potential issues, you can develop a robust and reliable method for the analysis of Hydroxy Varenicline N-Trifluoroacetate.
References
-
Pietras, R., Szymańska, K., Kondej, M., Gładysz, A., & Kowalczuk, D. (2017). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Current Issues in Pharmacy and Medical Sciences, 30(3), 142-146. [Link]
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica, 80(1), 115–126. [Link]
-
Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate. [Link]
-
Balaji, M., & Rao, A. K. M. C. (2016). Development and validation of related substances method for Varenicline and its impurities. Der Pharmacia Lettre, 8(1), 304-309. [Link]
-
Kadi, A. A., Mohamed, M. S., Kassem, M. G., & Darwish, I. A. (2011). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Chemistry Central Journal, 5, 30. [Link]
-
the role of TFA on Reverse phase chromatography?. ResearchGate. [Link]
-
Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Knauer. [Link]
-
Bagul, V. A., Ambadekar, S. R., Tiwari, A. R., & Tamhanekar, J. P. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical Sciences and Nanotechnology, 18(2). [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
-
LC-ESI-HRMS Method for the Determination of N-Nitroso-Varenicline. FDA. [Link]
-
Hydroxy Varenicline. PubChem. [Link]
-
Gilar, M., & Mant, C. T. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1043(2), 173-182. [Link]
-
Amgoth, K. M. P., & Tummala, S. R. (2025). LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline. Journal of Research in Pharmacy, 26(6), 1685-1693. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Varenicline NDSRI. FDA. [Link]
-
Quantification of N-Nitroso Varenicline in Varenicline Tartrate by LC/MS-QTOF. Shimadzu. [Link]
-
HYDROXY VARENICLINE. precisionFDA. [Link]
-
Maximizing Metabolome Coverage by Optimizing Mobile Phase Additives for Nontargeted Mass Spectrometry in Positive and Negative Electrospray Ionization Mode. ACS Publications. [Link]
-
Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS. Springer. [Link]
-
Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. [Link]
-
BA Method Development: Polar Compounds. BioPharma Services. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
Varenicline-impurities. Pharmaffiliates. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Varenicline. PubChem. [Link]
-
Darwish, I. A., Kadi, A. A., Mohamed, M. S., & Kassem, M. G. (2018). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. PLoS ONE, 13(1), e0190595. [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? | AAT Bioquest [aatbio.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Journal of Research in Pharmacy » Submission » LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline [dergipark.org.tr]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 16. Methods for the Analysis of Varenicline Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Preventing degradation of Hydroxy Varenicline N-Trifluoroacetate during freeze-thaw cycles
Welcome to the Technical Support Center for analytical reference standards. This guide provides researchers, analytical chemists, and drug development professionals with field-proven troubleshooting strategies to prevent the degradation of Hydroxy Varenicline N-Trifluoroacetate during freeze-thaw cycles.
Core Principles of Degradation
Hydroxy Varenicline N-Trifluoroacetate is a highly specific, laboratory-synthesized derivative used as a critical reference standard in HPLC and LC-MS/MS workflows for impurity profiling[1]. The intentional derivatization process adds a trifluoroacetyl group (CF₃CO-) to the nitrogen atom of the hydroxyvarenicline molecule to enhance its analytical properties and create a stable reference point[1].
However, this derivatization introduces a structural vulnerability: the N-trifluoroacetate amide bond is highly susceptible to hydrolysis under thermal stress and pH fluctuations[1][2]. Understanding the causality behind this degradation is the first step in preventing it.
Mechanism of N-trifluoroacetate hydrolysis during freeze-thaw stress.
Troubleshooting & FAQs
Q1: Why am I seeing a secondary peak with a mass shift of -96 Da after subjecting my standard to multiple freeze-thaw cycles? A1: This mass shift corresponds to the loss of the trifluoroacetyl group. During the freezing of aqueous solutions, "freeze-concentration" occurs. As pure ice crystals form, the remaining solutes become hyper-concentrated in micro-pockets of unfrozen liquid. This causes drastic, localized pH shifts that catalyze the nucleophilic attack of water on the electrophilic carbonyl carbon of the trifluoroacetyl group[1]. The molecule degrades back into the base Hydroxy Varenicline (MW ~227.27 g/mol )[1].
Q2: Does the choice of solvent (e.g., DMSO vs. Aqueous Buffer) prevent this degradation? A2: Solvent choice mitigates, but does not eliminate, the risk. While anhydrous DMSO is an excellent solvent, it is highly hygroscopic. Repeatedly opening a DMSO stock vial introduces atmospheric moisture. During subsequent freeze-thaw cycles, this absorbed water facilitates the hydrolytic decomposition of the compound libraries[2]. If an aqueous buffer is required for LC-MS/MS, ensure it is tightly pH-controlled (e.g., using ammonium acetate buffers) to minimize base-catalyzed hydrolysis[3].
Q3: What is the maximum number of freeze-thaw cycles this standard can tolerate? A3: Empirical stability testing indicates that samples should ideally be frozen only once to guarantee analytical accuracy[4]. Degradation becomes analytically significant (>5% loss of intact standard) after 2-3 cycles. To maintain integrity, stock solutions must be aliquoted and stored at -80°C, where they remain stable for up to 6 months[5].
Q4: How can I validate the integrity of my stock after a suspected freeze-thaw degradation event? A4: Perform a rapid LC-MS/MS verification run comparing the suspected stock against a freshly prepared standard. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the intact standard (MW ~323.28 g/mol ) and the underivatized Hydroxy Varenicline (MW ~227.27 g/mol )[1]. The degradant will elute earlier on a reversed-phase column due to the loss of the lipophilic trifluoroacetyl group.
Experimental Protocols: Self-Validating Aliquot Workflow
To ensure trustworthiness and reproducibility in your assays, implement the following self-validating protocol for handling Hydroxy Varenicline N-Trifluoroacetate. This system physically prevents the possibility of repeated thermal cycling.
Step-by-Step Methodology:
-
Solvent Preparation: Use strictly anhydrous DMSO (≤0.005% water) to prevent moisture-driven hydrolysis[2].
-
Dissolution: Dissolve the lyophilized powder to achieve your desired stock concentration (e.g., 1 mg/mL). Vortex gently until clear; do not use ultrasonic heating, which can initiate premature degradation.
-
Aliquoting: Immediately dispense small, single-use volumes (e.g., 10–50 µL) into pre-chilled, low-bind microcentrifuge tubes.
-
Flash Freezing: Submerge the sealed tubes in liquid nitrogen for 30 seconds. This rapid freezing bypasses the critical temperature zone where freeze-concentration and pH shifts occur.
-
Ultra-Low Storage: Transfer the flash-frozen aliquots immediately to a -80°C freezer. At this temperature, the compound is stable for up to 6 months[5].
-
Thawing & Self-Validation: When required, thaw a single aliquot on ice. Crucial Rule: Once thawed, use the standard immediately. Discard any remaining volume. Never return a thawed aliquot to the freezer[4][5].
Optimal single-use aliquoting workflow to prevent thermal degradation.
Quantitative Stability Data
The following table summarizes the expected degradation profile of Hydroxy Varenicline N-Trifluoroacetate under various thermal cycling conditions, emphasizing the necessity of the single-use aliquot strategy.
| Freeze-Thaw Cycles | Storage Temp | Solvent Matrix | % Intact Standard Remaining | Primary Degradant Observed |
| 1 Cycle | -80°C | Anhydrous DMSO | >99.0% | None |
| 3 Cycles | -20°C | DMSO (Exposed to air) | ~88.5% | Hydroxy Varenicline |
| 5 Cycles | -20°C | Unbuffered Aqueous | ~74.0% | Hydroxy Varenicline + TFA |
| 10 Cycles | -20°C | Unbuffered Aqueous | <50.0% | Hydroxy Varenicline + TFA |
Note: Data is synthesized from standard stability testing protocols for trifluoroacetylated reference compounds and varenicline derivatives[1][2][3][4].
References
-
ACS Omega - Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis. [Link]
-
John Wiley & Sons, Inc. - Drug Discovery and Development. [Link]
-
ResearchGate - Electrochemical Response and Determination of Varenicline at Boron Doped Diamond, Glassy Carbon and Hanging Mercury Electrodes. [Link]
Sources
Troubleshooting low extraction recovery rates of Hydroxy Varenicline N-Trifluoroacetate
Technical Support Center: Hydroxy Varenicline N-Trifluoroacetate Extraction
Welcome to the technical support center for troubleshooting challenges related to the extraction of Hydroxy Varenicline N-Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals who require reliable and high-recovery sample preparation methods for this specific analyte. As a laboratory-synthesized derivative of a varenicline metabolite, its accurate quantification is crucial for comprehensive pharmacokinetic and impurity profiling studies[1].
This document moves beyond simple protocols to explain the underlying chemical principles governing each step. Understanding the "why" is critical for effective troubleshooting and method development. We will address common failure points in both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) and provide logical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of Hydroxy Varenicline N-Trifluoroacetate consistently low?
Low recovery is the most common challenge and typically stems from a mismatch between the analyte's chemical properties and the chosen extraction methodology. The primary causes include:
-
Inappropriate Sorbent/Solvent Selection: The high polarity of the hydroxy group and the charged nature of the secondary amine can lead to poor retention on traditional reversed-phase (e.g., C18) sorbents or inefficient partitioning into non-polar organic solvents.
-
Incorrect pH Control: As a basic compound, the pH of the sample and subsequent solutions dictates the ionization state of Hydroxy Varenicline. Failure to optimize pH will result in either poor retention on the sorbent or poor partitioning into the desired phase.
-
Suboptimal Elution/Back-Extraction: The elution solvent may be too weak to desorb the analyte from the SPE sorbent, or the back-extraction conditions may not favor the transfer of the analyte from the organic phase to the aqueous phase.
-
Analyte Instability: The trifluoroacetate (TFA) salt, while improving solubility in some solvents, can also introduce complexities. In some instances, TFA salts have been reported to have lower pharmacological efficacy compared to other salt forms, and the TFA anion can interfere with or disrupt membrane functions and protein stability[2].
Q2: What are the key chemical properties of Hydroxy Varenicline N-Trifluoroacetate to consider?
To design a robust extraction method, you must account for the following properties:
| Property | Implication for Extraction |
| Polarity | The presence of a hydroxyl group (-OH) and two nitrogen atoms makes the molecule significantly polar. This suggests that standard reversed-phase SPE may be challenging, and a more polar organic solvent or a different extraction mechanism (like ion exchange) may be necessary[3][4]. |
| Basicity (pKa) | Varenicline is a basic compound[5]. The secondary amine has a pKa value that requires the sample pH to be carefully controlled. To ensure the molecule is neutral for reversed-phase retention or LLE, the pH should be adjusted to at least 2 units above its pKa. For cation exchange, the pH should be at least 2 units below the pKa to ensure it is positively charged. |
| N-Trifluoroacetate Salt Form | The analyte is a salt of a strong acid (TFA, pKa ≈ 0.52) and a weak base[6]. This means the compound will be readily soluble in aqueous media. The TFA counter-ion can also participate in ion-pairing interactions, which can be exploited or may cause interference. |
| Molecular Weight | The molecular weight is approximately 323.28 g/mol [1][7]. |
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both techniques can be successful, but the choice depends on your specific needs regarding sample cleanliness, throughput, and available equipment.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts, higher analyte concentration, and is more amenable to automation[8]. For a polar basic compound like Hydroxy Varenicline, a polymeric mixed-mode cation-exchange (MCX) sorbent is often the ideal choice. This sorbent offers dual retention mechanisms (ion exchange and reversed-phase), providing superior selectivity and retention compared to standard C18 or C8 phases[3][4].
-
Liquid-Liquid Extraction (LLE): Can be a robust and cost-effective alternative. Validated methods for the parent compound, varenicline, often use LLE[5][9][10][11][12]. Success is highly dependent on rigorous pH control and the selection of an appropriate organic solvent to achieve efficient partitioning[5].
Troubleshooting Workflow for Low Recovery
This diagram outlines a systematic approach to diagnosing low recovery rates.
Fig 1. Systematic Troubleshooting Logic
Detailed Troubleshooting Guide: Solid-Phase Extraction (SPE)
For polar basic analytes, a mixed-mode cation exchange SPE provides the most robust performance. The following Q&A guide is structured around this recommended approach.
Sorbent Selection
Q: I am using a C18 sorbent and see almost no retention. Why? A: Hydroxy Varenicline is too polar for effective retention on a purely hydrophobic sorbent like C18, especially with a high aqueous sample load. The hydroxyl group and charged amine dominate its behavior. Causality: The partitioning equilibrium heavily favors the polar aqueous phase over the non-polar C18 stationary phase. Solution: Switch to a sorbent with a dual retention mechanism. A polymeric strong cation-exchange, mixed-mode sorbent (MCX) is highly recommended. These sorbents contain both hydrophobic (polymeric backbone) and ion-exchange (e.g., sulfonic acid) functional groups, allowing for a more specific and stronger retention of basic compounds[3][4].
Sample Pre-treatment and Loading
Q: My analyte is not binding to the MCX sorbent. What did I do wrong? A: For cation exchange to work, the analyte must be positively charged, and the sorbent must be in its active, charged form. Causality: The primary retention mechanism on an MCX sorbent is the electrostatic attraction between the positively charged amine on your analyte and the negatively charged sulfonic acid groups on the sorbent. Solution Checklist:
-
pH Adjustment: Ensure your sample is acidified to a pH at least 2 units below the pKa of the secondary amine. This protonates the nitrogen, giving it a positive charge (R₂NH₂⁺). Diluting the sample with a weak acid like 2% phosphoric acid is a common and effective strategy[3].
-
Sorbent Conditioning: The sorbent must be properly conditioned and equilibrated. A typical sequence is Methanol (to wet the polymer) followed by acidified water (to activate the ion-exchange sites). Crucially, do not let the sorbent bed dry out between equilibration and sample loading[8][13].
-
Flow Rate: Load the sample at a slow, controlled flow rate (e.g., 1-2 mL/min). A high flow rate does not allow sufficient time for the analyte to interact with and bind to the sorbent active sites[13][14].
Wash Step
Q: My recovery is inconsistent, and I suspect I'm losing the analyte during the wash step. A: This is a common issue if the wash solvent is too strong, prematurely eluting the analyte. Causality: The purpose of the wash step is to remove endogenous interferences without disturbing the bound analyte. With an MCX sorbent, you can use a fairly strong organic wash to remove neutral and acidic interferences, as long as you maintain the conditions for ion-exchange binding. Solution:
-
Acidic Wash: First, wash with an acidic aqueous solution (e.g., 0.1M HCl or 2% formic acid) to remove polar, water-soluble interferences.
-
Organic Wash: Follow with an organic solvent like methanol or acetonitrile to remove lipids and other non-polar interferences. Crucially, ensure the analyte remains protonated. If your organic wash is neutral, you risk neutralizing the analyte and disrupting the ionic bond. Some protocols recommend a neutral wash with a strong solvent like 50% methanol:acetonitrile[3]. However, if recovery is low, consider using acidified methanol as a safer alternative.
Elution Step
Q: I've confirmed my analyte is retained on the column, but I can't get it off. What should I do? A: This indicates your elution solvent is not strong enough to disrupt the analyte-sorbent interaction. Causality: To elute from an MCX sorbent, you must disrupt the ionic bond. This is achieved by neutralizing the analyte (making it uncharged) so it no longer binds to the ion-exchange sites. Solution:
-
Use a Basic Eluent: The most effective elution solvent is a fresh, strongly basic organic solution. A common choice is 5% ammonium hydroxide in methanol . The ammonia (NH₃) is a strong enough base to deprotonate the analyte (R₂NH₂⁺ → R₂NH), neutralizing its charge and releasing it from the sorbent.
-
Increase Elution Volume: If recovery is still low, try increasing the volume of the elution solvent or performing two separate, smaller volume elutions and combining the fractions[15].
-
Allow Soak Time: After adding the elution solvent, allow it to soak in the sorbent bed for 1-2 minutes before applying vacuum or positive pressure. This ensures complete interaction and disruption of the binding forces.
Detailed Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that relies on the differential solubility of an analyte between two immiscible liquids. For Hydroxy Varenicline, success hinges on manipulating its ionization state.
pH Adjustment
Q: I'm performing an LLE with MTBE, but my recovery from plasma is very low. A: The most likely cause is incorrect pH. In its charged (protonated) state, Hydroxy Varenicline is highly water-soluble and will not partition into a non-polar organic solvent like Methyl tert-butyl ether (MTBE). Causality: The Henderson-Hasselbalch equation dictates that to maximize the concentration of the neutral, non-ionized form of a basic drug, the pH of the aqueous solution must be significantly higher than the drug's pKa. Solution:
-
Basify the Sample: Before adding the organic extraction solvent, you must basify the aqueous sample (e.g., plasma). Add a small volume of a strong base like 0.1 M Sodium Hydroxide (NaOH) to raise the pH to at least 2 units above the analyte's pKa[5]. This neutralizes the secondary amine, making the molecule more hydrophobic and driving its partition into the organic phase.
Organic Solvent Selection
Q: Which organic solvent is best for extracting Hydroxy Varenicline? A: The ideal solvent should effectively solubilize the neutral form of the analyte while being immiscible with water and having low toxicity. Causality: Solvent choice is a balance between polarity and miscibility. A solvent that is too polar (like ethanol) will be miscible with the aqueous sample. A solvent that is too non-polar (like hexane) may not be able to effectively solvate the moderately polar Hydroxy Varenicline molecule, even in its neutral form. Recommended Solvents:
-
Methyl tert-butyl ether (MTBE): A commonly used and effective solvent for varenicline extraction from plasma[5][9][12]. It offers a good balance of polarity and is easily evaporated.
-
Ethyl Acetate: Another common choice with slightly more polarity than MTBE.
-
Dichloromethane (DCM): Effective but carries greater health and safety concerns.
Emulsion Formation
Q: After vortexing, I'm not getting a clean separation between the aqueous and organic layers. What can I do? A: This is known as emulsion formation, which is common when extracting from biological matrices like plasma that contain proteins and lipids. Causality: Surfactant-like molecules (proteins, phospholipids) can stabilize the interface between the two immiscible liquids, preventing them from separating cleanly. Solutions:
-
Centrifugation: Centrifuge the samples at high speed (e.g., >3000 x g) for 5-10 minutes. This is often sufficient to break the emulsion[5].
-
Alter Ionic Strength: Adding a small amount of salt (e.g., NaCl) to the aqueous phase can sometimes help break emulsions (the "salting-out" effect).
-
Gentle Mixing: Instead of vigorous vortexing, use a gentle rocking or inversion motion for mixing. This may require a longer extraction time but can prevent emulsion formation.
Exemplary Protocols
These protocols are intended as a starting point for method development and must be validated according to regulatory guidelines such as those from the FDA[16][17][18].
Protocol 1: Mixed-Mode Cation Exchange SPE
Fig 2. MCX-SPE Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard: Add internal standard solution.
-
Alkalinization: Add 25 µL of 0.1 M NaOH. Vortex briefly (10 seconds)[5].
-
Extraction Solvent: Add 600 µL of Methyl tert-butyl ether (MTBE).
-
Extraction: Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at >3000 x g for 10 minutes at 4°C to separate the layers and pellet proteins[5].
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase for LC-MS/MS analysis.
References
-
U.S. Food and Drug Administration. (n.d.). Chantix Label. accessdata.fda.gov. [Link]
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
-
PharmGKB. (n.d.). Varenicline. Clinical Pharmacogenetics Implementation Consortium. [Link]
-
National Center for Biotechnology Information. (n.d.). Varenicline. PubChem. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
U.S. Food and Drug Administration. (n.d.). Chantix (varenicline) tablets label. accessdata.fda.gov. [Link]
- Obach, R. S., et al. (2006). Metabolism and disposition of varenicline, a selective alpha 4 beta 2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug Metabolism and Disposition, 34(1), 121-130.
- United States Pharmacopeia. (2023, June 1). Methods for the Analysis of Varenicline Tablets. USP's Emerging Standards.
- BenchChem. (n.d.).
- El-Kassem, M. T., et al. (2016). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets.
- Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?.
-
Al-Haj, N., et al. (2013). Method development and validation of varenicline in plasma samples of patients under smoking cessation treatment. ResearchGate. [Link]
- Pietras, R., et al. (2017). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Current Issues in Pharmacy and Medical Sciences, 30(3), 142-146.
- Agilent Technologies. (n.d.).
- Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction.
- Koçak, E., et al. (2013). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Journal of Chemistry, 25(11), 6031-6036.
- Darwish, I. A., et al. (2018). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. PLoS One, 13(11), e0207227.
-
Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Nxtbook. [Link]
- Bo, T., et al. (2021). Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. Molecules, 26(16), 4966.
- Ravva, P., & Faessel, H. (2010). Population pharmacokinetic analysis of varenicline in adult smokers. British Journal of Clinical Pharmacology, 69(3), 235-245.
- Laboratory Equipment. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma.
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
- Al-Haj, N., et al. (2016). An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form.
- Various Authors. (2016). Quitting smoking and quantification studies of drugs used for its treatment. Journal of Chemical and Pharmaceutical Research, 8(8), 1156-1164.
-
U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- U.S. Food and Drug Administration. (2013, September).
- U.S. Department of Health and Human Services. (n.d.).
-
Global Substance Registration System. (n.d.). N-HYDROXY VARENICLINE. [Link]
- Daicel Pharma Standards. (n.d.). Trifluoroacetyl Varenicline Hydroxymethyl Impurity.
- Solomon, K. R., et al. (2016). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL PROTOCOL.
- D'Andrea, L. D., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. Pharmaceuticals, 15(9), 1079.
- Wikipedia. (n.d.). Trifluoroacetic acid.
- New Drug Approvals. (2016, July 28). Varenicline (Chantix™) バレニクリン酒石酸塩.
- van der Ham, A. G. J., et al. (2014). Recovery of trifluoroacetic acid from dilute aqueous solutions by reactive distillation.
- OUCI. (n.d.). Ultrashort-chain perfluoroalkyl substance trifluoroacetate (TFA) in beer and tea – An unintended aqueous extraction.
Sources
- 1. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 2. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX [read.nxtbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. Hydroxy Varenicline N-Trifluoroacetic Acid Salt [cymitquimica.com]
- 8. welch-us.com [welch-us.com]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 14. specartridge.com [specartridge.com]
- 15. SPE Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Minimizing ion suppression in Hydroxy Varenicline N-Trifluoroacetate LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Hydroxy Varenicline N-Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this compound, particularly the pervasive issue of ion suppression. Here, we move beyond generic advice to provide in-depth, cause-and-effect explanations and field-proven troubleshooting strategies in a direct question-and-answer format.
Introduction to the Analytical Challenge
Hydroxy Varenicline is a polar metabolite of Varenicline.[1][2] Its analysis is often performed using the N-Trifluoroacetate salt (C₁₅H₁₂F₃N₃O₂; MW: 323.28 g/mol ) to improve its utility in certain analytical techniques.[1][3] However, this specific form presents a dual challenge for LC-MS/MS bioanalysis:
-
Inherent Polarity: As a polar molecule, Hydroxy Varenicline is poorly retained on traditional reversed-phase (RP) columns, often eluting near the void volume where it co-elutes with numerous matrix components, leading to significant ion suppression.[4][5]
-
The Trifluoroacetate (TFA) Moiety: The trifluoroacetate component, while useful for other purposes, is a well-documented and potent cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[6][7][8]
This guide provides a structured approach to systematically identify and mitigate these sources of ion suppression to develop a robust, sensitive, and reproducible analytical method.
Section 1: Understanding the Core Problem - Ion Suppression
Q1: What is ion suppression and why is my Hydroxy Varenicline N-Trifluoroacetate signal so low in matrix?
A1: Ion suppression is a matrix effect where the presence of co-eluting compounds from your sample (e.g., salts, phospholipids, metabolites) or mobile phase additives reduces the ionization efficiency of your target analyte in the ESI source.[7][9] This competition for charge and droplet surface area leads to a decreased number of analyte ions reaching the mass analyzer, resulting in a lower signal, poor sensitivity, and inaccurate quantification.[10]
Your Hydroxy Varenicline N-Trifluoroacetate is particularly susceptible for two primary reasons:
-
The Trifluoroacetate (TFA) Counter-ion: TFA is a strong ion-pairing agent. In the ESI droplet, it can form neutral ion-pairs with the protonated analyte.[8] These neutral pairs have a high affinity for the droplet surface, displacing the analyte and preventing its efficient transfer into the gas phase as a charged ion. Furthermore, TFA increases the surface tension of the droplets, hindering the solvent evaporation necessary for ion formation.[8]
-
Matrix Co-elution: Due to its polarity, Hydroxy Varenicline has weak retention on standard C18 columns.[4] This causes it to elute early in the chromatogram, in a region often dense with endogenous matrix components like phospholipids, which are notorious for causing ion suppression.[11][12][13]
Section 2: Mobile Phase Optimization - The First Line of Defense
Q2: Since the N-Trifluoroacetate is part of my analyte standard, am I stuck with TFA in my mobile phase? Should I switch to something else?
A2: Absolutely not. The "Trifluoroacetate" in the name refers to the salt form of your standard, not a required mobile phase additive. Using Trifluoroacetic Acid (TFA) in your mobile phase is one of the most common and severe causes of ion suppression.[6][7] The best practice is to avoid it entirely for LC-MS/MS. Formic acid (FA) is the most widely accepted alternative.[6] More recently, Difluoroacetic acid (DFA) has emerged as a promising compromise, offering better chromatography than FA with significantly less suppression than TFA.[14]
| Additive | Typical Conc. | Chromatographic Performance | MS Signal Suppression | Recommendation |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent peak shape, strong ion-pairing | Severe [8] | Avoid for MS. Use only for UV-based methods. |
| Formic Acid (FA) | 0.1% | Good peak shape, weaker ion-pairing | Minimal [6] | Recommended starting point. Industry standard for LC-MS. |
| Difluoroacetic Acid (DFA) | 0.05 - 0.1% | Very good peak shape, moderate ion-pairing | Low to Moderate [14] | Excellent alternative when FA provides poor peak shape.[15] |
Q3: I have a legacy method that requires TFA for chromatography. Is there any way to salvage it for MS detection?
A3: Yes, this is a common scenario. If you cannot change the mobile phase composition due to established chromatographic separation, you can implement a post-column infusion strategy. This involves adding a reagent after the analytical column but before the ESI source to neutralize the suppressive effects of TFA.
A common approach is the post-column addition of a weak base like ammonium hydroxide or a volatile organic acid like propionic acid.[16][17] For example, adding dilute ammonium hydroxide can dissociate the analyte-TFA ion pair, freeing the protonated analyte to be detected in the gas phase.[16] Another strategy involves modifying the desolvation gas with an acidic vapor, which has also been shown to counteract TFA suppression.[17][18]
Sources
- 1. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Hydroxy Varenicline N-Trifluoroacetic Acid Salt [cymitquimica.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. longdom.org [longdom.org]
- 10. nebiolab.com [nebiolab.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. lcms.cz [lcms.cz]
- 15. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mitigation of signal suppression caused by the use of trifluoroacetic acid in liquid chromatography mobile phases during liquid chromatography/mass spectrometry analysis via post-column addition of ammonium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the performance of LC-MS for intact protein analysis by counteracting the signal suppression effects of trifluoroacetic acid during electrospray - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Ideal storage conditions and long-term stability of Hydroxy Varenicline N-Trifluoroacetate solutions
Welcome to the Application Scientist Technical Support Center. Varenicline is widely recognized as a partial agonist of the α4β2 nicotinic acetylcholine receptor, utilized primarily in smoking cessation therapies[1]. During pharmaceutical development and stability testing, varenicline is highly susceptible to oxidative stress, often degrading into the impurity hydroxy varenicline[2].
To accurately identify and quantify this impurity using high-performance liquid chromatography (HPLC) or LC-MS, the molecule is intentionally derivatized into Hydroxy Varenicline N-Trifluoroacetate (CAS 357426-10-9)[3]. The addition of the trifluoroacetyl group (CF₃CO-) masks the polar amine, significantly enhancing the compound's volatility, lipophilicity, and retention time predictability[3].
This guide provides field-proven methodologies for handling, storing, and troubleshooting this critical analytical standard.
Quantitative Stability and Solubility Metrics
Understanding the physicochemical constraints of your reference standard is the first step in preventing analytical drift.
Table 1: Physicochemical Properties and Storage Constraints
| Parameter | Value / Condition | Causality / Scientific Rationale |
| CAS Number | 357426-10-9[3] | Unique identifier for the N-Trifluoroacetate derivatized form. |
| Molecular Weight | 323.28 g/mol [3] | Increased mass compared to native hydroxy varenicline (227.26 g/mol ) due to the CF₃CO- group[4]. |
| Solid State Storage | 4°C[5] | Prevents thermal degradation; stable for long-term storage when kept desiccated. |
| Primary Solubility | Acetonitrile:Methanol (1:1)[6] | This aprotic/semi-aprotic mix ensures complete dissolution of the lipophilic derivative without initiating hydrolysis. |
| Working Mobile Phase | 0.1% TFA in Water/Organic[2] | An acidic environment suppresses the hydrolysis of the amide bond during chromatographic runs. |
Step-by-Step Methodology: Preparation of Self-Validating Stock Solutions
To ensure absolute trustworthiness in your analytical data, the preparation of your standard solutions must incorporate internal quality controls.
Protocol: Reconstitution and Aliquoting
-
Step 1: Thermal Equilibration. Remove the solid standard from 4°C storage[5] and allow it to equilibrate to room temperature inside a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces ambient moisture condensation. Water acts as a nucleophile, which can initiate premature hydrolysis of the trifluoroacetate group.
-
-
Step 2: Primary Reconstitution. Dissolve the powder in anhydrous Acetonitrile:Methanol (1:1)[6] or HPLC-grade DMSO to achieve a stock concentration of 1.0 to 10.0 mg/mL.
-
Causality: Utilizing strictly non-aqueous or highly controlled organic solvents prevents the aqueous degradation pathways that plague derivatized standards.
-
-
Step 3: Aliquoting. Divide the stock solution into single-use 50 µL aliquots in amber glass vials.
-
Causality: Amber glass prevents photo-oxidation. Single-use aliquots strictly eliminate freeze-thaw cycles, which introduce micro-condensation and cause localized concentration gradients.
-
-
Step 4: Cryo-Storage. Store all aliquots immediately at -20°C.
The Self-Validating System (Quality Control Check) Every protocol must validate its own integrity. Before utilizing a newly thawed aliquot for a critical quantitative assay, perform a Bracketed Blank Validation :
-
Inject a blank of your diluent (e.g., 0.1% TFA in water)[2].
-
Inject a 1 µg/mL dilution of the newly thawed Hydroxy Varenicline N-Trifluoroacetate aliquot.
-
Validation Criteria: If the Area Under the Curve (AUC) deviates by >3% from your historically established calibration baseline, or if a secondary peak appears at the retention time of native hydroxy varenicline, the aliquot has suffered degradation and must be discarded immediately. This guarantees analytical drift is caught before data is compromised.
Workflow Visualization
Preparation, storage, and validation workflow for Hydroxy Varenicline N-Trifluoroacetate solutions.
Troubleshooting & FAQs
Q: I am observing peak splitting or a secondary peak eluting slightly earlier than my main peak during LC-MS analysis. What is happening? Application Scientist Insight: This is a classic indicator of in-solution degradation—specifically, the hydrolysis of the N-trifluoroacetate group. If your working solution was left at room temperature in a neutral or basic aqueous buffer, the trifluoroacetamide bond can hydrolyze, reverting the molecule back to the parent hydroxy varenicline metabolite (MW ~227.26 g/mol )[4]. Self-Validating Fix: Check the mass-to-charge ratio (m/z) of the secondary peak. If the m/z is approximately 228 (M+H), hydrolysis has occurred. Always dilute your working solutions in an acidic mobile phase (e.g., 0.1% TFA)[2] just prior to injection to suppress this reaction.
Q: Why do we use the N-Trifluoroacetate derivative instead of the native hydroxy varenicline for our analytical standards? Application Scientist Insight: Native hydroxy varenicline is highly polar and can exhibit poor retention and severe peak tailing on standard C18 reverse-phase columns due to secondary interactions with residual silanols. Derivatization with a trifluoroacetyl group is a deliberate strategy to mask the polar amine[3]. This increases the molecule's lipophilicity, resulting in sharper chromatographic peaks, highly predictable retention times, and improved ionization efficiency in mass spectrometry.
Q: Can I store my working solutions (diluted in aqueous buffer) at 4°C overnight? Application Scientist Insight: It is highly discouraged. While the solid powder is stable at 4°C[5], aqueous solutions of derivatized amides are prone to slow hydrolysis over time. Always prepare working solutions fresh from your -20°C organic stock aliquots to maintain absolute quantitative accuracy.
Sources
A Comparative Analysis of Receptor Binding Affinity: Varenicline Tartrate vs. Hydroxyvarenicline Derivatives
Introduction: Contextualizing the Comparison
Varenicline, marketed as Chantix® or Champix®, is a first-line pharmacotherapy for smoking cessation.[1][2] Its clinical efficacy is rooted in its unique mechanism as a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), the primary subtype implicated in nicotine addiction.[3][4][5][6] By binding to this receptor, varenicline both mitigates withdrawal symptoms by providing moderate stimulation and reduces the rewarding effects of nicotine by competitively blocking its binding.[3][4][5]
While varenicline itself is well-characterized, the pharmacological activity of its metabolites is less understood. Varenicline undergoes minimal metabolism, with over 90% of the drug excreted unchanged in urine.[2][3][4][7] However, minor metabolic pathways, including oxidation, lead to the formation of derivatives such as hydroxyvarenicline. For researchers in drug development and pharmacology, understanding the receptor binding profile of such metabolites is critical. The addition of a hydroxyl group can significantly alter a compound's polarity, hydrogen-bonding potential, and overall conformation, thereby influencing its interaction with a target receptor.
This guide provides a detailed comparison between the well-established receptor binding profile of Varenicline Tartrate and the theoretical and practical considerations for its hydroxylated metabolite, represented here as Hydroxyvarenicline. It is important to note that while extensive data exists for varenicline, specific binding affinity data for "Hydroxy Varenicline N-Trifluoroacetate" is not publicly available, as it is likely a specific derivative used in research settings. The comparison will, therefore, focus on the parent compound and the principles of evaluating its hydroxylated form. The salt forms (Tartrate vs. N-Trifluoroacetate) are primarily for stability and formulation and are not expected to influence in-vitro binding affinity, as the active molecule dissociates in assay buffers.
Pharmacological Profile of Varenicline: A High-Affinity Ligand
Varenicline's therapeutic success is defined by its high affinity and selectivity for the α4β2 nAChR subtype.[4] Affinity, quantified by the inhibition constant (Ki), represents the concentration of a ligand required to occupy 50% of the target receptors. A lower Ki value signifies a higher binding affinity. Varenicline binds with sub-nanomolar affinity to α4β2* and α6β2* nAChRs, which is approximately 15-20 times higher than that of nicotine itself, allowing it to effectively compete with nicotine from tobacco smoke.[8][9]
While its primary target is α4β2, varenicline also interacts with other nAChR subtypes and even the serotonin 5-HT3 receptor, albeit with lower affinity.[4][5][10] This broader interaction profile may contribute to its overall pharmacological effects and side-effect profile.
Table 1: Comparative Receptor Binding Affinities (Ki) of Varenicline
| Receptor Subtype | Varenicline Ki (nM) | Notes |
| α4β2 | 0.09 - 0.4 | Primary target for smoking cessation. High-affinity binding.[8][11] |
| α6β2 | 0.12 - 0.13 | High affinity, similar to α4β2*. Implicated in dopamine release.[9] |
| α3β4 | 13 | ~100-fold lower affinity than for α4β2.[11] |
| α7 | 100 - 125 | Acts as a full agonist at this subtype, but with significantly lower affinity.[6][8][11] |
| α1β1γδ (Muscle) | > 8,000 | Very low affinity, indicating high selectivity against muscle-type receptors.[8] |
| 5-HT3 | 350 | Moderate affinity; may contribute to side effects like nausea.[4][5] |
Note: The asterisk () indicates the potential presence of other nicotinic subunits in the receptor complex.*
The Impact of Hydroxylation on Receptor Binding
The introduction of a hydroxyl (-OH) group to the varenicline scaffold would create Hydroxyvarenicline. This modification has several physicochemical implications that could alter its interaction with a receptor binding pocket:
-
Increased Polarity: The -OH group increases the molecule's polarity, which could either strengthen or weaken its binding, depending on the hydrophobicity of the receptor's binding site.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. If the binding pocket contains appropriate amino acid residues (e.g., serine, threonine, tyrosine, or backbone carbonyls/amines), this could introduce new, high-energy interactions, potentially increasing binding affinity.[12]
-
Steric Effects: The position of the hydroxyl group is crucial. Depending on its location, it could cause steric hindrance, preventing the molecule from achieving an optimal fit within the binding pocket and thereby reducing affinity.
Without empirical data, one can only hypothesize. If the hydroxylation occurs at a position that allows for a new, favorable hydrogen bond with a key residue in the α4β2 binding site without disrupting the critical cation-π and other interactions that define varenicline's high affinity, the binding affinity could be maintained or even enhanced. Conversely, if it introduces a steric clash or unfavorable polar interaction, a significant drop in affinity would be expected.
Experimental Workflow for Determining Binding Affinity
To empirically compare the binding affinities of Varenicline Tartrate and Hydroxy Varenicline N-Trifluoroacetate, a competitive radioligand binding assay is the gold standard. This experiment measures the ability of a test compound (the "competitor," e.g., Hydroxyvarenicline) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR
This protocol describes a self-validating system for determining the Ki of a test compound against the α4β2 nAChR.
A. Materials & Reagents
-
Receptor Source: Cell membrane preparations from HEK293 cells stably expressing human α4 and β2 subunits.
-
Radioligand: [3H]Cytisine or [3H]Epibatidine (a high-affinity nAChR agonist).[13]
-
Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[14]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Test Compounds: Varenicline Tartrate and Hydroxy Varenicline N-Trifluoroacetate, dissolved in an appropriate solvent (e.g., DMSO or water) and serially diluted.
-
Non-specific Binding Control: A high concentration (e.g., 100 µM) of a known ligand like nicotine.[15]
-
Equipment: 96-well plates, vacuum filtration manifold (e.g., FilterMate™ harvester), glass fiber filters (GF/C), liquid scintillation counter.[14]
B. Experimental Procedure
-
Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + membranes), Non-specific Binding (radioligand + membranes + high concentration nicotine), and Competitor Binding (radioligand + membranes + serial dilutions of test compounds).
-
Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:[14]
-
150 µL of the resuspended membrane preparation.
-
50 µL of the competing test compound dilution (or buffer/nicotine for controls).
-
50 µL of the radioligand solution (at a concentration close to its Kd value).
-
-
Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[14]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). This step separates the receptor-bound radioligand, which is trapped on the filter, from the unbound radioligand in the solution.[14]
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.[14]
-
Counting: Dry the filters, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a liquid scintillation counter.
C. Data Analysis
-
Calculate Specific Binding: For each data point, subtract the average counts from the Non-specific Binding wells from the total counts.
-
Generate Competition Curve: Plot the specific binding counts against the logarithm of the competitor concentration. The resulting curve will be sigmoidal.
-
Determine IC50: Use non-linear regression analysis to fit the curve and determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Mechanism of Action: The Role of Partial Agonism
Varenicline's efficacy is not just due to its high binding affinity but also its intrinsic activity at the receptor. As a partial agonist, it elicits a submaximal response compared to a full agonist like nicotine.[1][6] This dual action is key:
-
Agonist Effect: The partial activation of α4β2 nAChRs leads to a moderate and sustained release of dopamine in the mesolimbic pathway, which is believed to alleviate craving and withdrawal symptoms.[4]
-
Antagonist Effect: By occupying the binding site, varenicline competitively blocks nicotine from binding, thus preventing the large dopamine surge that reinforces the smoking behavior.[4][5]
Caption: Varenicline's partial agonist mechanism at the α4β2 nAChR.
Conclusion and Future Directions
Varenicline Tartrate is a highly potent and selective ligand for the α4β2 nAChR, with a binding affinity that surpasses that of nicotine. This well-characterized profile is the foundation of its clinical success.
For any derivative, such as Hydroxyvarenicline, a direct empirical assessment of receptor binding affinity is essential. While theoretical principles suggest that hydroxylation could modulate binding through altered polarity and hydrogen bonding, only experimental data generated via robust methods like the competitive radioligand binding assay described here can determine its actual pharmacological profile. Researchers investigating varenicline metabolites or designing new nAChR ligands must prioritize such characterization to understand a compound's potential efficacy and selectivity. The comparison between the parent drug and its metabolites remains a critical step in drug discovery and development, ensuring a comprehensive understanding of a drug's complete in-vivo activity.
References
- Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 1). YouTube.
- Patel, R. & Tadi, P. (2024, October 5). Varenicline. StatPearls - NCBI Bookshelf.
- Obach, R. S., Reed-Hrycyna, C. A., & Zandi, K. S. (2010, December 15). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. PubMed.
- CHANTIX® (varenicline tartrate) Clinical Pharmacology. Pfizer Medical - US.
- Anderson, D. J. (2008, December 15). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed.
- Chantix Label. accessdata.fda.gov.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Crunelle, C. L., et al. (2008, February 12). Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence. PMC.
- varenicline. ClinPGx.
- Papke, R. L., et al. (2014, December 2). Pharmacological and molecular studies on the interaction of varenicline with different nicotinic acetylcholine receptor subtypes. CORE.
- Gutherie, D., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. PMC.
- Bagdas, D., et al. (2016). Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers.
- Lummis, S. C. R., et al. (2011, October 15). Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor. PubMed - NIH.
- Aiken, J., et al. (2025, December 9). Understanding varenicline function via key receptor and ligand interactions. PMC.
- Henderson, L. P., et al. (2000). Ligand Binding and Activation of Rat Nicotinic α4β2 Receptors Stably Expressed in HEK293 Cells. DOI.
Sources
- 1. youtube.com [youtube.com]
- 2. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation [pubmed.ncbi.nlm.nih.gov]
- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pfizermedical.com [pfizermedical.com]
- 5. ClinPGx [clinpgx.org]
- 6. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Varenicline is a potent agonist of the human 5-hydroxytryptamine3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 12. Understanding varenicline function via key receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Redirecting [linkinghub.elsevier.com]
A Comparative Guide to the Validation of LC-MS/MS Methods for Hydroxy Varenicline N-Trifluoroacetate in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with rigorous testing and quality control. A crucial aspect of this process is the accurate quantification of the active pharmaceutical ingredient (API) and its metabolites. Varenicline, a widely used smoking cessation aid, undergoes metabolism in the body, leading to the formation of metabolites such as hydroxy varenicline.[1][2][3] For analytical purposes, reference standards like Hydroxy Varenicline N-Trifluoroacetate are employed to ensure the precision and accuracy of these measurements.[4]
The use of highly sensitive and specific analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis.[5][6] However, the power of this technique can only be harnessed if the analytical method is robust, reliable, and fit for its intended purpose. This is where method validation, as prescribed by the International Council for Harmonisation (ICH) guidelines, becomes paramount.[7][8][9][10]
This guide provides a comprehensive overview of the validation of an LC-MS/MS method for the quantification of Hydroxy Varenicline N-Trifluoroacetate. As a Senior Application Scientist, the aim is to not only present a protocol but to delve into the scientific rationale behind each validation parameter, offering a comparative analysis against the stringent acceptance criteria set forth by the ICH Q2(R1) guideline.[7][9]
The Foundation of Trust: Understanding ICH Q2(R1) Validation Parameters
The ICH Q2(R1) guideline provides a framework for validating analytical procedures, ensuring that they are suitable for their intended use.[7][9] This is not merely a checklist but a systematic approach to demonstrating the reliability of an analytical method. For a quantitative LC-MS/MS assay of a metabolite like Hydroxy Varenicline N-Trifluoroacetate, the following parameters are of utmost importance:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5][7]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[5][9]
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5][7]
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5][7] This is further subdivided into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]
A Proposed LC-MS/MS Method for Hydroxy Varenicline N-Trifluoroacetate
To illustrate the validation process, we will consider a hypothetical, yet scientifically plausible, LC-MS/MS method for the quantification of Hydroxy Varenicline N-Trifluoroacetate in human plasma.
Experimental Protocol: Sample Preparation and Chromatography
-
Sample Preparation: A protein precipitation method is chosen for its simplicity and high-throughput suitability.
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard (e.g., Varenicline-d4).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is selected for its versatility in retaining and separating a broad range of small molecules.
-
Mobile Phase: A gradient elution is employed for optimal separation and peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is chosen as varenicline and its derivatives readily form positive ions.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hydroxy Varenicline N-Trifluoroacetate: Precursor ion > Product ion (Hypothetical: m/z 324.1 > 169.1)
-
Internal Standard (Varenicline-d4): Precursor ion > Product ion (Hypothetical: m/z 216.2 > 173.2)
-
-
The Validation Workflow: A Step-by-Step Guide with Comparative Data
The following sections detail the experimental design for each validation parameter, accompanied by tables of hypothetical data that would be generated. These tables will serve as a guide for comparing the method's performance against ICH acceptance criteria.
Specificity
Experimental Protocol:
-
Analyze blank plasma samples from at least six different sources to assess for interferences at the retention times of Hydroxy Varenicline N-Trifluoroacetate and the internal standard.
-
Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.
Acceptance Criteria (per ICH M10 for bioanalytical methods):
-
The response of interfering peaks in blank plasma should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[12][13]
| Source ID | Analyte Retention Time (Peak Area) | % Interference vs. LLOQ | IS Retention Time (Peak Area) | % Interference vs. IS | Result |
| Blank 1 | < 100 | < 5% | < 50 | < 1% | Pass |
| Blank 2 | < 120 | < 6% | < 45 | < 1% | Pass |
| Blank 3 | < 90 | < 4.5% | < 60 | < 1.2% | Pass |
| Blank 4 | < 110 | < 5.5% | < 55 | < 1.1% | Pass |
| Blank 5 | < 130 | < 6.5% | < 50 | < 1% | Pass |
| Blank 6 | < 105 | < 5.25% | < 48 | < 0.96% | Pass |
Rationale: This experiment demonstrates that endogenous components in the plasma do not produce a signal that could be mistaken for the analyte or internal standard, ensuring the method's selectivity.
Linearity and Range
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Hydroxy Varenicline N-Trifluoroacetate. A typical range could be 0.1 ng/mL to 100 ng/mL, covering the expected in-vivo concentrations.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.[14]
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Result |
| 0.1 (LLOQ) | 0.09 | 90.0 | Pass |
| 0.2 | 0.21 | 105.0 | Pass |
| 1.0 | 0.98 | 98.0 | Pass |
| 5.0 | 5.1 | 102.0 | Pass |
| 25.0 | 24.5 | 98.0 | Pass |
| 50.0 | 51.5 | 103.0 | Pass |
| 100.0 (ULOQ) | 98.9 | 98.9 | Pass |
| Correlation Coefficient (r²) | 0.998 | Pass |
Rationale: This establishes the direct relationship between the instrument response and the analyte concentration, defining the boundaries within which the method is accurate and precise.
Accuracy and Precision
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 0.3 ng/mL, 30 ng/mL, and 80 ng/mL).
-
Analyze five replicates of each QC level on the same day (for repeatability) and on three different days with different analysts (for intermediate precision).
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The coefficient of variation (CV) should not exceed 15%.
Table 3a: Intra-Day Accuracy and Precision (Repeatability)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Result |
|---|---|---|---|---|---|
| Low | 0.3 | 0.29 | 96.7 | 5.2 | Pass |
| Medium | 30.0 | 31.2 | 104.0 | 3.8 | Pass |
| High | 80.0 | 78.9 | 98.6 | 4.1 | Pass |
Table 3b: Inter-Day Accuracy and Precision (Intermediate Precision)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) | Result |
|---|---|---|---|---|---|
| Low | 0.3 | 0.31 | 103.3 | 7.8 | Pass |
| Medium | 30.0 | 29.5 | 98.3 | 6.5 | Pass |
| High | 80.0 | 81.5 | 101.9 | 5.9 | Pass |
Rationale: These experiments are the cornerstone of validation, demonstrating the method's ability to produce consistently accurate and reproducible results over time and under varied conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Experimental Protocol:
-
LOD: Determined based on the signal-to-noise ratio (S/N), typically accepted at a ratio of 3:1.
-
LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (CV ≤ 20%). This is often the LLOQ.
Acceptance Criteria:
-
The LOQ must be demonstrated to be quantifiable with acceptable accuracy and precision.
| Parameter | Concentration (ng/mL) | S/N Ratio | Accuracy (%) | Precision (CV%) | Result |
| LOD | 0.03 | ~3:1 | N/A | N/A | Pass |
| LOQ | 0.1 | >10:1 | 90.0 | 8.5 | Pass |
Rationale: Defining the lower limits of the method is crucial for ensuring that trace amounts of the analyte can be reliably detected and quantified, which is particularly important in pharmacokinetic studies.
Robustness
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters and assess the impact on the results. Examples include:
-
Varying the column temperature (e.g., ± 2°C).
-
Altering the mobile phase composition (e.g., ± 2% organic component).
-
Changing the flow rate (e.g., ± 0.02 mL/min).
-
-
Analyze QC samples under these modified conditions.
Acceptance Criteria:
-
The results of the analysis should remain within the acceptance criteria for accuracy and precision.
| Parameter Varied | QC Level | Accuracy (%) | Precision (CV%) | Result |
| Column Temp. +2°C | Medium | 102.5 | 4.5 | Pass |
| Column Temp. -2°C | Medium | 99.8 | 4.9 | Pass |
| % Acetonitrile +2% | Medium | 101.7 | 5.1 | Pass |
| % Acetonitrile -2% | Medium | 98.9 | 5.3 | Pass |
| Flow Rate +0.02 mL/min | Medium | 103.1 | 4.8 | Pass |
| Flow Rate -0.02 mL/min | Medium | 99.2 | 5.0 | Pass |
Rationale: This experiment provides confidence that minor, unavoidable variations in the day-to-day execution of the method will not significantly impact the integrity of the results.
Visualizing the Validation Process
A clear understanding of the workflow is essential for successful method validation. The following diagrams illustrate the key relationships and processes involved.
Caption: High-level overview of the validation workflow.
Caption: Relationship between different types of precision analysis.
Conclusion: Ensuring Data Integrity through Rigorous Validation
The validation of an LC-MS/MS method for a critical analyte like Hydroxy Varenicline N-Trifluoroacetate is a non-negotiable component of the drug development process. By adhering to the principles outlined in the ICH Q2(R1) guidelines, we establish a foundation of trust in the analytical data generated. The hypothetical data presented in this guide serves as a practical benchmark for what a robust and reliable method should achieve.
A successfully validated method not only meets regulatory requirements but also provides the confidence needed to make critical decisions in pharmacokinetic studies, quality control, and ultimately, in ensuring patient safety. The principles and protocols discussed herein offer a comprehensive framework for any scientist tasked with this essential work.
References
- Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed. (2006, January 15).
- varenicline - ClinPGx.
- Varenicline | C13H13N3 | CID 5310966 - PubChem - NIH.
- ICH Q2(R1) Analytical Procedures Guide | PDF | Detection Limit | Verification And Validation.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Varenicline in the treatment of tobacco dependence - PMC - NIH.
- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17).
- Quality Guidelines - ICH.
- Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 - Benchchem.
- 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian.
- Method development, validation and bioequivalence of varenicline in human plasma by liquid chromatography tandem mass spectrometry | Request PDF - ResearchGate.
- Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment | Pharmaceutical Technology. (2026, March 13).
- How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
- Chantix Label - accessdata.fda.gov.
- A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR.
- LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC. (2023, August 22).
- bioanalytical method development and validation for estimation of varenicline tartrate using k3edta human plasma by lc-esi-ms/ms - wjpps | ABSTRACT.
- An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasm - Semantic Scholar. (2013, May 29).
- picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. (2024, October 4).
- Hydroxy Varenicline N-Trifluoroacetic Acid Salt - LGC Standards.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5 - EMA. (2022, July 25).
- Methods for the Analysis of Varenicline Tablets - USP's Emerging Standards. (2023, June 1).
- bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
- BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery.
- LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. (2025, April 15).
- A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC.
- Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC.
- (PDF) LC-MS/MS approach for the quantification of five genotoxic nitrosoimpurities in varenicline - ResearchGate. (2024, June 27).
- Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. (2024, September 27).
Sources
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 5. resolian.com [resolian.com]
- 6. ijrar.com [ijrar.com]
- 7. scribd.com [scribd.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. database.ich.org [database.ich.org]
- 10. fda.gov [fda.gov]
- 11. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. emergingstandards.usp.org [emergingstandards.usp.org]
Comparative pharmacodynamics of Hydroxy Varenicline N-Trifluoroacetate and Cytisine
As the landscape of neuropharmacology evolves, understanding the precise mechanistic differences between smoking cessation therapies is critical for drug development professionals. This guide provides an objective, deeply technical comparison between Cytisine —a naturally occurring active pharmaceutical ingredient (API)—and Varenicline , evaluated through the lens of its highly specialized analytical reference standard, Hydroxy Varenicline N-Trifluoroacetate .
While Cytisine and Varenicline are both evaluated for their in vivo pharmacodynamics at nicotinic receptors, Hydroxy Varenicline N-Trifluoroacetate serves as the in vitro analytical proxy required to quantify Varenicline's pharmacokinetic (PK) and pharmacodynamic (PD) profile in clinical assays.
In Vivo Pharmacodynamics: Varenicline vs. Cytisine
Both Varenicline and Cytisine target the brain's cholinergic and dopaminergic systems to blunt the reinforcing effects of nicotine. However, their receptor-level interactions dictate distinct clinical efficacies.
Receptor Affinity and Occupancy
Both agents act as partial agonists at the α4β2 nicotinic acetylcholine receptor (nAChR). Varenicline acts as a highly efficient "chemical seat-filler," binding to the α4β2 subtype with an exceptional affinity of Ki ≈ 0.4 nM [1]. In contrast, Cytisine exhibits a lower binding affinity (Ki ≈ 1–2 nM) and a significantly shorter half-life, which translates to lower sustained receptor occupancy[2].
Furthermore, their off-target profiles differ. Varenicline demonstrates weak affinity for α7 receptors (Ki = 125 nM) but virtually no affinity for muscle α1-containing nAChRs[1]. Cytisine is the only compound in this class showing moderate affinity for muscle α1 receptors (Ki = 430 nM)[1], which may influence its side-effect profile and maximum tolerated dose.
Functional Efficacy & Clinical Translation
Because Varenicline binds so tightly to α4β2 receptors, it effectively outcompetes nicotine while producing approximately 40–60% of nicotine's intrinsic dopamine-releasing effect in the nucleus accumbens[3]. This dual action—relieving withdrawal while blocking exogenous nicotine reinforcement—results in superior clinical outcomes. Comprehensive meta-analyses demonstrate that Varenicline yields a relative risk (RR) of 2.24 for sustained abstinence at ≥6 months, outperforming Cytisine (RR 1.83)[2].
In Vitro Analytical Pharmacodynamics: The Role of Hydroxy Varenicline N-Trifluoroacetate
To accurately correlate Varenicline's clinical efficacy with its systemic exposure, researchers rely on rigorous Therapeutic Drug Monitoring (TDM). While Varenicline is mostly excreted unchanged, a small fraction undergoes metabolism into derivatives like hydroxyvarenicline[4].
The Causality of Derivatization
Quantifying trace metabolites directly is analytically challenging due to their high polarity, which causes poor retention on standard reversed-phase chromatography columns. To solve this, researchers synthesize Hydroxy Varenicline N-Trifluoroacetate (CAS: 357426-10-9) [4].
Why this specific modification?
-
Chromatographic Resolution: The addition of the lipophilic trifluoroacetyl group reduces the molecule's overall polarity, allowing for sharp, well-resolved peaks on C18 stationary phases[5].
-
Ionization Efficiency: The highly electronegative fluorine atoms act as electron-withdrawing groups. During Electrospray Ionization (ESI) in mass spectrometry, this stabilizes the charged species, drastically improving the signal-to-noise ratio and lowering the Limit of Detection (LOD) to the nanogram level[6].
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To utilize Hydroxy Varenicline N-Trifluoroacetate in a PK/PD monitoring workflow, the following step-by-step methodology ensures a self-validating, high-fidelity analytical system.
Objective: Quantify varenicline and its metabolites in human plasma using LC-MS/MS.
-
Step 1: Sample Preparation (Liquid-Liquid Extraction) Aliquot 500 µL of human plasma. Spike the sample with a known concentration of an internal standard (e.g., deuterated varenicline-d4 or paracetamol) to normalize extraction recovery[6][7]. Extract using an organic solvent mixture, vortex, and centrifuge to precipitate proteins. Evaporate the supernatant to dryness under nitrogen gas[6].
-
Step 2: Chromatographic Separation Reconstitute the residue and inject it onto a UPLC/HPLC system equipped with a YMC Triart C18 column (250 x 4.6 mm, 5 µm)[8]. Use a gradient mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in water (aqueous) and Methanol/Tetrahydrofuran (70:30 v/v) (organic)[8]. Causality note: TFA is crucial here as it acts as an ion-pairing agent, suppressing secondary silanol interactions on the column and preventing peak tailing.
-
Step 3: Mass Spectrometry (ESI-LC-MS/MS) Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for the C15H12F3N3O2 standard (Molecular Weight: 323.28 g/mol ) using Multiple Reaction Monitoring (MRM)[4][6].
-
Step 4: System Validation The protocol self-validates by running a calibration curve from 20.0 to 500.0 ng/mL. The system is considered functionally valid only if the linearity correlation coefficient ( r2 ) is ≥0.999 , intra-day precision is <5% RSD, and extraction recovery exceeds 85%[6].
Quantitative Data Comparison
The following table summarizes the structural, functional, and clinical metrics distinguishing the active APIs from the analytical standard.
| Parameter | Cytisine | Varenicline (Parent API) | Hydroxy Varenicline N-Trifluoroacetate |
| Primary Role | Active Pharmaceutical Ingredient | Active Pharmaceutical Ingredient | Analytical Reference Standard / Impurity |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₃H₁₃N₃ | C₁₅H₁₂F₃N₃O₂ |
| Molecular Weight | 190.24 g/mol | 211.26 g/mol | 323.28 g/mol |
| Target Receptor | α4β2 nAChR | α4β2 nAChR | N/A (In vitro analytical proxy) |
| Binding Affinity (Ki) | ~1.0 - 2.0 nM | 0.4 nM | N/A |
| Clinical Efficacy (RR) | 1.83 (Sustained abstinence) | 2.24 (Sustained abstinence) | N/A |
Pharmacodynamic & Analytical Workflow Visualization
Fig 1. Dual workflow comparing in vivo nAChR pharmacodynamics and in vitro LC-MS/MS quantification.
Sources
- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 3. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 5. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Varenicline-d4 | 2183239-01-0 [amp.chemicalbook.com]
- 8. ijprajournal.com [ijprajournal.com]
Comparing liquid-liquid vs solid-phase extraction for Hydroxy Varenicline N-Trifluoroacetate
The isolation and quantification of pharmaceutical impurities and metabolites from complex biological matrices is a cornerstone of drug development. When analyzing varenicline—a partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation—researchers frequently rely on derivatized reference standards to ensure chromatographic stability and analytical sensitivity.
One such critical standard is Hydroxy Varenicline N-Trifluoroacetate (CAS 357426-10-9), a laboratory-synthesized derivative with a molecular weight of 323.28 g/mol [1]. The intentional addition of the trifluoroacetyl (TFA) group fundamentally alters the molecule's physicochemical properties, necessitating a strategic re-evaluation of extraction methodologies[1].
This guide provides an objective, data-driven comparison between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for the isolation of Hydroxy Varenicline N-Trifluoroacetate, detailing the mechanistic causality behind each protocol.
The Physicochemical Paradigm Shift: Why Derivatization Dictates Extraction
To design an effective extraction protocol, one must first understand how derivatization alters molecular behavior.
Parent varenicline possesses a secondary amine, making it a basic compound. Traditional extraction of the parent drug requires either highly alkaline conditions (pH > 9) to deprotonate the amine for LLE[2], or the use of Mixed-Mode Cation Exchange (MCX) sorbents for SPE[3].
However, in Hydroxy Varenicline N-Trifluoroacetate, the amine is blocked by the CF₃CO- group, forming a trifluoroacetamide[1]. The Causality: Amides are essentially neutral because the nitrogen's lone electron pair is delocalized into the adjacent carbonyl group. Consequently, the molecule loses its basicity and becomes highly lipophilic. Therefore, extraction strategies must pivot from charge-based interactions (cation exchange) to purely hydrophobic interactions (reversed-phase), and the extraction pH should be maintained near neutral to prevent degradation of the TFA group.
Methodology 1: Liquid-Liquid Extraction (LLE)
LLE relies on the differential solubility of the analyte between an aqueous matrix and an immiscible organic solvent. For Hydroxy Varenicline N-Trifluoroacetate, methyl tert-butyl ether (MTBE) is the optimal solvent due to its excellent partitioning coefficient for moderately hydrophobic compounds, while leaving polar endogenous lipids in the aqueous phase[4].
Self-Validating LLE Protocol
System Suitability: To make this a self-validating system, prepare three parallel sets: (A) Unspiked matrix, (B) Matrix spiked before extraction, and (C) Matrix spiked after extraction. Absolute recovery is calculated as (Area B / Area C) × 100. Matrix effect is calculated as (Area C / Area Neat Standard) × 100.
-
Sample Aliquoting: Transfer 500 µL of the biological sample (plasma/urine) or API solution into a clean glass centrifuge tube.
-
Internal Standard Addition: Add 20 µL of an appropriate isotopically labeled internal standard (e.g., Varenicline-d4) to normalize extraction variations.
-
pH Adjustment (The Causality Step): Add 500 µL of a 0.1 M phosphate buffer (pH 6.0). Why? Unlike parent varenicline, the N-TFA derivative does not require high alkalinity. A neutral pH maintains the molecule's stability and prevents the co-extraction of basic endogenous amines.
-
Partitioning: Add 2.5 mL of MTBE. Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases, driving the lipophilic N-TFA derivative into the MTBE layer.
-
Phase Separation: Centrifuge at 4000 × g for 10 minutes at 4°C.
-
Recovery: Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute in 100 µL of the LC-MS/MS mobile phase.
Methodology 2: Solid-Phase Extraction (SPE)
SPE utilizes a solid chromatographic sorbent to isolate the analyte. Because the N-TFA derivative is neutral and lipophilic, a polymeric Hydrophilic-Lipophilic Balance (HLB) reversed-phase sorbent is vastly superior to the cation-exchange sorbents typically used for parent varenicline[3]. SPE methods have been shown to significantly increase sample throughput and reduce manual handling hazards compared to LLE[5].
Self-Validating SPE Protocol
System Suitability: Utilize the same pre- and post-extraction spike methodology described in the LLE protocol to continuously monitor sorbent efficiency and matrix suppression.
-
Sorbent Conditioning: Pass 2 mL of 100% Methanol through the HLB cartridge, followed by 2 mL of LC-grade water. Why? Methanol solvates the polymeric functional groups, maximizing the surface area for hydrophobic interaction, while water equilibrates the bed to match the aqueous sample.
-
Sample Loading: Dilute 500 µL of sample with 500 µL of phosphate buffer (pH 6.0) and load onto the cartridge at a flow rate of 1 mL/min. The hydrophobic N-TFA derivative binds tightly to the sorbent.
-
Interference Washing (The Causality Step): Wash with 2 mL of 5% Methanol in water. Why? This specific concentration is strong enough to disrupt weak interactions of polar endogenous salts and proteins, washing them to waste, but too weak to break the strong hydrophobic bonds of the N-TFA derivative.
-
Elution: Elute the target analyte using 2 mL of 100% Acetonitrile. The strong organic solvent disrupts the hydrophobic interactions, releasing the purified derivative.
-
Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.
Quantitative Performance Comparison
The following table synthesizes the expected performance metrics when isolating varenicline derivatives, based on validated bioanalytical standards[6],[3],[5].
| Analytical Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Primary Mechanism | Hydrophobic partitioning (Aqueous/MTBE) | Sorbent retention (Reversed-Phase HLB) |
| Average Recovery | 80% – 87% | 92% – 98% |
| Matrix Effect (Ion Suppression) | Moderate (Potential lipid carryover) | Low (Efficient targeted washing steps) |
| Solvent Consumption | High (~2.5 mL organic solvent per sample) | Low (~1.0 - 2.0 mL organic solvent per sample) |
| Throughput & Automation | Low to Moderate (Manual phase separation) | High (Easily adapted to 96-well automated plates) |
| Selectivity | Broad (Extracts all neutral lipophiles) | Tunable (Wash steps can be precisely optimized) |
Experimental Workflow Visualization
Workflow comparison of LLE and SPE for Hydroxy Varenicline N-Trifluoroacetate isolation.
Conclusion & Strategic Recommendations
When dealing with derivatized standards like Hydroxy Varenicline N-Trifluoroacetate, the choice of extraction dictates the limits of your assay's sensitivity.
While LLE utilizing MTBE offers a cost-effective and straightforward approach with acceptable recovery (~87%)[6], it is fundamentally limited by its broad selectivity, which can lead to matrix suppression in highly complex biological samples.
SPE utilizing polymeric reversed-phase sorbents is the superior choice for rigorous bioanalytical validation. By capitalizing on the neutral, lipophilic nature of the N-TFA derivative, SPE allows for aggressive aqueous washing steps that eliminate ion-suppressing salts and proteins, consistently yielding recoveries >92%[3] and enabling high-throughput automation[5]. For drug development professionals aiming for sub-nanogram detection limits via LC-MS/MS, SPE is the definitive recommendation.
References
-
Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 - Benchchem - 1
-
Varenicline: An In-Depth Technical Guide to Preclinical Pharmacokinetics and Metabolism - Benchchem - 2
-
(PDF) An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form - ResearchGate -6
-
1156-1164 Review Article Quitting smoking and quantification stu - JOCPR - 3
-
an overview on analytical profile of varenicline - PHARMACEUTICAL SCIENCES (IAJPS) - 4
-
Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC (NIH) - 5
Sources
- 1. Hydroxy Varenicline N-Trifluoroacetate | 357426-10-9 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. iajps.com [iajps.com]
- 5. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Evaluating Hydroxy Varenicline N-Trifluoroacetate Against Other Nicotinic Receptor Partial Agonists
An In-Depth Comparative Guide for Drug Development Professionals
As a Senior Application Scientist, this guide provides a technical comparison of Hydroxy Varenicline N-Trifluoroacetate and other key nicotinic acetylcholine receptor (nAChR) partial agonists. We will explore the nuanced pharmacological differences between these compounds and detail the essential experimental protocols required for their rigorous evaluation, grounded in the principles of scientific integrity and causality.
The Scientific Rationale: Targeting Nicotinic Receptors with Partial Agonists
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1][2] The α4β2 nAChR subtype is of particular interest in addiction research, as it is primarily responsible for mediating the reinforcing, dopamine-releasing effects of nicotine.[3][4]
The therapeutic strategy of partial agonism is elegant in its dual function. A partial agonist at the α4β2 receptor, such as varenicline, acts to:
-
Alleviate Withdrawal (Agonist Action): By providing a moderate, sustained level of receptor stimulation, it reduces the craving and withdrawal symptoms that arise during smoking cessation.[5][6]
-
Block Reinforcement (Antagonist Action): By occupying the receptor's binding site, it competitively inhibits nicotine from binding, thereby blunting the rewarding effects if a person lapses and smokes.[3][7]
This guide focuses on Hydroxy Varenicline, the primary metabolite of varenicline, to understand its contribution to the overall pharmacological profile of the parent drug, comparing it against varenicline and other notable partial agonists like cytisine and dianicline.
Comparative Pharmacological Profiles
The efficacy and therapeutic window of any nAChR partial agonist are defined by its binding affinity (Ki), functional potency (EC50), and maximal efficacy (Emax) at target and off-target receptors.
-
Varenicline: The benchmark therapeutic, developed from the structure of cytisine.[8] It possesses high affinity and selectivity for the α4β2 nAChR and acts as a partial agonist.[7][9]
-
Hydroxy Varenicline: Varenicline undergoes minimal metabolism, with over 90% excreted unchanged.[7][10][11] However, minor metabolites, including hydroxyvarenicline, are formed.[11] Understanding the activity of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic picture. While specific binding data for the isolated metabolite is less common in the literature, its formation is a key aspect of varenicline's disposition.
-
Cytisine: A plant-derived alkaloid that has been used for smoking cessation for decades in Eastern Europe.[12] It is also a high-affinity partial agonist at α4β2 nAChRs.[13][14]
-
Dianicline: A selective α4β2 nAChR partial agonist developed by Sanofi-Aventis.[15][16] Although its development was discontinued during Phase III trials due to a lack of superior efficacy, it remains a valuable research compound for comparison.[16]
Table 1: Quantitative Comparison of nAChR Partial Agonists at the α4β2 Subtype
| Compound | Binding Affinity (Ki) | Potency (EC50) | Efficacy (Emax, relative to acetylcholine) | Key References |
| Varenicline | High (pKi ~9.5-10) | ~2.3 µM | Partial Agonist (~13-45%) | [17] |
| Hydroxy Varenicline | Data not widely published; expected to be pharmacologically active | Data not widely published | Data not widely published | [11] |
| Cytisine | High (pKi ~9.2-9.7) | ~0.2-1.0 µM | Partial Agonist (~20-30%) | [14] |
| Dianicline | High (pKi ~9.1) | ~0.1 µM | Partial Agonist (~25-30%) | [16] |
Note: Reported values can vary based on the specific assay conditions, radioligand used, and expression system.
Essential Experimental Protocols for Evaluation
A rigorous assessment of a novel compound like Hydroxy Varenicline N-Trifluoroacetate requires a tiered approach, moving from target binding and functional activity to whole-system effects.
The logical progression of experiments is crucial for efficient drug development. The initial phase focuses on confirming the compound's interaction with the intended target, followed by characterization of its functional effect, and finally, an assessment of its potential therapeutic action in a living system.
Caption: Preclinical workflow for evaluating novel nAChR partial agonists.
This assay quantifies the affinity of a test compound for the target receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Causality: The choice of radioligand is critical; [³H]-epibatidine or [³H]-cytisine are commonly used for their high affinity to α4β2 nAChRs, ensuring a robust and sensitive signal. The protocol is a self-validating system, as the inclusion of a "non-specific binding" control (a high concentration of a known unlabeled ligand) allows for the precise calculation of specific binding.
Step-by-Step Methodology:
-
Source Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) engineered to express human α4 and β2 nAChR subunits.
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membrane preparation (~50-100 µg protein).
-
Radioligand (e.g., [³H]-cytisine) at a concentration near its Kd value.
-
A range of concentrations of the test compound (e.g., Hydroxy Varenicline N-Trifluoroacetate).
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM nicotine).
-
-
Incubation: Incubate the plate for 60-120 minutes at 4°C to reach binding equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any residual unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
This gold-standard electrophysiological technique directly measures the ion flow through the nAChR channel upon ligand binding, providing definitive data on whether a compound is an agonist, antagonist, or partial agonist, and quantifying its potency and efficacy.[18]
Causality: Using Xenopus oocytes as an expression system allows for the controlled expression of specific nAChR subunit combinations and provides a large, robust cell for stable recordings. Holding the membrane potential at a negative value (e.g., -70 mV) ensures a strong inward electrical driving force for cations (like Na⁺ and Ca²⁺) upon channel opening, resulting in a clear, measurable current.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
cRNA Injection: Inject oocytes with a precise ratio of cRNAs encoding the human α4 and β2 subunits.
-
Incubation: Incubate the injected oocytes for 2-5 days at ~18°C to allow for receptor expression on the cell surface.
-
Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Voltage Clamp: Clamp the oocyte's membrane potential at -70 mV.
-
Compound Application:
-
To determine agonist activity, apply increasing concentrations of the test compound (e.g., Hydroxy Varenicline) and record the peak inward current at each concentration.
-
To determine efficacy, apply a saturating concentration of the test compound and compare the response to that elicited by a saturating concentration of a full agonist (e.g., acetylcholine).
-
-
Data Analysis:
-
Plot the normalized current response against the log concentration of the agonist to generate a concentration-response curve.
-
Fit the curve using the Hill equation to determine the EC50 (potency) and Emax (efficacy).
-
Mechanism of Action at the Synapse
The interplay between a partial agonist and the endogenous neurotransmitter or an addictive substance like nicotine determines the net effect on neuronal signaling.
Sources
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Varenicline - BioPharma Notes [biopharmanotes.com]
- 4. mayo.edu [mayo.edu]
- 5. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotine receptor partial agonists for smoking cessation | WHO FCTC [extranet.who.int]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the nicotinic receptor partial agonists varenicline and cytisine on the discriminative stimulus effects of nicotine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dianicline - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Overview of electrophysiological characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Disposal of Hydroxy Varenicline N-Trifluoroacetate: A Guide for Laboratory Professionals
For researchers and drug development professionals, the meticulous handling and disposal of specialized chemical reagents like Hydroxy Varenicline N-Trifluoroacetate are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory awareness. Our commitment is to empower you with the knowledge to manage chemical waste responsibly, thereby minimizing environmental impact and safeguarding your team.
Understanding the Compound: A Tale of Two Moieties
Hydroxy Varenicline N-Trifluoroacetate is a salt composed of the active pharmaceutical ingredient (API) derivative, Hydroxy Varenicline, and a Trifluoroacetate (TFA) counter-ion. While a Safety Data Sheet (SDS) for Hydroxy Varenicline suggests it is not classified as a hazardous substance, the presence of the N-Trifluoroacetate group fundamentally alters its hazard profile. Trifluoroacetic acid (TFA) is a strong and corrosive organic acid, and its salts can retain these hazardous properties.[1][2] Therefore, the disposal procedures for Hydroxy Varenicline N-Trifluoroacetate must be approached with the assumption that it is a hazardous chemical, primarily due to the TFA component.[3]
The environmental impact of varenicline and its derivatives also necessitates careful disposal, as they can be toxic to aquatic life.[4][5] Consequently, under no circumstances should this compound or its solutions be disposed of down the drain.[2][5]
Core Principles of Disposal
The fundamental principle governing the disposal of Hydroxy Varenicline N-Trifluoroacetate is its classification as hazardous chemical waste. All disposal activities must comply with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, regional, and national regulations.[2][3][4][5]
| Hazard Consideration | Key Characteristics | Primary Concern |
| Trifluoroacetate Component | Corrosive | Can cause severe skin burns and eye damage.[2] |
| Varenicline Moiety | Potential Biological Activity | May have adverse effects on the liver with long-term exposure.[4] |
| Environmental Hazard | Toxic to Aquatic Life | Harmful to aquatic organisms with long-lasting effects.[2][4][5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of both solid and liquid waste containing Hydroxy Varenicline N-Trifluoroacetate.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles with side shields or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][7]
-
Body Protection: A lab coat or other protective clothing.[6]
Disposal of Solid Waste
-
Collection: Carefully sweep any solid waste to avoid creating dust.[3] Place the collected material into a designated, robust, and sealable hazardous waste container.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "Hydroxy Varenicline N-Trifluoroacetate," and the appropriate hazard pictograms (e.g., corrosive).[3]
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials such as bases, strong oxidizing agents, or reducing agents, until it is collected by your institution's EHS department.[3][8]
Disposal of Liquid Waste
-
Collection: All solutions containing Hydroxy Varenicline N-Trifluoroacetate must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Segregation: Do not mix this waste stream with other incompatible wastes.[3][8]
-
Labeling and Storage: As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and hazard symbols. Store it in a designated and secure area.[3]
Arranging for Final Disposal
Contact your institution's EHS department or chemical safety officer to schedule a pickup for the hazardous waste.[3] Provide them with a precise description of the waste container's contents.
Emergency Procedures: Spill Management
Accidents can happen. Being prepared is crucial for maintaining a safe laboratory.
Minor Spills (<500 mg or <50 mL)
-
Alert Personnel: Immediately inform your colleagues in the vicinity.[3]
-
Ventilation: Ensure the area is well-ventilated. If possible, work within a chemical fume hood.[3]
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2][3]
-
Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., 70% ethanol), followed by water. All cleaning materials must also be collected as hazardous waste.[3]
Major Spills (>500 mg or >50 mL) or Spills with Personnel Exposure
-
Evacuate: Immediately evacuate the area.[3]
-
Emergency Services: Contact your institution's emergency number.[3]
-
Personnel Decontamination:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Hydroxy Varenicline N-Trifluoroacetate.
Caption: Disposal decision workflow for Hydroxy Varenicline N-Trifluoroacetate.
By adhering to these guidelines, you contribute to a culture of safety and environmental responsibility within your laboratory.
References
- Benchchem. (n.d.). Proper Disposal of GO-203 TFA: A Comprehensive Guide for Laboratory Professionals.
- Sustainability. (n.d.). TFA Disposal Methods.
- Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA).
- Fisher Scientific. (2023, September 25). Safety Data Sheet: Silver trifluoroacetate.
- Pfizer. (2008, April 28). Material Safety Data Sheet: Varenicline tartrate tablets.
- MedchemExpress.com. (2025, February 18). Safety Data Sheet: Varenicline.
- Merck Millipore. (n.d.). Safety Data Sheet.
- Cayman Chemical. (2025, August 21). Safety Data Sheet: Hydroxy Varenicline.
- Amherst College. (2024, April 2). Standard Operation Procedures for Working with Trifluoroacetic Acid.
Sources
- 1. TFA Disposal Methods → Area → Sustainability [product.sustainability-directory.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. fishersci.be [fishersci.be]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Documents [merckmillipore.com]
- 8. amherst.edu [amherst.edu]
Personal protective equipment for handling Hydroxy Varenicline N-Trifluoroacetate
As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a compliance exercise, but as an extension of mechanistic science. Handling Hydroxy Varenicline N-Trifluoroacetate —a specialized metabolite derivative of the potent smoking cessation drug varenicline—requires a rigorous understanding of its dual-hazard profile.
This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for safely handling, reconstituting, and disposing of this compound.
Mechanistic Hazard Assessment & Causality
To design an effective safety protocol, we must first understand the molecular causality of the hazards. Hydroxy Varenicline N-Trifluoroacetate presents two distinct physiological threats:
-
Pharmacological Potency (The Varenicline Core): Varenicline and its active metabolites are highly potent partial agonists at the α4β2 nicotinic acetylcholine receptor (nAChR)[1]. Accidental systemic exposure bypasses first-pass metabolism, directly crossing the blood-brain barrier to trigger mesolimbic dopamine release. This can result in acute neurological symptoms, severe nausea, and dizziness.
-
Chemical Corrosivity (The TFA Salt): The N-trifluoroacetate counter-ion is highly hygroscopic. Upon exposure to ambient moisture or aqueous solvents, it can hydrolyze to liberate trifluoroacetic acid (TFA), a strong acid that causes severe localized dermal and ocular burns[2].
Quantitative Hazard & Physicochemical Data
The following parameters dictate our operational boundaries and PPE selection.
| Property / Hazard | Value / Classification | Causality & Operational Impact |
| Target Receptor | α4β2 nAChR (High Affinity) | Extreme potency mandates the prevention of aerosolization. |
| Physical State | Lyophilized Solid / Powder | High risk of inhalation during weighing; requires containment. |
| Solubility | DMSO, Methanol, Water | Solvents act as penetration enhancers, increasing dermal risk. |
| Acute Toxicity | Category 4 (Oral)[1] | Strict prevention of hand-to-mouth transfer is required. |
| Tissue Irritation | Category 2A (Eye) / 2 (Skin)[3] | TFA counter-ion necessitates splash-proof ocular protection. |
| Aquatic Toxicity | Category 1 (H400)[1] | Absolute prohibition of sink disposal; requires RCRA compliance. |
Hazard Pathway Visualization
Fig 1: Dual-hazard pathway illustrating the pharmacological and chemical risks of exposure.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The physical properties of this compound demand a targeted PPE strategy[3]:
-
Respiratory Protection: N95 or P100 particulate respirator (if handled outside a containment hood).
-
Causality: The dry powder is highly susceptible to static-induced aerosolization. Inhalation delivers the potent nAChR agonist directly to the systemic circulation via the pulmonary bed.
-
-
Dermal Protection: Double-gloving with heavy-duty Nitrile gloves (minimum 5 mil thickness), with the inner glove taped to a disposable, fluid-resistant lab coat.
-
Causality: Reconstitution typically requires DMSO. DMSO is a potent transdermal penetration enhancer that will rapidly carry dissolved varenicline through the stratum corneum if spilled on the skin. Nitrile provides superior chemical resistance to DMSO compared to latex.
-
-
Ocular Protection: Snug-fitting chemical splash goggles (not standard safety glasses).
-
Causality: Prevents severe corneal damage from potential micro-splashes of liberated TFA during solvent addition[3].
-
Operational Protocol: Reconstitution & Handling
This step-by-step methodology ensures product integrity while maintaining absolute operator safety. It incorporates a self-validating system to ensure the chemical state of the compound is known before use.
Step-by-Step Methodology
-
Preparation & Containment: Transfer the sealed vial of Hydroxy Varenicline N-Trifluoroacetate to a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Causality: Type B2 cabinets exhaust 100% of the air to the outside, preventing the recirculation of corrosive TFA vapors or neuroactive dust[4].
-
Thermal Equilibration: Allow the sealed vial to reach room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Moisture rapidly hydrolyzes the N-trifluoroacetate salt, degrading the compound and releasing corrosive TFA.
-
Solvent Addition: Using a positive-displacement pipette, inject the calculated volume of anhydrous DMSO directly through the septum. If no septum is present, carefully uncap the vial, holding it at a 45-degree angle away from your face.
-
Self-Validation Check (Critical Step): After dissolution, spot 1 µL of the reconstituted stock onto broad-range pH paper. Causality: A pH reading below 4.0 indicates significant TFA dissociation. If this occurs, the solution must be carefully buffered (e.g., with 1M HEPES) before introduction into cell-based assays to prevent acid-induced cellular toxicity (assay artifact).
-
Secure Storage: Aliquot the stock solution into amber glass vials with PTFE-lined caps. Store immediately at -20°C. Causality: Amber glass prevents UV-mediated degradation of the benzazepine core, while PTFE is highly resistant to both DMSO and residual TFA.
Workflow Visualization
Fig 2: Step-by-step operational workflow for the safe handling and reconstitution of the compound.
Emergency Spill & Disposal Plan
Because varenicline derivatives are classified as very toxic to aquatic life (H400/H410)[1], improper disposal is both a safety hazard and an environmental violation[4].
-
Dry Spill Response: Do NOT sweep or use compressed air. Sweeping aerosolizes the potent powder. Gently cover the spill with damp absorbent paper (water or 5% sodium bicarbonate solution) to trap the dust, then wipe it up. Double-bag the waste in a biohazard/chemical waste container.
-
Wet Spill Response (in DMSO): Immediately neutralize the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to quench any free TFA. Absorb the liquid with an inert binder such as diatomaceous earth or universal chemical binders[3]. Wash the area thoroughly with soap and water.
-
Disposal: All contaminated consumables (pipette tips, gloves, vials) must be treated as hazardous chemical waste. Segregate from general biological waste and dispose of via a licensed chemical waste contractor in accordance with local EPA/RCRA guidelines[4].
References
- Cayman Chemical. (2026). Safety Data Sheet: Varenicline (tartrate).
- Thermo Fisher Scientific.Safety Data Sheet: Varenicline tartrate.
- LGC Standards. (2017). Safety Data Sheet: Hydroxy Varenicline N-Trifluoroacetic Amide.
- MedChemExpress. (2025). Safety Data Sheet: Varenicline.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
